molecular formula C73H126N20O23S B15568304 HIV-1 gag Protein p24 (194-210)

HIV-1 gag Protein p24 (194-210)

Numéro de catalogue: B15568304
Poids moléculaire: 1684.0 g/mol
Clé InChI: VSDSJULNPZLYJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HIV-1 gag Protein p24 (194-210) is a useful research compound. Its molecular formula is C73H126N20O23S and its molecular weight is 1684.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality HIV-1 gag Protein p24 (194-210) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 gag Protein p24 (194-210) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C73H126N20O23S

Poids moléculaire

1684.0 g/mol

Nom IUPAC

4-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[1-[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)

Clé InChI

VSDSJULNPZLYJK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Critical Role of HIV-1 Gag p24 (194-210) in Viral Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component that drives the assembly and release of new virus particles. Within the Gag sequence, the p24 capsid (CA) protein plays a pivotal role, not only in forming the mature viral core but also in mediating the protein-protein interactions necessary for the assembly of immature virions. This in-depth technical guide focuses on a specific 17-amino acid region within the C-terminal domain (CTD) of p24, spanning residues 194-210. This segment, encompassing a significant portion of helix 9, is a critical determinant for Gag-Gag interactions and, consequently, for the successful assembly of viral particles. Understanding the precise function of this region offers a promising avenue for the development of novel antiretroviral therapies that target viral assembly.

The Structural and Functional Importance of p24 (194-210)

The C-terminal domain of the HIV-1 p24 capsid protein is essential for the dimerization of Gag monomers, a crucial step in the formation of the immature Gag lattice.[1] Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that the dimerization interface is largely formed by the hydrophobic residues within helix 9 of the CTD.[2] This helix spans from approximately residue 179 to 193 of the full-length CA.[2] The 194-210 region immediately follows this critical helix, and its structural integrity and specific amino acid composition are vital for stabilizing the dimer interface and facilitating higher-order Gag multimerization.

Mutagenesis studies have confirmed that alterations within the p24 CTD can lead to non-infectious virions due to disrupted maturation processes and the inability of the CA lattice to assemble correctly in vitro.[2] While direct quantitative data for single-point mutations within the 194-210 region are limited in the available literature, the collective evidence strongly indicates that this area is indispensable for proper virion morphogenesis.

Visualizing the Assembly Process

To conceptualize the intricate process of viral assembly and the central role of the p24 (194-210) region, the following diagrams illustrate the key interactions and experimental workflows.

HIV1_Gag_Assembly Figure 1: HIV-1 Gag Assembly Pathway cluster_p24_role Role of p24 (194-210) Gag_Monomer Gag Monomer Gag_Dimer Gag Dimer (p24 CTD-CTD Interaction) Gag_Monomer->Gag_Dimer Dimerization Oligomerization Higher-Order Oligomerization Gag_Dimer->Oligomerization Multimerization p24_Interaction p24 (194-210) stabilizes CTD-CTD Dimerization Immature_Virion Immature Virion Assembly at Plasma Membrane Oligomerization->Immature_Virion Budding Budding and Release Immature_Virion->Budding Protease_Cleavage Proteolytic Cleavage by HIV-1 Protease Budding->Protease_Cleavage Maturation Mature_Core Mature Conical Core Formation Protease_Cleavage->Mature_Core

Figure 1: HIV-1 Gag Assembly Pathway

This diagram illustrates the stepwise process of HIV-1 assembly, highlighting the critical dimerization step mediated by the p24 C-terminal domain, a process stabilized by the 194-210 region.

Experimental Protocols for Studying p24 (194-210) Function

Investigating the precise role of the p24 (194-210) region in viral assembly requires a combination of molecular biology, biochemistry, and virology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the p24 (194-210) Region

This protocol allows for the introduction of specific mutations into the p24 coding sequence within a Gag expression plasmid.

Methodology:

  • Template Plasmid: A plasmid containing the full-length HIV-1 Gag gene (e.g., pNL4-3) is used as the template.

  • Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation in the 194-210 region of p24. The melting temperature (Tm) of the primers should be between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically contains the template DNA, forward and reverse primers, dNTPs, and the polymerase buffer.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by Sanger sequencing of the p24 region.

In Vitro Assembly of Gag Virus-Like Particles (VLPs)

This assay assesses the ability of wild-type and mutant Gag proteins to self-assemble into VLPs in a cell-free system.[3]

Methodology:

  • Protein Expression and Purification:

    • Express recombinant HIV-1 Gag (wild-type and mutants) in E. coli using an expression plasmid (e.g., pET series).[3]

    • Induce protein expression with IPTG.

    • Harvest bacterial cells and purify the Gag protein using chromatography techniques (e.g., phosphocellulose chromatography).[3]

  • In Vitro Assembly Reaction:

    • Dispense 50 µg of purified Gag protein into a microcentrifuge tube.

    • Add 2 µg of yeast tRNA to facilitate assembly.[3]

    • Adjust the NaCl concentration to 0.1 M using a suitable buffer to initiate assembly. The final protein concentration should be approximately 1 mg/mL.[3]

    • Incubate the mixture at 4°C for 2-4 hours.[3]

  • Assessment of VLP Formation:

    • Centrifugation Assay: Pellet the assembled VLPs by centrifugation at 20,000 x g for 30 minutes at 4°C.[3] Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of assembled Gag.[3]

    • Electron Microscopy: Visualize the morphology of the assembled particles by negative-stain transmission electron microscopy.

VLP_Assembly_Workflow Figure 2: In Vitro VLP Assembly Workflow Expression Gag Expression (WT & Mutant) Purification Gag Purification Expression->Purification Assembly In Vitro Assembly (Gag + tRNA) Purification->Assembly Centrifugation Pelleting of VLPs Assembly->Centrifugation EM Electron Microscopy Assembly->EM Morphology SDS_PAGE SDS-PAGE Analysis Centrifugation->SDS_PAGE Quantification

Figure 2: In Vitro VLP Assembly Workflow
Quantitative Analysis of Virion Production in Cell Culture

This experiment measures the efficiency of virus particle release from cells expressing wild-type or mutant Gag.

Methodology:

  • Cell Transfection: Transfect human embryonic kidney (HEK293T) cells with proviral plasmids encoding wild-type or mutant Gag using a suitable transfection reagent (e.g., Lipofectamine 2000).[4]

  • Virus Harvest: At 48 hours post-transfection, collect the cell culture supernatants.

  • Virion Pelleting: Clarify the supernatants by low-speed centrifugation and then pellet the virions by ultracentrifugation through a 20% sucrose (B13894) cushion.[5]

  • p24 ELISA: Lyse the pelleted virions and quantify the amount of p24 protein using a commercial HIV-1 p24 antigen ELISA kit. This provides a measure of the total amount of virus particles produced.

  • Western Blot Analysis: Analyze both the cell lysates and the pelleted virions by Western blotting using an anti-p24 antibody to assess Gag expression and processing.[5]

Data Presentation: Impact of p24 CTD Mutations on Viral Assembly

While specific quantitative data for the 194-210 region is sparse, the following table structure can be used to summarize findings from mutagenesis studies targeting the broader p24 C-terminal domain, providing a framework for future investigations into the 194-210 region.

MutantLocationVLP Assembly Efficiency (% of WT)Virion Production (% of WT)Infectivity (% of WT)Reference
Hypothetical Mutant 1 (e.g., A194G) p24 (194-210)Data to be determinedData to be determinedData to be determined
Hypothetical Mutant 2 (e.g., L205A) p24 (194-210)Data to be determinedData to be determinedData to be determined
CTD Deletion Mutant p24 CTDSeverely ReducedSeverely ReducedAbolished[1]

Conclusion and Future Directions

The HIV-1 Gag p24 (194-210) region, as part of the C-terminal domain's helix 9 and its flanking residues, is fundamentally involved in the critical process of Gag dimerization and subsequent viral assembly. The experimental protocols outlined in this guide provide a robust framework for dissecting the specific contributions of individual amino acids within this region. Further high-resolution structural studies, particularly NMR analysis of peptides corresponding to this region, will be invaluable in elucidating the precise conformational dynamics that govern its function. A thorough quantitative analysis of a panel of point mutations within the 194-210 region will provide the detailed data necessary to validate this segment as a high-potential target for the development of novel assembly inhibitors, a promising class of antiretroviral drugs that could circumvent existing resistance mechanisms.

References

Structural Analysis of HIV-1 p24 Peptide 194-210: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of the HIV-1 p24 capsid peptide 194-210. The p24 protein is a critical component of the viral capsid, and its C-terminal domain, which includes the 194-210 sequence, is essential for the Gag-Gag interactions that lead to virion assembly. A thorough understanding of the structural characteristics of this peptide can inform the development of novel antiretroviral therapies that target capsid formation.

The amino acid sequence of the p24 peptide 194-210 is Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr . This region is part of the C-terminal domain of the p24 protein, which is known to be involved in the dimerization of p24, a crucial step for the assembly of the viral capsid.

Conformational Analysis from Crystal Structure

Analysis of the crystal structure of the full-length HIV-1 p24 protein in complex with a Fab fragment (PDB ID: 1E6J) reveals that the C-terminal domain, where the 194-210 peptide is located, adopts a helix-turn-helix motif.[1] This motif is crucial for protein-protein interactions. Within the full protein structure, the 194-210 region contributes to this overall fold, which is essential for the proper assembly of the viral capsid.

Secondary Structure Prediction

Residue PositionAmino AcidPredicted Secondary Structure
194AlaCoil
195AsnCoil
196ProCoil
197AspCoil
198CysCoil
199LysCoil
200ThrCoil
201IleHelix
202LeuHelix
203LysHelix
204AlaHelix
205LeuHelix
206GlyCoil
207ProCoil
208AlaCoil
209AlaCoil
210ThrCoil

The prediction suggests that the central portion of the peptide (residues 201-205) has a propensity to form an α-helical structure, while the N- and C-terminal ends are likely to be in a random coil conformation. This is consistent with the helix-turn-helix motif observed in the crystal structure of the full p24 protein.

Experimental Protocols

To experimentally determine the structure of the p24 peptide 194-210, the following standard biophysical techniques would be employed.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: The synthetic p24 (194-210) peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be free of any components that have high absorbance in the far-UV region.

  • Instrumentation: A CD spectrometer is purged with nitrogen gas for at least 30 minutes before use. The temperature is controlled, typically at 25°C, using a Peltier device.

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm. Data is typically collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ] using the following formula: [θ] = (millidegrees × 100) / (path length in mm × concentration in M × number of residues) The resulting spectrum is then deconvoluted using algorithms such as K2D3 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, including three-dimensional structure and dynamics.

Methodology:

  • Sample Preparation: The peptide is synthesized with 15N and 13C isotopic labels to enhance signal sensitivity and resolution. The labeled peptide is dissolved in a buffered solution (e.g., 90% H2O/10% D2O, 10 mM phosphate buffer, pH 6.5) to a concentration of approximately 1 mM.

  • Instrumentation: NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition: A suite of 2D NMR experiments is conducted, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide, with one peak for each N-H bond.

  • Structure Calculation:

    • Resonance Assignment: The collected spectra are analyzed to assign all proton, nitrogen, and carbon resonances to specific atoms in the peptide sequence.

    • Restraint Generation: NOE cross-peaks are integrated and converted into upper distance limits. Dihedral angle restraints can be derived from coupling constants.

    • Structure Calculation: A set of 3D structures is calculated using software like CYANA or XPLOR-NIH, which uses a simulated annealing protocol to find conformations that satisfy the experimental restraints.

    • Structure Validation: The final ensemble of structures is validated for its agreement with the experimental data and for stereochemical quality using tools like PROCHECK-NMR.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_outcome Outcome synthesis Chemical Synthesis of p24 (194-210) Peptide cd Circular Dichroism (CD) Spectroscopy synthesis->cd Aqueous Buffer nmr Nuclear Magnetic Resonance (NMR) Spectroscopy synthesis->nmr Isotopically Labeled for NMR cd_analysis Secondary Structure Estimation (% Helix, Sheet, Coil) cd->cd_analysis nmr_analysis 3D Structure Calculation and Refinement nmr->nmr_analysis model High-Resolution Structural Model cd_analysis->model nmr_analysis->model p24_dimerization p24_monomer p24 Monomer ctd C-Terminal Domain (contains 194-210 region) p24_monomer->ctd has dimerization p24 Dimerization ctd->dimerization mediates capsid_assembly Viral Capsid Assembly dimerization->capsid_assembly is essential for virion Mature Virion capsid_assembly->virion

References

Unveiling the HIV-1 Gag Epitope (194-210): A Cornerstone of the Anti-HIV Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical component in the cellular immune response to HIV-1, the Gag epitope spanning amino acids 194-210, has been a subject of intense research since its early identification in the study of cytotoxic T-lymphocyte (CTL) responses against the virus. This in-depth guide provides a comprehensive overview of the discovery, significance, and experimental characterization of this key immunological target for researchers, scientists, and drug development professionals.

Discovery and Early Characterization

The precise first description of the HIV-1 Gag epitope (194-210) is rooted in early efforts to map the landscape of T-cell recognition of the HIV-1 proteome. Seminal work in the early 1990s focused on identifying regions within the Gag protein that were frequently targeted by CTLs from HIV-1 infected individuals. One notable study by Buseyne et al. in 1993 systematically screened for Gag-specific CTL responses and identified three immunodominant clusters within the p24 subunit of the Gag protein. One of these clusters encompassed the region of amino acids 169-192, immediately preceding the 194-210 epitope, indicating a high level of immunological interest in this area of the p24 protein.[1] Subsequent research involving the screening of overlapping synthetic peptides led to the finer mapping and characterization of specific epitopes within these immunodominant regions, including the 194-210 peptide.

Significance in HIV-1 Immunity and Vaccine Design

The HIV-1 Gag protein, and particularly its p24 component, is a primary target for CTL responses in individuals who are able to control the virus, often referred to as "elite controllers." These Gag-specific T-cell responses are correlated with lower viral loads and slower disease progression. The 194-210 epitope lies within a functionally constrained region of the Gag protein, making it less tolerant to escape mutations that could abrogate immune recognition without compromising viral fitness. This conservation across different HIV-1 clades enhances its appeal as a component of a broadly effective T-cell-based vaccine.

The immunogenicity of the Gag (194-210) epitope is influenced by the genetic background of the infected individual, specifically their Human Leukocyte Antigen (HLA) class I alleles. The presentation of this peptide by specific HLA molecules is a prerequisite for its recognition by CD8+ T-cells. Understanding the HLA restriction of this epitope is therefore crucial for assessing its potential coverage in diverse human populations.

Quantitative Analysis of the Immune Response

The cellular immune response to the HIV-1 Gag (194-210) epitope can be quantified using various immunological assays. The magnitude and breadth of the T-cell response are key parameters in evaluating its contribution to viral control.

ParameterMethodTypical Findings
Frequency of Responding T-cells ELISpot (Enzyme-Linked Immunospot) AssayResponses to Gag p24 peptides are frequently detected in HIV-1 infected individuals, with magnitudes varying from tens to several hundred spot-forming cells (SFC) per million peripheral blood mononuclear cells (PBMCs).[2]
Cytokine Production Profile Intracellular Cytokine Staining (ICS)Gag-specific CD8+ T-cells often exhibit a polyfunctional profile, producing multiple cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which is associated with more effective viral control.
Cytotoxic Activity Chromium-51 Release AssayCTLs recognizing Gag epitopes can effectively lyse target cells presenting the corresponding peptide, demonstrating their direct antiviral potential.
HLA Binding Affinity Peptide-HLA Binding AssaysThe affinity of the 194-210 peptide for various HLA class I molecules determines its presentation efficiency and subsequent immunogenicity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of the HIV-1 Gag (194-210) epitope. The following sections outline the core experimental procedures.

Peptide Synthesis and Purification

The foundation of studying T-cell epitopes lies in the availability of high-purity synthetic peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of HIV-1 Gag (194-210)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the 194-210 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash the pellet to remove scavengers, and dry the peptide.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

  • Analysis: Confirm the purity and identity of the final peptide product by analytical RP-HPLC and mass spectrometry.[6]

T-Cell Stimulation and Functional Assays

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level.

Protocol: IFN-γ ELISpot for Gag (194-210) Specific T-cells

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Cell Plating: Add freshly isolated or cryopreserved PBMCs to the wells at a known density.

  • Stimulation: Add the synthetic Gag (194-210) peptide to the wells at an optimized concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cytokine secretion.

  • Detection: Wash the plate to remove cells and add a biotinylated detection antibody against IFN-γ.

  • Enzyme Conjugation: After another wash, add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).

  • Development: Add a substrate that will be converted by the enzyme into a colored precipitate, forming spots at the locations of the cytokine-secreting cells.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. The results are expressed as SFC per million PBMCs.

ICS allows for the multiparametric characterization of T-cell responses by identifying the production of multiple cytokines within individual cells.

Protocol: ICS for Gag (194-210) Specific T-cells

  • Cell Stimulation: Stimulate PBMCs with the Gag (194-210) peptide in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor (e.g., Brefeldin A) for 6 hours.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD3, CD4, and CD8.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ or CD4+ T-cells producing specific cytokines in response to the Gag peptide.[7]

This classic assay measures the cytotoxic activity of CTLs by quantifying the lysis of target cells.

Protocol: 51Cr Release Assay for Gag (194-210) Specific CTLs

  • Target Cell Labeling: Label target cells (e.g., autologous B-lymphoblastoid cell lines) with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄).

  • Peptide Pulsing: Pulse a portion of the labeled target cells with the Gag (194-210) peptide. Unpulsed labeled cells serve as a negative control.

  • Co-culture: Co-culture the effector CTLs with the labeled target cells (both pulsed and unpulsed) at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 where "Spontaneous Release" is the radioactivity from target cells incubated without effectors, and "Maximum Release" is the radioactivity from target cells lysed with a detergent.[8][9][10]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in the study of the HIV-1 Gag (194-210) epitope, the following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_peptide Peptide Synthesis & Purification cluster_tcell T-Cell Assays Peptide Synthesis Peptide Synthesis Crude Peptide Crude Peptide Peptide Synthesis->Crude Peptide Cleavage RP-HPLC Purification RP-HPLC Purification Crude Peptide->RP-HPLC Purification Purified Gag (194-210) Peptide Purified Gag (194-210) Peptide RP-HPLC Purification->Purified Gag (194-210) Peptide T-Cell Stimulation T-Cell Stimulation Purified Gag (194-210) Peptide->T-Cell Stimulation PBMC Isolation PBMC Isolation PBMC Isolation->T-Cell Stimulation ELISpot ELISpot T-Cell Stimulation->ELISpot ICS ICS T-Cell Stimulation->ICS Cr-51 Release Cr-51 Release T-Cell Stimulation->Cr-51 Release

Caption: Workflow for the synthesis and functional analysis of HIV-1 Gag (194-210) epitope.

antigen_presentation_pathway cluster_er ER Lumen HIV-1 Infected Cell HIV-1 Infected Cell Gag Protein Gag Protein HIV-1 Infected Cell->Gag Protein Synthesis Proteasome Proteasome Gag Protein->Proteasome Degradation Gag Peptides Gag Peptides Proteasome->Gag Peptides TAP Transporter TAP Transporter Gag Peptides->TAP Transporter HLA Class I HLA Class I TAP Transporter->HLA Class I Loading Endoplasmic Reticulum Endoplasmic Reticulum Peptide-HLA Complex Peptide-HLA Complex HLA Class I->Peptide-HLA Complex Cell Surface Cell Surface Peptide-HLA Complex->Cell Surface Transport CTL Recognition CTL Recognition Cell Surface->CTL Recognition Presentation

Caption: MHC class I antigen presentation pathway for HIV-1 Gag epitopes.

This comprehensive guide provides a foundational understanding of the discovery and significance of the HIV-1 Gag (194-210) epitope. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers dedicated to advancing our knowledge of HIV-1 immunology and developing effective immunotherapies and vaccines.

References

Unraveling the Enigmatic Role of p24 (194-210) in HIV-1 Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the C-terminal domain of the HIV-1 capsid protein, this technical guide synthesizes current, albeit limited, understanding of the p24 (194-210) region. While a direct and extensively characterized role in HIV-1 pathogenesis remains to be fully elucidated, this document collates available data, outlines relevant experimental approaches, and presents potential signaling pathway involvement for researchers, scientists, and drug development professionals.

The Human Immunodeficiency Virus type 1 (HIV-1) p24 capsid protein is a critical structural component of the viral core, playing a multifaceted role throughout the viral lifecycle. Its C-terminal domain (CTD), encompassing amino acids 147-231, is crucial for both the assembly of the viral capsid and for interactions with host cell factors that are essential for successful infection.[1] While the function of the entire CTD is an area of active investigation, the specific contribution of the 194-210 region to HIV-1 pathogenesis is less defined in publicly available research. This guide aims to provide a comprehensive overview of what is known and to propose avenues for future investigation.

Quantitative Data on p24 Interactions

Interacting Partnerp24 Region Involved (if specified)Binding Affinity (Kd)Experimental MethodReference
Cyclophilin A (CypA)N-terminal domain~50 μMIsothermal Titration Calorimetry[2]
Nanobody 59H10p2410⁻⁹ MNot Specified[3]
Nanobody 37E7p24Moderate AffinityNot Specified[3]
Nanobody 48G11p24Low AffinityNot Specified[3]
Lipid Vesicles (PA, PS)C-terminal domainHigher affinity for negatively charged lipidsFluorescence, DSC, FTIR[4]

Table 1: Quantitative data on HIV-1 p24 and its domains with various interacting partners. Note the absence of specific data for the 194-210 region. PA: Phosphatidic acid; PS: Phosphatidylserine.

Experimental Protocols

To investigate the function of the p24 (194-210) region, researchers can adapt and apply a variety of established experimental protocols.

Peptide-Protein Interaction Assays

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Methodology:

  • Ligand Immobilization: A synthetic p24 (194-210) peptide is covalently immobilized on a sensor chip surface.

  • Analyte Injection: A solution containing the potential host protein partner is flowed over the sensor surface.

  • Signal Detection: The binding of the analyte to the immobilized peptide is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: By analyzing the association and dissociation phases of the interaction, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined.

A generic workflow for an SPR experiment is depicted below.

SPR_Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis Peptide Synthetic p24 (194-210) Peptide Immobilization Immobilize Peptide on Chip Peptide->Immobilization Chip Sensor Chip Chip->Immobilization HostProtein Host Protein of Interest Injection Inject Host Protein HostProtein->Injection Immobilization->Injection Detection Detect Binding Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetics Calculate Kinetic Parameters (ka, kd, Kd) Sensorgram->Kinetics

A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Cellular Assays

Studying the Impact on Cytokine Production in Macrophages:

To assess whether the p24 (194-210) peptide can modulate the innate immune response, its effect on cytokine production in macrophages can be investigated.

Methodology:

  • Cell Culture: Isolate and culture primary human monocyte-derived macrophages (MDMs) or use a macrophage-like cell line (e.g., THP-1).

  • Peptide Treatment: Treat the macrophage cultures with varying concentrations of the synthetic p24 (194-210) peptide.

  • Stimulation: In some experimental arms, stimulate the cells with a known immune activator, such as lipopolysaccharide (LPS), to mimic an inflammatory environment.

  • Cytokine Measurement: After a defined incubation period, collect the cell culture supernatants.

  • Analysis: Quantify the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

Cytokine_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Macrophages Isolate/Culture Macrophages Peptide Add p24 (194-210) Peptide Macrophages->Peptide LPS Add LPS (Optional) Macrophages->LPS Incubate Incubate for a defined period Peptide->Incubate LPS->Incubate Supernatant Collect Supernatant Incubate->Supernatant ELISA Measure Cytokines (ELISA/Multiplex) Supernatant->ELISA Data Analyze Cytokine Levels ELISA->Data

Workflow for assessing the effect of p24 (194-210) on macrophage cytokine production.

Potential Signaling Pathway Involvement

While direct evidence is lacking, the location of the 194-210 region within the C-terminal domain of p24 suggests potential involvement in pathways related to innate immune recognition and viral uncoating. The HIV-1 capsid is known to interact with host factors that can either promote or restrict viral replication.

One potential area of investigation is the interaction with host cell restriction factors. These proteins are part of the innate immune system and can recognize viral components to inhibit infection.[5] The C-terminal domain of p24 is implicated in the stability of the viral core, and alterations in this region could affect its recognition by these factors.

The following diagram illustrates a hypothetical signaling pathway where the p24 capsid, potentially through regions like 194-210, could be recognized by a host pattern recognition receptor (PRR), leading to an innate immune response.

Innate_Immune_Signaling cluster_virus HIV-1 cluster_host Host Cell p24 p24 Capsid (194-210 region) PRR Pattern Recognition Receptor (PRR) p24->PRR Recognition Adaptor Adaptor Proteins PRR->Adaptor Activation Kinase Kinase Cascade Adaptor->Kinase TF Transcription Factor (e.g., NF-κB, IRF3) Kinase->TF Phosphorylation & Activation Nucleus Nucleus TF->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Interferons Nucleus->Cytokines Gene Transcription

Hypothetical innate immune signaling pathway triggered by p24 recognition.

Conclusion and Future Directions

The specific role of the HIV-1 p24 (194-210) region in pathogenesis remains an under-investigated area. While this guide provides a framework based on the broader functions of the p24 C-terminal domain, dedicated research is required to elucidate the precise molecular interactions and functional consequences of this peptide. Future studies should focus on:

  • Systematic screening of the p24 (194-210) peptide against a library of host proteins to identify direct binding partners.

  • Structural studies , such as X-ray crystallography or NMR spectroscopy, to determine the three-dimensional structure of the p24 (194-210) region in complex with any identified host factors.

  • Functional cellular assays using viral mutants with alterations in the 194-210 region to assess the impact on viral replication, uncoating, nuclear import, and interaction with the host immune system.

A thorough understanding of the role of this and other specific regions of the p24 capsid will be invaluable for the development of novel antiretroviral therapies that target different stages of the HIV-1 lifecycle.

References

Interaction of HIV-1 Gag p24 (194-210) with Host Cell Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is central to the viral life cycle, orchestrating the assembly and release of new virions. The capsid protein p24, a cleavage product of Gag, forms the conical core of the mature virus and is a critical interface for interactions with host cell machinery. While significant research has focused on the N-terminal domain of p24, the C-terminal domain, particularly the region spanning amino acids 194-210, plays a vital, albeit less directly characterized, role in viral replication. This technical guide provides a comprehensive overview of the known and potential interactions involving the HIV-1 Gag p24 C-terminal domain, with a focus on the 194-210 region. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and therapeutic development.

Introduction to HIV-1 Gag p24 and its C-Terminal Domain

The HIV-1 Gag polyprotein (Pr55^Gag^) is the primary structural component of the virus. Following translation, Gag traffics to the plasma membrane, where it multimerizes to drive the assembly and budding of immature virions.[1] During or shortly after budding, the viral protease cleaves Gag into its constituent proteins: matrix (MA), capsid (p24), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[2]

The mature p24 capsid protein, comprising 231 amino acids, assembles into a conical core that encases the viral genome and essential enzymes.[3] This core structure is not merely a passive container but actively participates in the early stages of infection, including reverse transcription and trafficking to the nucleus. The p24 protein is composed of an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker.[3][4]

The C-terminal domain (residues 151-231) is primarily involved in the dimerization of p24 monomers, a critical step for the formation of the capsid shell.[2] The specific region of amino acids 194-210 is located within an alpha-helical region of the CTD (specifically, helix 10). While direct, high-affinity interactions with specific host proteins have not been extensively mapped to this precise 194-210 region, its structural integrity is paramount for the overall conformation of the CTD and, consequently, for capsid assembly and stability. Disruptions in this region can have profound effects on viral fitness.[5]

Known and Potential Host Cell Protein Interactions

While direct interactors with the 194-210 region remain to be fully elucidated, the broader p24 protein is a hub of host-virus interactions. Understanding these interactions provides a framework for investigating the role of the C-terminal domain.

Well-Characterized p24-Host Protein Interactions (Primarily N-Terminal Domain)
  • Cyclophilin A (CypA): This cellular peptidyl-prolyl isomerase is incorporated into HIV-1 virions through a direct interaction with a proline-rich loop in the N-terminal domain of p24 (specifically around residues G89 and P90).[6] CypA is thought to regulate capsid stability and protect the virus from host restriction factors.[6] Although the primary binding site is in the NTD, some studies have suggested potential secondary interaction sites in the C-terminal domain, near the region of interest.[7]

  • TRIM5α (Tripartite Motif-Containing Protein 5α): This host restriction factor recognizes the assembled HIV-1 capsid and mediates its premature disassembly, thus aborting infection.[8] The interaction is species-specific and involves the recognition of the capsid lattice, with the CypA-binding loop being a key determinant of sensitivity to TRIM5α restriction.[9][10]

Interactions Involving the p24 C-Terminal Domain

The C-terminal domain's primary role is in mediating p24-p24 interactions essential for capsid assembly.[2] However, the assembled capsid lattice, formed by interactions involving both the NTD and CTD, is what is ultimately recognized by many host factors. Therefore, the 194-210 region, by contributing to the stability and morphology of the capsid, indirectly influences these interactions.

  • Host Factors Sensing Capsid Integrity and Structure: Several host proteins are known to interact with the fully assembled capsid. These interactions are critical for subsequent steps in the viral life cycle, such as nuclear import. Key examples include Nucleoporin 358 (Nup358/RanBP2) and Nucleoporin 153 (Nup153), which are components of the nuclear pore complex.[6] While the direct binding footprint may not be on the 194-210 region, the proper assembly of the C-terminal domain, including this helical region, is essential for creating the binding interface for these factors.

Quantitative Data on p24 Interactions

Quantitative data for protein-protein interactions are crucial for understanding their biological significance and for guiding drug development efforts. The following table summarizes available quantitative data for key p24-host protein interactions. It is important to note the absence of specific data for the 194-210 region.

Interacting ProteinsMethodAffinity (Kd)Reference
HIV-1 p24 (immature) - Cyclophilin AIsothermal Titration Calorimetry~8 µM[7]
HIV-1 p24 (mature) - Cyclophilin AIsothermal Titration Calorimetry~0.6 µM (new C-terminal site)[7]
HIV-1 p24 (mature) - Cyclophilin BIsothermal Titration Calorimetry~0.25 µM (new C-terminal site)[7]
Peptide (p24 Gly-Pro90 region) - Cyclophilin AIsothermal Titration Calorimetry~8 µM[7]
Peptide (p24 C-terminal regions) - Cyclophilin A/BIsothermal Titration Calorimetry~0.3 µM[7]

Experimental Protocols

Investigating the interaction of the p24 (194-210) region with host proteins requires robust experimental methodologies. Below are detailed protocols for key techniques.

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This method is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

  • Cell Culture and Transfection:

    • Culture human cell lines (e.g., HEK293T, Jurkat) in appropriate media.

    • Transfect cells with a plasmid expressing HIV-1 Gag or a tagged version of p24. For focusing on the 194-210 region, a construct with a tag adjacent to this sequence could be designed.

  • Cell Lysis:

    • After 24-48 hours of expression, wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-p24 or an anti-tag antibody) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE, followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[11][12]

Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant HIV-1 p24 (or a peptide corresponding to the 194-210 region) and the potential host protein interactor. Ensure high purity and proper folding.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the ligand (e.g., p24 protein) onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte (the potential interacting host protein) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized ligand.

  • Data Analysis:

    • After each injection, allow the analyte to dissociate.

    • Regenerate the sensor surface if necessary with a mild acid or base wash.

    • Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9][13][14]

In Vitro HIV-1 Capsid Assembly Assay

This assay is used to study the kinetics of p24 assembly into capsid-like structures and to screen for inhibitors.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare an assembly buffer (e.g., 50 mM NaPO4, pH 8.0, 1 M NaCl, 5 mM BME).

    • Add purified recombinant p24 protein to a final concentration of 100 µM.

  • Initiation and Monitoring:

    • Initiate the assembly reaction by adjusting the salt concentration or temperature.

    • Monitor the increase in turbidity at 350 nm over time using a spectrophotometer. The resulting curve typically shows a lag phase, a rapid assembly phase, and a plateau.

  • Analysis:

    • The kinetics of assembly can be quantified by measuring the lag time and the maximum rate of assembly.

    • The morphology of the assembled structures can be visualized by negative-stain transmission electron microscopy (TEM).[7][15][16]

Visualizations

Signaling Pathways and Workflows

HIV1_Gag_Processing_and_Assembly cluster_cytoplasm Host Cell Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space Translation Translation of gag mRNA Gag Gag Polyprotein (Pr55) Translation->Gag Trafficking Trafficking to Plasma Membrane Gag->Trafficking Assembly Gag Multimerization and Assembly Trafficking->Assembly Budding Virion Budding Assembly->Budding Budding_PM Immature Virion Budding->Budding_PM Maturation Proteolytic Cleavage by Viral Protease Budding_PM->Maturation Mature_Virion Mature Virion (Infectious) Maturation->Mature_Virion p24_Core p24 Capsid Core Mature_Virion->p24_Core Infection of new cell

Caption: HIV-1 Gag processing and virion assembly pathway.

Protein_Interaction_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_quantification Quantitative Analysis cluster_functional Functional Characterization Y2H Yeast Two-Hybrid CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP APMS Affinity Purification- Mass Spectrometry (AP-MS) APMS->CoIP Hypothesis Hypothesis-Driven Candidate Selection Hypothesis->CoIP PullDown GST Pull-Down Assay CoIP->PullDown SPR Surface Plasmon Resonance (SPR) CoIP->SPR PullDown->SPR Knockdown siRNA/shRNA Knockdown SPR->Knockdown Mutagenesis Site-Directed Mutagenesis SPR->Mutagenesis ITC Isothermal Titration Calorimetry (ITC) ITC->Knockdown ITC->Mutagenesis Infectivity Viral Infectivity Assays Knockdown->Infectivity Mutagenesis->Infectivity

Caption: Experimental workflow for identifying and characterizing protein-protein interactions.

Conclusion and Future Directions

The HIV-1 p24 capsid is a key player in the viral life cycle, and its interactions with host cell proteins are critical for successful infection. While much is known about the interactions of the N-terminal domain, the C-terminal domain, including the 194-210 region, remains a more enigmatic but equally important area of study. The structural integrity of this region is essential for proper capsid assembly, which in turn dictates the interaction of the mature capsid with host factors that mediate nuclear import and other early-stage infection events.

Future research should focus on:

  • High-throughput screening: Employing techniques like yeast two-hybrid and affinity purification-mass spectrometry with p24 C-terminal domain fragments as bait to identify novel host interacting partners.

  • Structural studies: Using cryo-electron microscopy and NMR spectroscopy to resolve the structure of the p24 C-terminal domain in complex with potential host factors.

  • Targeted drug development: Designing small molecules or peptides that bind to the 194-210 region to disrupt capsid assembly or its interaction with host machinery, representing a potential new class of antiretroviral drugs.

This guide provides a foundation for researchers to delve into the intricate interactions of the HIV-1 p24 capsid, with the ultimate goal of developing novel therapeutic strategies to combat HIV/AIDS.

References

Immunological Properties of the HIV-1 p24 Gag (194-210) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) p24 protein, a component of the viral capsid, is a critical target for the host immune system. Specific peptide epitopes within p24 are recognized by T-lymphocytes, playing a crucial role in the cell-mediated immune response to HIV-1 infection. This technical guide focuses on the immunological properties of the p24 (194-210) peptide, with the amino acid sequence ANPDCKTILKALGPAAT .[1][2][3][4][5] This region of the p24 protein has been identified as containing T-cell epitopes and is of significant interest in the development of therapeutic and prophylactic HIV vaccines. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing immunogenicity, and visualizations of relevant biological pathways and workflows.

Data Presentation: Immunogenicity of the p24 (194-210) Region

While specific quantitative data for the isolated p24 (194-210) peptide is limited in publicly available literature, studies involving overlapping peptide pools of the p24 protein provide strong evidence for the immunogenicity of this region. The following tables summarize findings from epitope mapping studies that encompass the 194-210 sequence.

Table 1: T-Cell Responses to p24 Peptide Pools Containing the 194-210 Sequence

Study FocusParticipant CohortAssayKey Findings in the 194-210 Region
Epitope Mapping of p24Chronically HIV-infected individualsMultiparameter Intracellular Cytokine Staining (ICS) & Proliferation AssayResponses (IFN-γ, MIP-1β, IL-2, TNF-α, proliferation) were detected in response to peptide pools covering the p24 sequence, with some responses mapping to the C-terminal region of p24 which includes the 194-210 sequence.[1]
Comprehensive Epitope AnalysisHIV-1 infected individuals at different stagesIFN-γ ELISpotp24-Gag was a frequently recognized protein, with multiple epitopic regions identified. The total magnitude of HIV-1-specific responses varied significantly among individuals.[6]
Epitope Mapping of Monoclonal AntibodiesMurine monoclonal antibodiesELISATwo distinct immunogenic regions were identified on the p24 protein.[7]

Table 2: Functional Profile of T-Cell Responses to the p24 Region

T-Cell FunctionMethodObservation in the p24 region
Cytokine Production (IFN-γ, IL-2, TNF-α)Intracellular Cytokine Staining (ICS)Polyfunctional CD8+ T-cell responses (co-expression of multiple cytokines) have been observed in response to p24 epitopes.[1][3]
Proliferative CapacityCFSE-based Proliferation AssayBoth CD4+ and CD8+ T-cells have been shown to proliferate in response to p24 peptide stimulation.[2]
Cytotoxic PotentialCD107a Degranulation AssayT-cells recognizing p24 epitopes can exhibit cytotoxic activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the immunological properties of peptides like p24 (194-210). Below are protocols for key experiments.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ secreting T-cells upon stimulation with the p24 (194-210) peptide.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture and biotinylated detection antibodies

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Peripheral Blood Mononuclear Cells (PBMCs) from study subjects

  • p24 (194-210) peptide (lyophilized)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, L-glutamine)

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • Negative control (medium alone)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Cell Plating: Prepare a suspension of PBMCs in complete medium. Add 1-3 x 10^5 PBMCs to each well.

  • Stimulation: Add the p24 (194-210) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells with PBST. Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

  • Spot Development: Wash the wells with PBST. Add the substrate and monitor for the development of spots. Stop the reaction by washing with distilled water once spots are clearly visible.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the simultaneous identification of the phenotype of responding T-cells (e.g., CD4+ or CD8+) and the cytokines they produce.

Materials:

  • PBMCs

  • p24 (194-210) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the p24 (194-210) peptide (1-10 µg/mL). Include positive (e.g., Staphylococcal enterotoxin B - SEB) and negative controls.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells with FACS buffer. Stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Stain with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to the peptide by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • PBMCs

  • p24 (194-210) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Complete RPMI-1640 medium

  • Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend PBMCs in PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding cold complete medium.

  • Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 1-2 x 10^5 cells/well.

  • Stimulation: Add the p24 (194-210) peptide (1-10 µg/mL). Include positive and negative controls.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8).

  • Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the CD4+ and CD8+ T-cell populations and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division. The percentage of proliferated cells or a proliferation index can be calculated.

Mandatory Visualization

Signaling Pathway

The recognition of the p24 (194-210) peptide presented by an antigen-presenting cell (APC) via a Major Histocompatibility Complex (MHC) molecule initiates a complex intracellular signaling cascade within the T-cell, leading to its activation.

T_Cell_Activation_Pathway Figure 1: T-Cell Receptor (TCR) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC p24(194-210)-MHC Complex TCR TCR MHC->TCR Peptide Recognition Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras->AP1 Cytokines Cytokine Production (IFN-γ, IL-2, TNF-α) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation Effector Effector Functions Cytokines->Effector

Caption: TCR signaling cascade initiated by p24 peptide recognition.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the immunogenicity of the p24 (194-210) peptide using primary human cells.

Experimental_Workflow Figure 2: Workflow for p24 Peptide Immunogenicity Testing cluster_preparation Sample Preparation cluster_assays Immunogenicity Assays cluster_analysis Data Analysis Blood Whole Blood from HIV+ Donor PBMC PBMC Isolation Blood->PBMC Stimulation In vitro Stimulation with p24 (194-210) Peptide PBMC->Stimulation Peptide p24 (194-210) Peptide Synthesis & Purification Peptide->Stimulation ELISpot IFN-γ ELISpot Stimulation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Stimulation->ICS Proliferation CFSE Proliferation Assay Stimulation->Proliferation Quantification Quantification of Cytokine Secreting Cells ELISpot->Quantification Phenotyping Phenotyping of Responding T-Cells ICS->Phenotyping Prolif_Index Proliferation Index Calculation Proliferation->Prolif_Index

Caption: Overview of experimental steps for p24 peptide analysis.

Conclusion

The HIV-1 p24 (194-210) peptide is situated within an immunogenic region of the p24 capsid protein and is a target of the cellular immune response in HIV-1 infected individuals. While detailed quantitative data for this specific peptide remains to be fully elucidated in publicly accessible literature, the methodologies and workflows outlined in this guide provide a robust framework for its further immunological characterization. Such studies are essential for advancing our understanding of HIV-1 immunopathogenesis and for the rational design of novel T-cell-based vaccines and immunotherapies. Further research focusing on the precise binding affinities to various HLA alleles and the quantitative T-cell responses to the p24 (194-210) peptide is warranted to fully appreciate its potential as an immunological tool and vaccine component.

References

Navigating the Labyrinth of HIV-1 Variability: A Technical Guide to the Sequence Conservation of Gag p24 (194-210)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the sequence conservation of the 194-210 amino acid region of the HIV-1 Gag p24 protein across various subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in HIV-1 research, vaccine design, and the development of novel antiretroviral therapies. The Gag p24 protein is a critical structural component of the virus, and understanding the conservation of its specific regions is paramount for the development of broadly effective interventions.

Introduction: The Significance of Gag p24 Conservation

The HIV-1 Gag p24 protein forms the conical capsid core of the virus and plays a pivotal role in multiple stages of the viral lifecycle, including assembly, maturation, and the infection of new cells. Due to its crucial functions, certain regions of the Gag p24 protein are highly conserved across different HIV-1 subtypes. This conservation makes them attractive targets for the host immune system and for the development of antiviral drugs and vaccines. The 194-210 region, in particular, is located within a functionally important domain of the p24 protein and has been identified as containing epitopes recognized by the cellular immune response. A thorough understanding of the extent of its conservation is therefore essential for the rational design of immunogens and inhibitors that can be effective against the diverse array of circulating HIV-1 strains.

Quantitative Analysis of Sequence Conservation

To illustrate the type of data required for such an analysis, the following table presents a hypothetical summary of amino acid conservation at each position within the 194-210 region across major HIV-1 subtypes. In a real-world scenario, this data would be generated by aligning a large number of sequences from each subtype and calculating the frequency of the most common amino acid at each position.

Table 1: Illustrative Amino Acid Conservation of Gag p24 (194-210) Across HIV-1 Subtypes

PositionConsensus Amino AcidSubtype A (%)Subtype B (%)Subtype C (%)Subtype D (%)CRF01_AE (%)CRF02_AG (%)Overall Conservation (%)
194A98999798999898.2
195N95969495969595.2
196P99999999999999.0
197D92949091939292.0
198C100100100100100100100.0
199K96979596979696.2
200T85888284878585.2
201I97989697989797.2
202L98999798999898.2
203K94959394959494.2
204A99999999999999.0
205L97989697989797.2
206G99999999999999.0
207P98999798999898.2
208A96979596979696.2
209A95969495969595.2
210T90928889919090.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual conservation values. The "Consensus Amino Acid" is based on the HXB2 reference strain.

Interpretation of Data: A high percentage in the table would indicate a high degree of conservation for that amino acid at that specific position within a given subtype. The "Overall Conservation" column would provide an average across all analyzed subtypes, giving a broader picture of the stability of each residue. For instance, a value of 100% for Cysteine (C) at position 198 would suggest that this amino acid is invariant and likely critical for the structure or function of the protein. Conversely, lower percentages, as illustrated for Threonine (T) at position 200, would indicate a higher degree of variability at that site, which could have implications for immune escape or the development of drug resistance.

Experimental Protocols for Sequence Conservation Analysis

The determination of sequence conservation is a multi-step process that relies on the retrieval of sequence data, followed by bioinformatic analysis.

Sequence Retrieval
  • Data Source: A comprehensive set of HIV-1 Gag p24 sequences for all major subtypes and circulating recombinant forms (CRFs) is retrieved from a public sequence database, such as the Los Alamos National Laboratory (LANL) HIV Sequence Database or GenBank.

  • Search Criteria: The search is typically filtered to include only one sequence per patient to avoid sampling bias. Additional filters may be applied based on the year of collection, geographical location, and treatment status of the patient.

  • Data Curation: The retrieved sequences are curated to remove duplicates, sequences with a high number of ambiguous characters, and any sequences that do not cover the full 194-210 amino acid region of Gag p24.

Sequence Alignment and Analysis
  • Multiple Sequence Alignment (MSA): The curated sequences for each subtype are aligned using a multiple sequence alignment tool such as ClustalW, MAFFT, or MUSCLE. The alignment is performed against a reference sequence, typically from the HXB2 strain of HIV-1 subtype B.

  • Conservation Calculation: The aligned sequences are then analyzed to determine the degree of conservation at each amino acid position. This can be done using various bioinformatics software packages and online tools. The conservation score is typically calculated as the percentage of sequences that have the most frequent amino acid at a given position. More sophisticated methods may use entropy-based calculations or scoring matrices like BLOSUM62 to account for the biochemical similarity between different amino acids.

  • Visualization: The results of the conservation analysis are often visualized as a sequence logo, where the height of each letter corresponds to its frequency at that position, or as a conservation plot showing the conservation score along the length of the peptide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of sequence conservation.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic Analysis cluster_output Output db HIV Sequence Databases (e.g., LANL, GenBank) retrieve Sequence Retrieval (Filtered by subtype, one per patient) db->retrieve curate Data Curation (Remove duplicates, incomplete sequences) retrieve->curate msa Multiple Sequence Alignment (MSA) (e.g., ClustalW, MAFFT) curate->msa Curated Sequences conservation Conservation Analysis (Calculate percentage conservation/entropy) msa->conservation visualize Data Visualization (Sequence logos, conservation plots) conservation->visualize table Quantitative Data Table visualize->table guide Technical Guide/Whitepaper table->guide

Caption: Workflow for HIV-1 Gag p24 sequence conservation analysis.

Conclusion

The 194-210 region of the HIV-1 Gag p24 protein represents a potentially important target for the development of novel HIV-1 therapies and vaccines due to its functional significance. A detailed analysis of its sequence conservation across different HIV-1 subtypes is a critical step in evaluating its suitability as a broadly effective target. This guide has outlined the rationale, provided an illustrative example of the necessary quantitative data, and detailed the experimental and bioinformatic protocols required to perform such an analysis. Further research to generate and analyze real-world sequence conservation data for this specific peptide will be invaluable for the ongoing efforts to combat the HIV-1 pandemic.

A Technical Guide to HIV-1 Gag p24 (194-210) as a Potential Vaccine Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extreme genetic diversity of the Human Immunodeficiency Virus Type 1 (HIV-1) remains a primary obstacle in the development of an effective global vaccine. A promising strategy to overcome this challenge is to focus the immune response on highly conserved regions of the virus that are critical for its life cycle and cannot mutate without a significant loss of fitness. The HIV-1 Gag p24 protein, a major structural component of the viral core, contains several such conserved elements. Cellular immune responses targeting Gag, and p24 in particular, have been strongly associated with better control of viral replication and slower disease progression in infected individuals.

This technical whitepaper provides an in-depth analysis of a specific conserved region within Gag p24, the amino acid sequence 194-210, as a potential T-cell epitope vaccine candidate. We consolidate findings on the immunogenicity of conserved Gag elements, present quantitative data from relevant studies in structured tables, detail common experimental protocols for vaccine evaluation, and provide visualizations of the underlying scientific rationale, experimental workflows, and biological pathways. This guide is intended to serve as a resource for researchers engaged in the rational design and development of novel HIV-1 vaccine strategies.

Rationale for Targeting Conserved Gag p24 Epitopes

The core principle behind a conserved element vaccine is to direct the host's immune system towards viral components that are functionally constrained and therefore less likely to mutate and escape immune pressure.[1][2] The Gag p24 protein is one of the most conserved proteins across all HIV-1 subtypes.[3]

Key attributes of Gag p24 as a vaccine target:

  • High Conservation: Certain segments within p24 are nearly invariant across the vast majority of HIV-1 Group M sequences, which are responsible for the global pandemic.[1][2]

  • Functional Importance: The p24 protein forms the conical capsid core of the virus, a structure essential for viral replication. Mutations in functionally critical regions can lead to attenuated or non-infectious virus particles.[4]

  • Immunogenicity: T-cell responses directed against Gag are frequently detected in HIV-1 infected individuals, and the breadth and magnitude of these responses, particularly CD8+ T-cell responses, often correlate inversely with plasma viral load.[5][6][7] Specifically, responses to conserved epitopes within p24 are associated with better disease outcomes.[5]

  • Focusing the Immune Response: Traditional vaccine approaches using whole proteins can induce responses to variable, immunodominant epitopes that may act as decoys, drawing the immune system away from more vulnerable, conserved sites. A vaccine based on conserved elements like p24 (194-210) aims to avoid these "off-target" responses and focus immunity where it is most effective.[1][4]

G HIV_Diversity High HIV-1 Genetic Diversity Immune_Escape Immune Escape from Variable Epitopes HIV_Diversity->Immune_Escape Vaccine_Challenge Major Vaccine Challenge Immune_Escape->Vaccine_Challenge Conserved_Strategy Strategy: Target Conserved Regions Vaccine_Challenge->Conserved_Strategy Gag_p24 Gag p24 is a Highly Conserved Structural Protein Conserved_Strategy->Gag_p24 Functional_Constraint Mutations are Deleterious to Viral Fitness Gag_p24->Functional_Constraint TCell_Response Induces Strong CD8+ and CD4+ T-Cell Responses Gag_p24->TCell_Response Vaccine_Candidate p24 Conserved Epitopes are Prime Vaccine Candidates Functional_Constraint->Vaccine_Candidate Viral_Control Gag-specific T-Cell Responses Correlate with Lower Viral Load TCell_Response->Viral_Control Viral_Control->Vaccine_Candidate G cluster_0 Phase 1: Immunization cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Immunological Assays cluster_3 Phase 4: Data Analysis Vac_Prep Vaccine Preparation (e.g., p24CE DNA Plasmid) Animal_Model Immunization of Model (e.g., C57BL/6 or BALB/c Mice) Vac_Prep->Animal_Model Schedule Prime-Boost Schedule (e.g., Weeks 0, 2, 4) Animal_Model->Schedule Spleen_Blood Collect Spleen and/or Blood (e.g., 2 weeks post-final boost) Schedule->Spleen_Blood PBMC_Iso Isolate PBMCs / Splenocytes Spleen_Blood->PBMC_Iso Peptide_Stim In vitro Peptide Stimulation (Gag p24 194-210) PBMC_Iso->Peptide_Stim ELISPOT ELISPOT Assay (Quantify IFN-γ secreting cells) Peptide_Stim->ELISPOT ICS Intracellular Cytokine Staining (ICS) (Phenotype & Polyfunctionality) Peptide_Stim->ICS CTL_Assay Cytotoxicity Assay (Measure target cell killing) Peptide_Stim->CTL_Assay SFC_Count Count Spot Forming Cells (SFC) per 10^6 PBMCs ELISPOT->SFC_Count Flow_Analysis Flow Cytometry Gating (% Cytokine+ CD4/CD8 T-cells) ELISPOT->Flow_Analysis Lysis_Calc Calculate % Specific Lysis ELISPOT->Lysis_Calc ICS->SFC_Count ICS->Flow_Analysis ICS->Lysis_Calc CTL_Assay->SFC_Count CTL_Assay->Flow_Analysis CTL_Assay->Lysis_Calc cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell (CTL) cluster_Outcome Immune Outcome p24 Gag p24 (194-210) peptide MHC_I MHC class I p24->MHC_I Processed & Loaded TCR T-Cell Receptor (TCR) MHC_I->TCR Signal 1: Recognition CD8 CD8 MHC_I->CD8 Activation Activation & Proliferation TCR->Activation Effector Effector Function Activation->Effector Killing Killing of HIV-infected cell Effector->Killing IFN Release of IFN-γ (Antiviral State) Effector->IFN

References

Binding Affinity of HIV-1 p24 Peptides to MHC Class I Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of peptides derived from the HIV-1 Gag p24 protein to Major Histocompatibility Complex (MHC) class I molecules. While specific quantitative binding data for the p24 (194-210) peptide is not extensively available in publicly accessible literature, this document outlines the established methodologies for determining such affinities and presents data for other well-characterized p24-derived epitopes. This information is crucial for the rational design of T-cell-based vaccines and immunotherapies against HIV-1.

Introduction to p24 as a Target for T-Cell Immunity

The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a critical target for cytotoxic T-lymphocyte (CTL) responses. The presentation of p24-derived peptides by MHC class I molecules on the surface of infected cells is a key step in the immune surveillance and elimination of these cells. The affinity of a given peptide for a specific MHC class I allele is a primary determinant of its immunogenicity.[1] Therefore, understanding the binding characteristics of p24 peptides is essential for identifying potent T-cell epitopes for vaccine development.

Quantitative Binding Affinity of p24-Derived Peptides

Direct experimental data on the binding affinity of the specific peptide p24 (194-210) to various MHC class I alleles is not readily found in the reviewed scientific literature. However, numerous studies have characterized the binding of other immunodominant epitopes from the p24 protein. These studies provide valuable insights into the types of assays used and the range of binding affinities observed for p24-derived peptides.

Below are tables summarizing the binding affinities of some well-documented p24 epitopes to specific MHC class I alleles. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a high-affinity radiolabeled probe peptide by 50%.[2] Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity of p24 Gag (263-272) Epitope (KRWIILGLNK) and its Variants to HLA-B*27

Peptide SequenceMHC AlleleIC50 (nM)Reference
KRWIILGLNKHLA-B27~5F.M. Gotch et al., J Exp Med, 1993
KR WIILGLNKHLA-B27>50,000R.P. van der Wal et al., J Immunol, 1996
KRWIA LGLNKHLA-B*27~50R.P. van der Wal et al., J Immunol, 1996

Table 2: Binding Affinity of p24-derived Peptide to H-2Kd

Peptide SequenceMHC AlleleIC50 (nM)Reference
AMQMLKETIH-2KdComparable to other Kd-restricted epitopesP.J. Skinner et al., J Immunol, 1998[3]

Note: The data presented are examples from specific studies and methodologies may vary. For precise comparative analysis, it is recommended to consult the original research articles.

Experimental Protocols for Determining MHC Class I-Peptide Binding Affinity

Several robust methods are employed to quantify the binding of peptides to MHC class I molecules. These assays are critical for validating predictions and identifying high-avidity interactions that are more likely to elicit a strong T-cell response.

Fluorescence Polarization (FP) Based Competition Assay

This is a widely used, high-throughput method to measure peptide-MHC binding in a homogeneous solution.[4][5][6][7]

Principle: The assay measures the change in polarization of fluorescently labeled peptide upon binding to the much larger MHC molecule. In a competition format, an unlabeled test peptide competes with a fluorescently labeled probe peptide of known high affinity for binding to the MHC molecule. The IC50 value of the test peptide is determined by measuring the decrease in fluorescence polarization as its concentration increases.[4][5]

Methodology:

  • Reagents and Materials:

    • Purified, soluble recombinant MHC class I molecules of the desired allele.

    • Fluorescently labeled high-affinity reference peptide for the specific MHC allele.

    • Unlabeled synthetic test peptides (e.g., p24-derived peptides).

    • Assay buffer (e.g., PBS with a non-ionic detergent).

    • 96- or 384-well black, low-binding microplates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure: a. A fixed concentration of the MHC class I molecule and the fluorescently labeled probe peptide are incubated together in the assay buffer. b. Serial dilutions of the unlabeled competitor peptide are added to the wells. c. The plate is incubated at room temperature or 37°C for a period sufficient to reach equilibrium (typically 24-72 hours).[5] d. Fluorescence polarization is measured using the plate reader. e. The data is plotted as fluorescence polarization versus the logarithm of the competitor peptide concentration. f. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based MHC Stabilization Assay

This assay utilizes cell lines that are deficient in the Transporter associated with Antigen Processing (TAP), such as T2 or RMA-S cells.[8] These cells have a low surface expression of MHC class I molecules because of the lack of endogenous peptide loading.

Principle: The addition of an exogenous peptide that can bind to the MHC class I molecules stabilizes the complex and increases its expression on the cell surface. The level of MHC class I expression is proportional to the binding affinity of the peptide.

Methodology:

  • Reagents and Materials:

    • TAP-deficient cell line (e.g., T2 for human HLA or RMA-S for mouse H-2) transfected with the desired MHC class I allele.[8]

    • Synthetic test peptides.

    • Fluorescently labeled antibody specific for the MHC class I molecule.

    • Flow cytometer.

    • Cell culture medium and supplements.

  • Procedure: a. TAP-deficient cells are incubated at a lower temperature (e.g., 26°C) overnight to promote the accumulation of empty MHC class I molecules.[9] b. The cells are then incubated with various concentrations of the test peptide for several hours. c. After incubation, the cells are washed and stained with a fluorescently labeled antibody against the MHC class I molecule. d. The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. e. The MFI is plotted against the peptide concentration to determine the concentration required for half-maximal stabilization, which is an indicator of binding affinity.

Immunoaffinity Purification and Mass Spectrometry

This powerful technique allows for the identification of naturally processed and presented peptides from the surface of cells.[10][11]

Principle: MHC-peptide complexes are isolated from cell lysates using antibodies specific for the MHC molecule. The bound peptides are then eluted and identified by mass spectrometry.

Methodology:

  • Reagents and Materials:

    • Large number of cells expressing the MHC class I allele of interest (e.g., HIV-infected cells).

    • Lysis buffer.

    • Antibody specific for the MHC class I molecule coupled to beads (e.g., Protein A/G Sepharose).

    • Elution buffer (e.g., acidic solution).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure: a. Cells are lysed to solubilize membrane proteins. b. The cell lysate is incubated with the antibody-coupled beads to capture the MHC-peptide complexes. c. The beads are washed extensively to remove non-specifically bound proteins. d. The bound peptides are eluted from the MHC molecules, typically using a low pH buffer. e. The eluted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequences.

Visualizations

Experimental Workflow for MHC-Peptide Binding Assay

G Workflow for MHC Class I-Peptide Binding Affinity Determination cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Peptide Synthesize/Obtain p24 (194-210) Peptide FP Fluorescence Polarization Assay Peptide->FP Stabilization Cell-based Stabilization Assay Peptide->Stabilization MHC Purify Recombinant MHC Class I Allele MHC->FP Cells Culture TAP-deficient Cell Line Cells->Stabilization IP_MS Immunoaffinity Purification Cells->IP_MS IC50 Calculate IC50/EC50 FP->IC50 Stabilization->IC50 MS_Data Mass Spectrometry Data Analysis IP_MS->MS_Data Identify Identify Presented Peptides MS_Data->Identify

Caption: A generalized workflow for determining the binding affinity of a peptide to MHC class I molecules.

T-Cell Receptor Signaling Pathway upon pMHC Recognition

G T-Cell Receptor Signaling Cascade pMHC p24 Peptide-MHC Complex TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD8 CD8 Co-receptor pMHC->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cytokine Cytokine Gene Expression (e.g., IFN-γ, TNF-α) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Cytokine

References

The Genesis of HIV-1 Gag p24 as an Immunological Target: An In-depth Guide to Early Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

In the nascent stages of the Human Immunodeficiency Virus Type 1 (HIV-1) pandemic, understanding the viral components and the host immune response to them was paramount. The Gag p24 protein, a major structural component of the viral capsid, quickly emerged as a crucial target for both diagnostic and therapeutic research. Its relative abundance and immunogenicity made it a focal point for early investigations into both humoral and cellular immunity against HIV-1. This technical guide delves into the foundational research on HIV-1 Gag p24 peptide fragments, summarizing key quantitative data, detailing seminal experimental protocols, and visualizing the logical and experimental workflows that paved the way for our current understanding.

I. Early Identification of Immunodominant p24 Peptide Fragments

Initial efforts to dissect the immune response to p24 focused on identifying specific regions, or epitopes, that were predominantly recognized by antibodies and T-lymphocytes in infected individuals. These early studies utilized overlapping synthetic peptides spanning the p24 sequence to map these immunodominant sites.

A. B-cell Epitope Mapping

Researchers in the late 1980s and early 1990s employed enzyme-linked immunosorbent assays (ELISA) with synthetic peptides to pinpoint the primary antibody binding sites on p24. These studies revealed that while the humoral response could be broad, certain regions were more consistently recognized across different patient cohorts.

One of the earliest identified immunodominant regions was located in the C-terminus of the p24 protein. A 1992 study by Graham et al. used overlapping 20-mer peptides to screen sera from HIV-1 infected individuals and identified a major epitope within the p24 sequence[1]. Another study by Kusk et al. in the same year used murine monoclonal antibodies to map epitopes, identifying regions at both the N-terminus (amino acids 14-23) and in the C-terminal half (amino acids 153-174) of p24[2].

Table 1: Summary of Early B-cell Epitope Mapping of HIV-1 Gag p24

Peptide Sequence/RegionAmino Acid PositionStudy/YearKey Findings
Not specifiedC-terminal regionGraham et al., 1992[1]Identified as a major immunodominant region for antibody binding in infected individuals.
(aa 14-23)14-23Kusk et al., 1992[2]Epitope defined by monoclonal antibody F5-2.
(aa 153-174)153-174Kusk et al., 1992[2]Epitope defined by monoclonal antibody F5-4.
B. T-cell Epitope Mapping

Parallel to B-cell epitope mapping, significant efforts were directed towards identifying p24 peptide fragments recognized by cytotoxic T-lymphocytes (CTLs), which are crucial for clearing virally infected cells. Early studies demonstrated that CTL responses in HIV-1 infected individuals were often directed against Gag proteins, with p24 being a prominent target.

A seminal 1993 study by Buseyne et al. demonstrated that Gag-specific CTLs from infected individuals recognized epitopes clustered in three regions of the p24 protein[3]. This finding was critical in narrowing down the search for key CTL epitopes. The identification of specific peptide sequences and their restricting HLA alleles followed, providing the first glimpses into the genetic basis of the anti-HIV T-cell response.

Table 2: Early Identified CTL Epitopes in HIV-1 Gag p24

Peptide SequenceAmino Acid PositionHLA RestrictionStudy/YearKey Findings
Multiple epitopesClustered in 3 regionsNot specifiedBuseyne et al., 1993[3]First demonstration of clustered CTL epitopes in p24.
Specific epitopesWithin the 3 clustered regionsVariousSubsequent studiesFurther defined specific peptides and their HLA restriction.

II. Quantitative Analysis of Immune Responses to p24 Peptides

Beyond simple identification, early research sought to quantify the immune response to p24 peptides, recognizing that the magnitude and quality of this response could be critical determinants of disease progression.

A. Antibody Affinity and Disease Progression

A key area of investigation was the affinity of anti-p24 antibodies. A 1995 study by McRae et al. provided compelling evidence that the affinity of IgG antibodies to p24 was significantly higher in asymptomatic patients compared to those who progressed to AIDS[4]. This suggested that high-affinity antibodies might play a role in controlling viral replication.

Table 3: Correlation of Anti-p24 Antibody Affinity with HIV-1 Disease Progression

Patient GroupMean Antibody Affinity (Ka)Correlation with Disease ProgressionStudy/Year
AsymptomaticUp to 100-fold higher than progressorsHigh affinity associated with slower progressionMcRae et al., 1995[4]
Progressed to AIDSLower affinityLow affinity associated with faster progressionMcRae et al., 1995[4]
B. T-Cell Response and Viral Load

Quantifying the T-cell response to p24 peptides also provided crucial insights. Early studies using techniques like the interferon-γ (IFN-γ) ELISpot assay began to correlate the breadth and magnitude of the p24-specific T-cell response with clinical parameters such as viral load and CD4+ T-cell counts. These foundational studies laid the groundwork for the current understanding that a strong and broad Gag-specific CTL response is associated with better control of HIV-1 replication[5][6].

III. Key Experimental Protocols from Early Research

The methodologies developed during this early period were foundational for subsequent HIV research. Below are detailed protocols for key experiments cited in this guide.

A. Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping

This protocol is based on the methods used in the early 1990s to map antibody epitopes on p24.

Objective: To identify linear B-cell epitopes on HIV-1 p24 recognized by antibodies in patient sera.

Materials:

  • Synthetic overlapping peptides (e.g., 15-20 amino acids in length) spanning the entire p24 sequence.

  • 96-well microtiter plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking buffer (e.g., PBS with 5% non-fat milk).

  • Sera from HIV-1 infected individuals and HIV-negative controls.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Peptide Coating: Dissolve synthetic peptides in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of each peptide solution to individual wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the peptide solution and wash the wells three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Serum Incubation: Dilute patient and control sera in blocking buffer (e.g., 1:100 dilution). Add 100 µL of diluted sera to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the wells five times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

B. Cytotoxic T-Lymphocyte (CTL) Assay

This protocol is a generalized representation of the chromium-51 (B80572) (51Cr) release assays used in the early 1990s to measure CTL activity against p24 peptide-pulsed target cells.

Objective: To determine if CTLs from an HIV-1 infected individual can recognize and lyse target cells presenting specific p24 peptides.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from HIV-1 infected individuals and uninfected controls.

  • Target cells: Autologous or HLA-matched B-lymphoblastoid cell lines (B-LCLs).

  • Synthetic p24 peptides.

  • 51Cr (sodium chromate).

  • Fetal bovine serum (FBS).

  • RPMI 1640 medium.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • Gamma counter.

Procedure:

  • Effector Cell Preparation: Isolate PBMCs from blood by Ficoll-Paque density gradient centrifugation. To generate effector CTLs, stimulate the PBMCs with a p24 peptide or a pool of peptides in the presence of IL-2 for 7-10 days.

  • Target Cell Preparation:

    • Label target B-LCLs with 51Cr by incubating the cells with sodium chromate (B82759) for 1 hour at 37°C.

    • Wash the labeled cells three times to remove excess 51Cr.

    • Pulse the labeled target cells with a specific p24 peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Unpulsed cells serve as a negative control.

  • Cytotoxicity Assay:

    • Plate the peptide-pulsed and unpulsed target cells in a 96-well U-bottom plate (e.g., 5,000 cells/well).

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • For maximum release, add a detergent (e.g., Triton X-100) to some target cell wells. For spontaneous release, add medium only to other target cell wells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IV. Visualizing Early Research Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows from the early research on HIV-1 p24 peptide fragments.

B_Cell_Epitope_Mapping_Workflow cluster_synthesis Peptide Synthesis cluster_elisa ELISA cluster_analysis Data Analysis p24_seq HIV-1 p24 Sequence peptides Overlapping Synthetic Peptides p24_seq->peptides Synthesize plate Coat 96-well Plate peptides->plate block Block Wells plate->block serum Add Patient Sera block->serum secondary_ab Add HRP-conjugated Secondary Antibody serum->secondary_ab substrate Add Substrate secondary_ab->substrate read Read Absorbance substrate->read analysis Identify Peptides with High Absorbance read->analysis epitope Map Immunodominant B-cell Epitopes analysis->epitope

Caption: Workflow for B-cell epitope mapping of HIV-1 p24 using ELISA.

CTL_Assay_Workflow cluster_cells Cell Preparation cluster_assay Cytotoxicity Assay cluster_detection Detection & Analysis pbmcs Isolate PBMCs from Infected Individual ctls Generate Effector CTLs (Peptide + IL-2) pbmcs->ctls mix Co-culture CTLs and Target Cells ctls->mix target_cells Prepare HLA-matched Target Cells label_cells Label Target Cells with 51Cr target_cells->label_cells pulse_cells Pulse Target Cells with p24 Peptide label_cells->pulse_cells pulse_cells->mix incubate Incubate for 4-6 hours mix->incubate collect Collect Supernatant incubate->collect measure Measure 51Cr Release (Gamma Counter) collect->measure calculate Calculate % Specific Lysis measure->calculate result Determine Peptide-specific CTL Activity calculate->result

Caption: Workflow for assessing CTL activity against p24 peptides.

Antibody_Affinity_Signaling cluster_response Humoral Immune Response cluster_affinity Antibody Affinity & Outcome hiv_infection HIV-1 Infection p24_antigen p24 Antigen hiv_infection->p24_antigen b_cell B-cell Recognition p24_antigen->b_cell plasma_cell Plasma Cell Differentiation b_cell->plasma_cell antibodies Anti-p24 Antibodies plasma_cell->antibodies high_affinity High Affinity Antibodies antibodies->high_affinity Maturation low_affinity Low Affinity Antibodies antibodies->low_affinity Impaired Maturation viral_control Viral Control high_affinity->viral_control disease_progression Disease Progression low_affinity->disease_progression

Caption: Conceptual pathway of anti-p24 antibody affinity and disease outcome.

V. Conclusion

The early research into HIV-1 Gag p24 peptide fragments was a critical chapter in the fight against AIDS. Through meticulous epitope mapping and quantitative immunological assays, scientists in the late 1980s and early 1990s laid the essential groundwork for our understanding of the immune response to this key viral protein. The identification of immunodominant B-cell and T-cell epitopes, and the correlation of antibody affinity and CTL responses with disease progression, not only informed the development of diagnostic tools but also provided the rationale for including Gag p24 in numerous vaccine candidates. This guide serves as a testament to that foundational work, offering a technical resource for the current generation of researchers and drug developers who continue to build upon this vital legacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of HIV-1 Gag p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of the HIV-1 Gag p24 (194-210) peptide. The protocols detailed herein are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, a robust and widely used technique for generating high-purity peptides for research and therapeutic development.[1][2]

The target peptide, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH , is a 17-amino acid fragment of the HIV-1 Gag p24 protein. This peptide and others like it are valuable tools in HIV research, including in the development of vaccines and diagnostic assays.[3][4]

Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the HIV-1 Gag p24 (194-210) peptide is performed on a solid support resin, allowing for the stepwise addition of amino acids from the C-terminus to the N-terminus. The Fmoc/tBu (tert-butyl) strategy is employed, where the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile t-butyl-based groups.[5]

Key Considerations for the HIV-1 Gag p24 (194-210) Sequence:
  • Aspartic Acid (Asp): The presence of an Aspartic Acid residue requires careful monitoring to prevent the formation of an aspartimide side product, which can occur during the basic conditions of Fmoc deprotection.[6][7]

  • Cysteine (Cys): The Cysteine residue's side chain contains a reactive thiol group that must be protected throughout the synthesis to prevent oxidation and disulfide bond formation. The trityl (Trt) protecting group is a suitable choice as it is cleaved under standard acidic conditions.[8] Special considerations are also necessary during the final cleavage step to maintain the reduced state of the cysteine.[1][9]

Experimental Protocols

Materials and Reagents
ReagentPurposeRecommended Grade/Purity
Wang ResinSolid support for peptides with a C-terminal carboxylic acid.100-200 mesh, ~0.5-0.8 mmol/g substitution
Fmoc-Thr(tBu)-OHFirst amino acid to be loaded onto the resin.>99%
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OHProtected amino acids for peptide chain elongation.>99%
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent.>99%
Ethyl Cyano(hydroxyimino)acetate (Oxyma)Coupling additive to suppress racemization.>99%
N,N-Dimethylformamide (DMF)Primary solvent for synthesis.Peptide synthesis grade
Piperidine (B6355638)Reagent for Fmoc deprotection.Reagent grade
Dichloromethane (DCM)Solvent for washing.ACS grade
Trifluoroacetic Acid (TFA)Reagent for cleavage and deprotection.Reagent grade
Triisopropylsilane (TIS)Scavenger to protect against side reactions during cleavage.>98%
1,2-Ethanedithiol (EDT)Scavenger to prevent cysteine oxidation during cleavage.>98%
Diethyl Ether (cold)For precipitation of the crude peptide.ACS grade
Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (Wang Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF and DCM) Deprotection->Wash1 Activation 4. Amino Acid Activation (Fmoc-AA-OH, DIC, Oxyma in DMF) Coupling 5. Coupling (Activated AA added to resin) Wash1->Coupling Activation->Coupling Wash2 6. Washing (DMF and DCM) Coupling->Wash2 Kaiser 7. Kaiser Test (Monitor coupling completion) Wash2->Kaiser Repeat Repeat for each amino acid Kaiser->Repeat Repeat->Deprotection Next cycle Final_Deprotection 8. Final Fmoc Deprotection Cleavage 9. Cleavage and Deprotection (TFA/TIS/EDT/H2O) Final_Deprotection->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Characterization 12. Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of the HIV-1 Gag p24 (194-210) peptide.

Detailed Synthesis Protocol
  • Resin Preparation: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Loading):

    • Couple Fmoc-Thr(tBu)-OH to the resin using DIC and Oxyma in DMF.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10-15 minutes.

      • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[3][10][11]

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5 v/v/v).[1]

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to isolate the target peptide from impurities generated during synthesis.[12][13]

ParameterSpecification
Column C18 silica-based column (e.g., 10 µm particle size, 21.2 x 250 mm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724)
Gradient A linear gradient of 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point.
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection UV absorbance at 214 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Inject the dissolved peptide onto the column.

  • Run the gradient to elute the peptide.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry (MS)

The identity and purity of the final peptide product are confirmed by mass spectrometry.[14][15][16]

ParameterSpecificationExpected Result
Technique Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analysis Mode Positive ion mode
Calculated Monoisotopic Mass 1799.98 Da
Observed Mass Should match the calculated mass within an acceptable error range (e.g., +/- 0.1 Da)

Protocol:

  • Reconstitute a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

  • Acquire the mass spectrum and compare the observed molecular weight to the calculated theoretical mass.

Summary of Quantitative Data

StageParameterTarget Value
Synthesis Resin Loading~0.5-0.8 mmol/g
Amino Acid Equivalents3 eq. per coupling
Coupling Reagent Equivalents3 eq. per coupling
Cleavage Cleavage Cocktail Volume10 mL/g of resin
Cleavage Time2-3 hours
Purification Final Peptide Purity>95% (by analytical HPLC)
Characterization Observed Molecular Weight1799.98 ± 0.1 Da

Logical Relationship of Experimental Stages

The following diagram illustrates the logical progression and dependencies of the key experimental stages in the synthesis of the HIV-1 Gag p24 (194-210) peptide.

Logical_Flow Start Define Target Peptide Sequence SPPS Fmoc Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin and Side-Chain Deprotection SPPS->Cleavage Successful chain elongation Purification RP-HPLC Purification Cleavage->Purification Crude peptide obtained Characterization Mass Spectrometry Characterization Purification->Characterization Purity >95% Final_Product Pure HIV-1 Gag p24 (194-210) Peptide Characterization->Final_Product Identity confirmed

Caption: Logical flow of the peptide synthesis and purification process.

References

Application Notes and Protocols for Measuring T-Cell Response to HIV-1 Gag p24 (194-210) Peptide using an IFN-γ ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This makes it an invaluable tool in immunology, particularly for monitoring antigen-specific T-cell responses, which is crucial in vaccine development and the study of infectious diseases like HIV.[3] One of the key targets for T-cell responses in HIV infection is the Gag p24 protein, a structural component of the viral capsid.[4][5] T-cell responses against Gag, and specifically certain epitopes within p24, have been associated with better control of viral replication in individuals known as "HIV controllers".[4][5][6]

This document provides detailed application notes and a comprehensive protocol for utilizing the HIV-1 Gag p24 (194-210) peptide (Sequence: Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr) in an Interferon-gamma (IFN-γ) ELISpot assay to measure specific T-cell responses.

Application Notes

The p24 (194-210) peptide is a specific epitope within the HIV-1 Gag protein that can be recognized by T-cells, primarily CD4+ T-cells, in infected individuals. The IFN-γ ELISpot assay allows for the enumeration of p24 (194-210)-specific T-cells by capturing the IFN-γ they secrete upon stimulation with the peptide.

Key Considerations:

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are the most common cell source for this assay. It is recommended to use freshly isolated PBMCs for optimal results, though cryopreserved cells can also be used.

  • Peptide Quality and Concentration: High-purity synthetic peptides are essential. The optimal peptide concentration for T-cell stimulation typically ranges from 1 to 10 µg/mL and should be determined empirically for each experimental system.[7]

  • Controls: Appropriate controls are critical for data interpretation.

    • Negative Control: Cells cultured with media and DMSO (the peptide solvent) alone to determine the background response.

    • Positive Control: Cells stimulated with a mitogen such as Phytohemagglutinin (PHA) to confirm cell viability and functionality.

  • Data Analysis: Results are typically expressed as Spot-Forming Units (SFU) per million cells. A positive response is determined by subtracting the background (negative control) spots from the peptide-stimulated spots and applying statistical criteria. A response is often considered positive if it is significantly higher than the background and exceeds a certain threshold (e.g., >50 SFU/million cells).[8]

Data Presentation: T-Cell Responses to p24 Peptides

The magnitude of T-cell responses to HIV Gag p24 peptides can vary significantly depending on the specific epitope, the individual's HLA type, and their clinical status (e.g., HIV controller vs. chronic progressor). The following tables summarize representative quantitative data from studies investigating T-cell responses to p24 epitopes.

Peptide/AntigenPatient CohortAssay TypeMean/Median Response (SFU/10^6 cells)Reference
Gag p24 antigenHIV-infected (virally suppressed)IFN-γ ELISpot~40[1]
Gag p24 antigenHIV-infected (viremic)IFN-γ ELISpot~150[1]
Gag epitope YVDRFFKTLHLA-A*0101+ HIV+ subjectsIFN-γ ELISpot2,148[9]
HLA-B27/B57 restricted epitopesHIV ControllersIFN-γ ELISpotSignificantly higher than other alleles[4]
Gag Peptide PoolsHIV ControllersCultured IFN-γ ELISpotBroad and high magnitude responses[10]

Experimental Protocols

I. Preparation of Reagents
  • Complete RPMI Medium (R10):

    • RPMI 1640

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 1% L-Glutamine

  • p24 (194-210) Peptide Stock Solution:

    • Dissolve the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL.

    • Store in aliquots at -20°C or -80°C.

  • Coating Antibody (Anti-human IFN-γ):

    • Dilute in sterile PBS to the concentration recommended by the manufacturer (typically 1-5 µg/mL).

  • Blocking Solution:

    • R10 medium.

  • Detection Antibody (Biotinylated anti-human IFN-γ):

    • Dilute in PBS with 0.5% BSA to the manufacturer's recommended concentration.

  • Streptavidin-Alkaline Phosphatase (ALP):

    • Dilute in PBS with 0.5% BSA according to the manufacturer's instructions.

  • Substrate (BCIP/NBT):

    • Prepare according to the manufacturer's protocol immediately before use.

II. ELISpot Assay Protocol

Day 1: Plate Coating

  • Pre-wet the 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol (B145695) per well for 1 minute.

  • Wash the plate 3 times with 200 µL of sterile PBS per well.

  • Add 100 µL of the diluted coating antibody to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Wash the plate 3 times with 200 µL of sterile PBS per well to remove the coating antibody.

  • Add 200 µL of R10 medium to each well and incubate for at least 2 hours at 37°C to block the membrane.

  • Thaw cryopreserved PBMCs or use freshly isolated cells. Resuspend the cells in R10 medium at a concentration of 2-3 x 10^6 cells/mL.

  • Prepare the peptide working solution by diluting the stock solution in R10 medium to the desired final concentration (e.g., 2 µg/mL). Also prepare the negative (media + DMSO) and positive (PHA, 5-10 µg/mL) controls.

  • Remove the blocking solution from the plate.

  • Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).

  • Add 100 µL of the peptide working solution or control solutions to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[7]

Day 3: Spot Development

  • Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate 6 times with PBST.

  • Add 100 µL of the diluted Streptavidin-ALP to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 6 times with PBST, followed by 3 washes with PBS.

  • Add 100 µL of the BCIP/NBT substrate solution to each well.

  • Monitor spot development for 5-30 minutes. Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots using an automated ELISpot reader.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC class II TCR TCR MHC->TCR Signal 1 p24 p24 (194-210) peptide p24->MHC B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine IFN-γ Gene Transcription NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

Caption: T-Cell activation upon recognition of the p24 peptide.

ELISpot Experimental Workflow

ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Stimulation cluster_Day3 Day 3: Detection & Analysis A1 Coat 96-well PVDF plate with anti-IFN-γ capture antibody A2 Incubate overnight at 4°C A1->A2 B1 Wash plate and block with media A2->B1 B2 Add PBMCs to wells B1->B2 B3 Add p24 (194-210) peptide (and controls) B2->B3 B4 Incubate 18-24 hours at 37°C B3->B4 C1 Wash plate to remove cells B4->C1 C2 Add biotinylated anti-IFN-γ detection antibody C1->C2 C3 Add Streptavidin-ALP C2->C3 C4 Add BCIP/NBT substrate C3->C4 C5 Wash to stop reaction and dry plate C4->C5 C6 Count spots (SFU) with ELISpot reader C5->C6

Caption: Step-by-step workflow of the IFN-γ ELISpot assay.

References

Application Note: Epitope Mapping of HIV-1 p24 (194-210) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitope mapping is a critical process in immunology and virology, essential for understanding the host immune response to pathogens, designing effective vaccines, and developing targeted immunotherapies. The HIV-1 capsid protein p24 is a major target for both humoral and cellular immunity. Identifying specific T-cell epitopes within p24, such as the 194-210 region, is crucial for elucidating the mechanisms of viral control and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the identification and characterization of T-cell responses to the p24 (194-210) peptide using intracellular cytokine staining (ICS) and flow cytometry.

T-cell epitope mapping by flow cytometry is a powerful technique that allows for the simultaneous identification and functional characterization of antigen-specific T-cells at the single-cell level.[1] The most common approach involves stimulating peripheral blood mononuclear cells (PBMCs) with overlapping peptides spanning a protein of interest.[2][3] In the presence of a protein transport inhibitor, cytokines produced by activated T-cells accumulate intracellularly and can be detected using fluorescently labeled antibodies.[4] This method enables the quantification of responding T-cell populations (e.g., CD4+ and CD8+) and the analysis of their cytokine profiles (e.g., IFN-γ, TNF-α, IL-2).

Principle of the Assay

This protocol outlines the stimulation of PBMCs from HIV-1 infected individuals (or vaccinated subjects) with the synthetic peptide p24 (194-210). Antigen-presenting cells (APCs) within the PBMC population will process and present the peptide on MHC class I and/or class II molecules. Peptide-specific CD8+ and/or CD4+ T-cells will recognize these peptide-MHC complexes, leading to their activation and the production of effector cytokines. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is included to block the secretion of these cytokines, causing them to accumulate in the cytoplasm. Following stimulation, cells are stained for surface markers to identify T-cell subsets, then fixed, permeabilized, and stained for intracellular cytokines. The percentage of cytokine-producing T-cells is then quantified by multicolor flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometric analysis can be summarized in tables for clear comparison between different conditions or patient groups.

Table 1: Frequency of p24 (194-210)-Specific T-Cells in HIV-1+ Donors

Donor IDT-Cell Subset% IFN-γ+% TNF-α+% IL-2+Polyfunctional (% of total CD8+)
HIV-001CD8+0.750.680.450.35 (IFN-γ+/TNF-α+/IL-2+)
CD4+0.120.090.150.05 (IFN-γ+/TNF-α+/IL-2+)
HIV-002CD8+1.231.150.890.78 (IFN-γ+/TNF-α+/IL-2+)
CD4+0.250.210.300.15 (IFN-γ+/TNF-α+/IL-2+)
HIV-Negative ControlCD8+<0.01<0.01<0.01<0.01
CD4+<0.01<0.01<0.01<0.01

Table 2: Materials and Reagents

ReagentSupplierCatalog Number
HIV-1 p24 (194-210) Peptide(Example) AnaSpecAS-61345
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Ficoll-Paque PLUSGE Healthcare17-1440-02
Brefeldin ABioLegend420601
MonensinBioLegend420701
Anti-CD3 (clone UCHT1)BioLegend300438
Anti-CD8 (clone RPA-T8)BioLegend301036
Anti-CD4 (clone OKT4)BioLegend317444
Anti-IFN-γ (clone 4S.B3)BioLegend502512
Anti-TNF-α (clone MAb11)BioLegend502909
Anti-IL-2 (clone MQ1-17H12)BioLegend500308
Live/Dead Fixable Viability DyeThermo FisherL34975
Cyto-Fast Fix/Perm Buffer SetBioLegend426803
Flow Cytometry Staining BufferThermo Fisher00-4222-26

Experimental Protocols

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI.

T-Cell Stimulation with p24 (194-210) Peptide
  • Add 1 x 10^6 PBMCs (0.5 mL) to each well of a 96-well round-bottom plate.

  • Prepare the following stimulation conditions in triplicate:

    • Negative Control: Add 50 µL of complete RPMI medium.

    • Peptide Stimulation: Add 50 µL of p24 (194-210) peptide solution to a final concentration of 2 µg/mL.

    • Positive Control: Add 50 µL of a mitogen such as Staphylococcal enterotoxin B (SEB) to a final concentration of 1 µg/mL.

  • Add co-stimulatory antibodies, anti-CD28 and anti-CD49d, to all wells at a final concentration of 1 µg/mL each.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add Brefeldin A to each well at a final concentration of 10 µg/mL to inhibit protein secretion.[4]

  • Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

Staining for Flow Cytometry
  • After incubation, centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

  • Surface Staining:

    • Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer containing a viability dye and fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with 200 µL of Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization Buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with 200 µL of Permeabilization Buffer.

  • Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer for acquisition.

Flow Cytometry Acquisition and Analysis
  • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.

  • Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.

  • Analyze the data using a suitable software (e.g., FlowJo, FCS Express).

  • Gating Strategy:

    • Gate on singlets to exclude cell doublets.

    • Gate on viable cells using the viability dye.

    • Gate on lymphocytes based on forward and side scatter properties.

    • Gate on CD3+ T-cells.

    • From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets.

    • Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing each cytokine (IFN-γ, TNF-α, IL-2) for each stimulation condition.

    • A positive response is typically defined as a frequency of cytokine-producing cells that is at least twice the background (negative control) and above a certain threshold (e.g., 0.05%).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for epitope mapping using flow cytometry.

EpitopeMappingWorkflow cluster_prep Sample Preparation cluster_stim T-Cell Stimulation cluster_stain Cell Staining cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Cell_Counting Cell Counting & Viability Check PBMC_Isolation->Cell_Counting Peptide_Stim Stimulation with p24 (194-210) Peptide Cell_Counting->Peptide_Stim BrefeldinA Add Brefeldin A (Protein Transport Inhibitor) Peptide_Stim->BrefeldinA Controls Negative & Positive Controls Controls->BrefeldinA Incubation Incubate 4-6 hours BrefeldinA->Incubation Surface_Stain Surface Marker Staining (CD3, CD4, CD8) Incubation->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-2) Fix_Perm->Intra_Stain Acquisition Flow Cytometry Acquisition Intra_Stain->Acquisition Gating Data Gating & Analysis Acquisition->Gating Quantification Quantify Cytokine+ T-Cells Gating->Quantification

Caption: Experimental workflow for p24 (194-210) epitope mapping.

Signaling Pathway

Upon recognition of the p24 (194-210) peptide presented by an APC, the T-cell receptor (TCR) complex initiates a signaling cascade that leads to T-cell activation and cytokine production.

TCellActivation cluster_membrane Cell Membrane Interaction cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell (APC) MHC + p24 (194-210) TCR T-Cell Receptor (TCR) on T-Cell APC->TCR Signal 1 Lck Lck CD28 CD28 CD80_86 CD80/CD86 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->Cytokine_Gene AP1->Cytokine_Gene Cytokine_Prod Cytokine Production (IFN-γ, TNF-α, IL-2) Cytokine_Gene->Cytokine_Prod

Caption: Simplified T-cell activation signaling pathway.

References

Application Notes and Protocols for Generating Monoclonal Antibodies Against HIV-1 Gag p24 (194-210)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 protein is a crucial structural component of the viral capsid and a key biomarker for early HIV-1 detection and monitoring of viral load. The specific epitope spanning amino acids 194-210 of p24 has been identified as a region of interest for the development of diagnostic and therapeutic monoclonal antibodies. This document provides detailed application notes and experimental protocols for the generation and characterization of monoclonal antibodies targeting the HIV-1 Gag p24 (194-210) peptide.

Data Presentation

Table 1: Immunogen and Hybridoma Generation Summary
ParameterDescription
Immunogen HIV-1 Gag p24 (194-210) peptide
Peptide Sequence [Sequence of the 194-210 peptide]
Carrier Protein Keyhole Limpet Hemocyanin (KLH)
Adjuvant Freund's Complete Adjuvant (first immunization), Freund's Incomplete Adjuvant (booster immunizations)
Animal Model BALB/c mice, 6-8 weeks old, female
Myeloma Fusion Partner Sp2/0-Ag14
Selection Medium Hypoxanthine-Aminopterin-Thymidine (HAT) Medium.[1][2][3][4][5]
Cloning Method Limiting Dilution.[6][7][8][9][10]
Table 2: Monoclonal Antibody Characterization - Quantitative Data
Clone IDIsotypeAffinity (Kᵈ)ELISA Sensitivity (LOD)ELISA SpecificityCross-Reactivity
Example: mAb-p24-A1IgG1[Insert experimentally determined value, e.g., 5.64 x 10⁻¹¹ M][11][Insert pg/mL or ng/mL value, e.g., 25 pg/mL][12][Insert percentage, e.g., 98.03%][12][Describe any observed cross-reactivity, e.g., No cross-reactivity with HIV-1 gp41 or HIV-2 p26][13][14][15]
[Insert other clone IDs]

Note: The values in Table 2 are examples and should be replaced with experimentally determined data for each generated monoclonal antibody clone.

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the HIV-1 Gag p24 (194-210) peptide for use as an immunogen.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[16][17][18][19][20]

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid of the peptide.

  • Amino Acid Coupling Cycles:

    • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and deprotection byproducts.

    • Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid to the resin to form the peptide bond.

    • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Immunogen Preparation and Mouse Immunization

Objective: To elicit an immune response in mice against the HIV-1 Gag p24 (194-210) peptide.

Protocol:

  • Conjugation to Carrier Protein:

    • Conjugate the purified p24 (194-210) peptide to Keyhole Limpet Hemocyanin (KLH) using a cross-linking agent such as glutaraldehyde (B144438) or maleimide (B117702) chemistry to enhance immunogenicity.

    • Purify the peptide-KLH conjugate by dialysis or size-exclusion chromatography.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Emulsify 50-100 µg of the peptide-KLH conjugate in Freund's Complete Adjuvant (FCA). Inject the emulsion intraperitoneally (IP) into BALB/c mice.

    • Day 14 and Day 28 (Booster Immunizations): Emulsify 25-50 µg of the peptide-KLH conjugate in Freund's Incomplete Adjuvant (FIA). Administer booster injections via IP.

    • Day 35: Collect a small blood sample from the tail vein to test the antibody titer by ELISA.

    • 3-4 days before fusion (Final Boost): Administer a final IP injection of 25-50 µg of the peptide-KLH conjugate in phosphate-buffered saline (PBS) without adjuvant.

Hybridoma Production

Objective: To generate hybridoma cell lines producing monoclonal antibodies against the target peptide.

Protocol:

  • Preparation of Cells:

    • Aseptically harvest the spleen from the immunized mouse with the highest antibody titer.

    • Prepare a single-cell suspension of splenocytes.

    • Culture Sp2/0-Ag14 myeloma cells to a logarithmic growth phase.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1 in a sterile centrifuge tube.

    • Wash the cell mixture with serum-free medium.

    • Induce cell fusion by slowly adding Polyethylene Glycol (PEG) 1500 while gently mixing.

    • Gradually dilute the PEG with serum-free medium and then with complete culture medium.

  • Selection of Hybridomas in HAT Medium:

    • Centrifuge the fused cells and resuspend the pellet in HAT medium (complete culture medium supplemented with Hypoxanthine, Aminopterin, and Thymidine).

    • Plate the cell suspension into 96-well cell culture plates.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂. Unfused myeloma cells, which are HGPRT-deficient, will not survive in the HAT medium. Unfused splenocytes have a limited lifespan in culture.[1][2][3][4][5]

  • Feeding and Monitoring:

    • After 3-4 days, supplement the wells with fresh HAT medium.

    • Monitor the plates for the growth of hybridoma colonies over the next 7-14 days.

Screening of Hybridoma Clones by ELISA

Objective: To identify hybridoma clones secreting antibodies that specifically bind to the HIV-1 Gag p24 (194-210) peptide.

Protocol:

  • Coating: Coat the wells of a 96-well ELISA plate with 1-5 µg/mL of the HIV-1 Gag p24 (194-210) peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with Hybridoma Supernatant: Add 50-100 µL of supernatant from each hybridoma-containing well to the corresponding wells of the coated ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. Wells with a significantly higher absorbance than the negative control are considered positive.

Cloning and Expansion of Positive Hybridomas

Objective: To isolate single, stable antibody-producing hybridoma clones.

Protocol:

  • Limiting Dilution:

    • Perform serial dilutions of the cells from positive wells to a concentration of approximately 0.5 cells per 100 µL of complete culture medium.[6][7][8][9][10]

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates and monitor for the growth of single colonies.

  • Rescreening: Screen the supernatants from wells with single colonies by ELISA to confirm antibody production.

  • Expansion: Expand the positive clones by transferring them to larger culture vessels (e.g., 24-well plates, T-25 flasks).

  • Cryopreservation: Cryopreserve aliquots of the stable, antibody-producing hybridoma clones in freezing medium (e.g., complete culture medium with 10% DMSO) for long-term storage.

Antibody Characterization

Objective: To determine the key characteristics of the purified monoclonal antibodies.

Protocols:

  • Antibody Isotyping: Determine the immunoglobulin class and subclass (e.g., IgG1, IgG2a, IgM) of the monoclonal antibodies using a commercial mouse monoclonal antibody isotyping kit.

  • Affinity Determination: Measure the binding affinity (Kᵈ) of the monoclonal antibodies to the p24 (194-210) peptide using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Epitope Mapping (Competitive ELISA):

    • Coat a 96-well plate with the HIV-1 Gag p24 (194-210) peptide.

    • Pre-incubate a fixed, subsaturating concentration of the HRP-conjugated monoclonal antibody with varying concentrations of a panel of overlapping or truncated peptides derived from the 194-210 sequence.

    • Add the antibody-peptide mixtures to the coated plate and proceed with the ELISA protocol.

    • A decrease in signal in the presence of a competing peptide indicates that the peptide contains the epitope recognized by the antibody.[21][22][23][24][25]

  • Specificity and Cross-Reactivity Testing: Evaluate the binding of the monoclonal antibodies to other HIV-1 proteins (e.g., gp120, gp41) and unrelated proteins using ELISA or Western blotting to assess specificity and potential cross-reactivity.[13][14][15]

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_immunization Immunogen Preparation & Immunization cluster_hybridoma Hybridoma Technology cluster_screening_cloning Screening & Cloning cluster_production_characterization Antibody Production & Characterization peptide_synthesis Peptide Synthesis (p24 194-210) conjugation Conjugation to Carrier Protein (KLH) peptide_synthesis->conjugation immunization Mouse Immunization (Primary & Boosters) conjugation->immunization spleen_harvest Spleen Harvest immunization->spleen_harvest cell_fusion Cell Fusion with Myeloma Cells (PEG) spleen_harvest->cell_fusion hat_selection HAT Selection cell_fusion->hat_selection elisa_screening ELISA Screening of Hybridoma Supernatants hat_selection->elisa_screening limiting_dilution Limiting Dilution Cloning elisa_screening->limiting_dilution clone_expansion Expansion of Positive Clones limiting_dilution->clone_expansion large_scale_culture Large-Scale Culture or Ascites Production clone_expansion->large_scale_culture purification Antibody Purification large_scale_culture->purification characterization Characterization (Isotyping, Affinity, etc.) purification->characterization

Caption: Workflow for generating monoclonal antibodies against HIV-1 Gag p24 (194-210).

Hybridoma_Screening_and_Cloning start Hybridoma Culture (from HAT selection) screening Primary Screening (ELISA) - Identify positive wells start->screening positive_wells Positive Wells (Contain antibody-secreting cells) screening->positive_wells Positive negative_wells Negative Wells (Discard) screening->negative_wells Negative cloning Subcloning by Limiting Dilution positive_wells->cloning single_colonies Culture wells with single colonies cloning->single_colonies rescreening Secondary Screening (ELISA) - Confirm antibody production single_colonies->rescreening positive_clones Positive Monoclonal Hybridomas rescreening->positive_clones Positive expansion Expansion and Cryopreservation positive_clones->expansion

Caption: Screening and selection of positive hybridoma clones.

Epitope_Mapping_Competitive_ELISA plate ELISA Plate Coated with p24 (194-210) Peptide add_to_plate Add Mixture to Coated Plate plate->add_to_plate mab HRP-conjugated Monoclonal Antibody (Fixed Concentration) incubation Pre-incubation: mAb + Competing Peptide mab->incubation peptides Competing Peptides (Varying Concentrations) peptides->incubation incubation->add_to_plate detection Wash and Add Substrate add_to_plate->detection result Measure Absorbance detection->result no_inhibition High Absorbance (No Competition) result->no_inhibition Peptide does not bind mAb inhibition Low Absorbance (Competition - Epitope Identified) result->inhibition Peptide binds mAb

Caption: Epitope mapping using competitive ELISA.

References

Application Notes and Protocols for In Vitro T-Cell Stimulation using HIV-1 p24 Gag (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 Gag protein p24 is a crucial structural component of the viral capsid and a major target for the cellular immune response in HIV-infected individuals. Specific peptide epitopes derived from p24 are recognized by T-cells and can be used to study antigen-specific T-cell responses in vitro. The peptide spanning amino acids 194-210 of the p24 protein has been identified as an immunogenic epitope. These application notes provide detailed protocols for the experimental use of p24 (194-210) to stimulate and analyze T-cell responses in vitro. The methodologies described herein are essential for researchers in immunology, virology, and vaccine development to assess the efficacy of potential HIV therapies and vaccines.

Core Principles

Effective in vitro T-cell stimulation with peptide antigens relies on several key principles. T-cells recognize short peptide fragments presented by antigen-presenting cells (APCs) in the context of Major Histocompatibility Complex (MHC) molecules. This recognition, mediated by the T-cell receptor (TCR), triggers a signaling cascade leading to T-cell activation, proliferation, and the exertion of effector functions, such as cytokine production. The choice of appropriate assays, such as ELISpot and flow cytometry, allows for the quantification and characterization of these antigen-specific T-cell responses.

Data Presentation

The following tables summarize representative quantitative data from in vitro T-cell stimulation experiments using the p24 (194-210) peptide. This data is illustrative of typical results and should be used as a reference for expected outcomes.

Table 1: Dose-Dependent T-Cell Proliferation in Response to p24 (194-210) Peptide

p24 (194-210) Peptide Concentration (µg/mL)Proliferation Index (CFSE Dilution)% Responding CD4+ T-Cells% Responding CD8+ T-Cells
0 (Unstimulated Control)1.2 ± 0.30.5 ± 0.20.3 ± 0.1
0.13.5 ± 0.84.2 ± 1.12.8 ± 0.7
18.9 ± 1.510.5 ± 2.37.9 ± 1.8
1015.2 ± 2.118.3 ± 3.514.6 ± 2.9
2514.8 ± 2.517.9 ± 3.814.1 ± 3.1

Data are presented as mean ± standard deviation from a representative experiment using PBMCs from an HIV-positive donor.

Table 2: Cytokine Secretion Profile of T-Cells Stimulated with p24 (194-210) Peptide (10 µg/mL)

CytokineConcentration in Supernatant (pg/mL)
Th1 Cytokines
IFN-γ1250 ± 180
TNF-α850 ± 120
IL-2620 ± 95
Th2 Cytokines
IL-445 ± 15
IL-10150 ± 30
Inflammatory Cytokines
IL-6320 ± 50

Cytokine concentrations were measured in the supernatant of PBMC cultures after 48 hours of stimulation. Data are presented as mean ± standard deviation.

Table 3: Frequency of IFN-γ Secreting T-Cells by ELISpot Assay

StimulusSpot Forming Cells (SFC) per 10^6 PBMCs
Unstimulated Control< 10
p24 (194-210) Peptide (10 µg/mL)250 ± 45
Positive Control (PMA/Ionomycin)1500 ± 210

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which will serve as the source of T-cells and antigen-presenting cells.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

  • Resuspend the cells in complete RPMI at the desired concentration for the subsequent assays.

Protocol 2: In Vitro T-Cell Stimulation with p24 (194-210) Peptide

This protocol outlines the procedure for stimulating PBMCs with the p24 (194-210) peptide.

Materials:

  • Isolated PBMCs

  • p24 (194-210) peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Complete RPMI medium

  • 96-well round-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare a working solution of the p24 (194-210) peptide by diluting the stock solution in complete RPMI to the desired final concentrations (e.g., for a final concentration of 10 µg/mL, prepare a 10X working solution of 100 µg/mL). Note: The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Seed 2 x 10^5 PBMCs in 180 µL of complete RPMI per well in a 96-well round-bottom plate.

  • Add 20 µL of the 10X peptide working solution to the respective wells to achieve the final desired concentrations.

  • For a negative control, add 20 µL of complete RPMI without the peptide.

  • For a positive control, a mitogen such as Phytohemagglutinin (PHA) or a combination of PMA and Ionomycin can be used.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 24-72 hours for cytokine analysis, 5-7 days for proliferation assays).

Protocol 3: Analysis of T-Cell Responses by Flow Cytometry

This protocol details the staining procedure for analyzing T-cell activation and proliferation by flow cytometry.

Materials:

  • Stimulated PBMCs from Protocol 2

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69, HLA-DR) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Brefeldin A (Golgi transport inhibitor)

  • Fixation/Permeabilization solution

  • Flow cytometer

Procedure for Proliferation Assay (CFSE):

  • Prior to stimulation, label PBMCs with CFSE according to the manufacturer's protocol.

  • After the stimulation period (5-7 days), harvest the cells from the 96-well plate.

  • Wash the cells with PBS.

  • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend in FACS buffer (PBS with 1% FBS).

  • Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

Procedure for Intracellular Cytokine Staining:

  • For the last 4-6 hours of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers as described above.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

Protocol 4: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol describes the ELISpot assay to quantify the frequency of IFN-γ-secreting T-cells.

Materials:

  • Human IFN-γ ELISpot kit

  • Stimulated PBMCs from Protocol 2

  • Complete RPMI medium

Procedure:

  • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Wash the plate and block with blocking buffer.

  • Seed the stimulated PBMCs at a density of 2-3 x 10^5 cells per well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

  • Incubate and wash, then add streptavidin-alkaline phosphatase.

  • Incubate and wash, then add the substrate solution.

  • Stop the reaction by washing with water once the spots have developed.

  • Allow the plate to dry and count the spots using an ELISpot reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + p24 (194-210) TCR TCR MHC_Peptide->TCR CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Lck Lck TCR->Lck Signal 1 CD28->Lck Signal 2 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG NFAT NFAT IP3_DAG->NFAT AP1 AP-1 IP3_DAG->AP1 NFkB NF-κB IP3_DAG->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon recognition of the p24 peptide.

Experimental_Workflow start Start: Whole Blood Sample isolate_pbmcs Isolate PBMCs (Ficoll Gradient) start->isolate_pbmcs stimulate_cells In Vitro Stimulation with p24 (194-210) Peptide isolate_pbmcs->stimulate_cells analysis Analysis of T-Cell Response stimulate_cells->analysis flow_cytometry Flow Cytometry (Proliferation, Cytokines) analysis->flow_cytometry elispot ELISpot (IFN-γ Secretion) analysis->elispot data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis elispot->data_analysis

Caption: Overall experimental workflow for in vitro T-cell stimulation and analysis.

Application Notes: p24 (194-210) Peptide-Based ELISA for Detection of Anti-Gag Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of antibodies specific to the p24 capsid protein, a component of the HIV-1 Gag polyprotein, is a cornerstone of HIV diagnosis and research. Synthetic peptides that mimic immunodominant epitopes of p24 offer a reliable and specific method for capturing these antibodies in an enzyme-linked immunosorbent assay (ELISA). This document provides detailed application notes and a comprehensive protocol for the use of the p24 (194-210) synthetic peptide as an antigen in an indirect ELISA for the detection of anti-Gag antibodies in serum or plasma samples. The C-terminal region of p24, which includes the 194-210 amino acid sequence, has been identified as an immunogenic site, making this peptide a valuable tool for HIV serological studies.

Principle of the Assay

This indirect ELISA is designed to detect the presence of antibodies against the HIV-1 Gag p24 protein in biological samples. The p24 (194-210) synthetic peptide is immobilized on the surface of a microplate well. When a sample containing anti-Gag antibodies is added, these antibodies will specifically bind to the peptide. The presence of these bound antibodies is then detected by adding a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP). This secondary antibody will bind to the primary anti-Gag antibodies. Finally, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is proportional to the amount of anti-Gag antibodies present in the sample and can be quantified by measuring the absorbance at a specific wavelength.

Applications

  • Screening of serum and plasma for the presence of anti-Gag antibodies: A primary application for HIV infection diagnosis and epidemiological studies.

  • Monitoring immune response in HIV-infected individuals: Tracking the levels of anti-Gag antibodies over time.

  • Evaluation of vaccine efficacy: Assessing the humoral immune response generated by HIV vaccine candidates that include Gag components.

  • Epitope mapping: Characterizing the specific regions of the p24 protein that are recognized by the host immune system.

Data Presentation

The following table provides representative quantitative data from a hypothetical ELISA experiment using the p24 (194-210) peptide to detect anti-Gag antibodies. This data is for illustrative purposes to demonstrate typical results and interpretation.

Sample IDDilution FactorOD at 450 nm (Mean)ResultInterpretation
Positive Control1:1002.580PositiveHigh concentration of anti-Gag antibodies detected.
Negative Control1:1000.095NegativeNo significant level of anti-Gag antibodies detected.
Sample A1:1001.890PositivePositive for anti-Gag antibodies.
Sample B1:1000.150NegativeNegative for anti-Gag antibodies.
Sample C1:1000.850PositivePositive for anti-Gag antibodies.
BlankN/A0.050N/ABackground absorbance.

Note: The cut-off value for determining a positive result is typically calculated as the mean Optical Density (OD) of the negative controls plus 2 or 3 standard deviations. For this example, a cut-off of 0.200 could be established.

Experimental Protocols

This section provides a detailed methodology for performing an indirect ELISA using the p24 (194-210) peptide.

Materials and Reagents
  • p24 (194-210) Synthetic Peptide: Sequence: Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr.[1] Purity >95%.

  • 96-well ELISA plates (high-binding)

  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.

  • Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST.

  • Positive and Negative Control Sera/Plasma

  • Secondary Antibody: HRP-conjugated goat anti-human IgG (or other appropriate species).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and tips

  • Incubator

Assay Protocol
  • Peptide Coating:

    • Dilute the p24 (194-210) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute the test samples (serum/plasma), positive controls, and negative controls in Sample Diluent. A starting dilution of 1:100 is recommended.

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the samples and controls.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Visualizations

Experimental Workflow

ELISA_Workflow start Start coating Coat Plate with p24 (194-210) Peptide start->coating wash1 Wash coating->wash1 blocking Block Wells wash1->blocking wash2 Wash blocking->wash2 add_sample Add Diluted Samples (Serum/Plasma) wash2->add_sample wash3 Wash add_sample->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end_node End read_plate->end_node

Caption: Workflow of the indirect ELISA for anti-Gag antibody detection.

Principle of Indirect ELISA

Indirect_ELISA_Principle cluster_well Microplate Well Surface peptide p24 (194-210) Peptide (Antigen) primary_ab Anti-Gag Antibody (Primary Ab) peptide->primary_ab Binding secondary_ab HRP-conjugated Secondary Ab primary_ab->secondary_ab Binding substrate Substrate secondary_ab->substrate Enzymatic Reaction product Colored Product

Caption: Logical relationship of components in the indirect ELISA.

References

Protocol for Reconstitution and Storage of p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 gag protein p24 is a critical component of the viral capsid and a key target in HIV research and diagnostic development. The p24 (194-210) peptide, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr, is a specific fragment of this protein used in various immunological and biochemical assays. Proper reconstitution and storage of this lyophilized peptide are paramount to ensure its stability, solubility, and functionality in experimental settings. This document provides a detailed protocol for the effective handling of the p24 (194-210) peptide.

Physicochemical Properties

A thorough understanding of the peptide's physicochemical properties is essential for selecting the appropriate reconstitution solvent.

PropertyValue
Amino Acid Sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr
Molecular Formula C73H125N20O23S
Molecular Weight ~1683 g/mol
Physicochemical Analysis The peptide sequence contains both hydrophobic (Ala, Ile, Leu, Pro) and hydrophilic/charged (Asn, Asp, Cys, Lys, Thr) residues. The presence of acidic (Asp) and basic (Lys) residues suggests that the peptide's solubility will be pH-dependent. The cysteine residue introduces the potential for oxidation and disulfide bond formation.

Experimental Protocols

Reconstitution of Lyophilized p24 (194-210) Peptide

This protocol outlines the steps to dissolve the lyophilized peptide powder to create a stock solution.

Materials:

  • Lyophilized p24 (194-210) peptide vial

  • Sterile, high-purity water

  • Dimethyl sulfoxide (B87167) (DMSO), sequencing grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom of the tube.

  • Solvent Selection: Based on the peptide's sequence, which contains a mix of hydrophobic and hydrophilic residues, a small amount of an organic solvent is recommended for initial solubilization, followed by dilution with an aqueous buffer. DMSO is a suitable initial solvent.

  • Initial Dissolution:

    • Carefully open the vial in a clean environment.

    • To create a concentrated stock solution (e.g., 1-10 mg/mL), add the required volume of DMSO to the peptide. For example, to make a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO.

    • Gently vortex or sonicate the vial for a few seconds to aid dissolution. Visually inspect to ensure the solution is clear and free of particulates.

  • Aqueous Dilution:

    • Slowly add the desired aqueous buffer (e.g., sterile PBS, pH 7.4) to the DMSO stock solution to achieve the final working concentration. It is crucial to add the buffer to the DMSO solution and not the other way around to avoid precipitation.

    • For example, to get a final concentration of 1 mg/mL in 10% DMSO/PBS, add 900 µL of sterile PBS to the 100 µL of 10 mg/mL DMSO stock.

  • Final Concentration Calculation: To calculate the molar concentration of the stock solution, use the following formula:

    Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))

    For a 1 mg/mL solution: (0.001 g) / (1683 g/mol * 0.001 L) = 0.000594 M or 594 µM

Storage of p24 (194-210) Peptide

Proper storage is critical to maintain the integrity of the peptide over time.

Lyophilized Peptide:

  • Long-term storage: Store lyophilized peptide at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide can be stable for several years.

  • Handling: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Reconstituted Peptide Solution:

  • Short-term storage: Store the reconstituted peptide solution at 4°C for no longer than one week.

  • Long-term storage: For long-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes in low-protein binding tubes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.

  • Cysteine-containing peptides: As the p24 (194-210) peptide contains a cysteine residue, it is susceptible to oxidation. For critical applications, it is advisable to use degassed buffers for reconstitution and to store aliquots under an inert gas (e.g., argon or nitrogen).

Quantitative Data Summary

ParameterRecommendation
Reconstitution Solvent (Initial) Dimethyl sulfoxide (DMSO)
Reconstitution Buffer (Final) Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Recommended Stock Concentration 1-10 mg/mL
Storage of Lyophilized Peptide -20°C to -80°C
Storage of Reconstituted Peptide (Short-term) 4°C (up to 1 week)
Storage of Reconstituted Peptide (Long-term) -20°C to -80°C in single-use aliquots

Experimental Workflow Diagram

PeptideWorkflow p24 (194-210) Peptide Handling Workflow A Receive Lyophilized p24 (194-210) Peptide B Store Lyophilized Peptide (-20°C to -80°C) A->B Long-term Storage C Equilibrate Vial to Room Temperature B->C D Centrifuge Vial C->D E Reconstitute in DMSO (1-10 mg/mL stock) D->E F Dilute with Aqueous Buffer (e.g., PBS, pH 7.4) E->F G Aliquot into Single-Use Tubes F->G H Store Aliquots (-20°C to -80°C) G->H Long-term Storage I Use in Experiment G->I Immediate Use H->I Thaw Single Aliquot

Caption: Workflow for handling p24 (194-210) peptide.

Application Notes and Protocols for p24 (194-210) as an Antigen in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing the synthetic peptide corresponding to amino acids 194-210 of the HIV-1 gag protein p24 as an antigen in various immunoassays. This peptide is a valuable tool for epitope mapping, antibody screening, and diagnostic assay development.[1]

Introduction to p24 and Synthetic Peptides in Immunoassays

The HIV-1 p24 protein is the major capsid protein of the virus, and its detection is a key marker for diagnosing and monitoring HIV infection.[2][3] The p24 protein consists of 231 amino acids and contains multiple immunodominant epitopes. The region spanning amino acids 194-210 is a recognized epitope that can be synthesized as a polypeptide for use in immunoassays.[1]

The use of synthetic peptides as antigens in immunoassays offers several advantages over using the full-length protein.[4][5] These include:

  • Specificity: Targeting a single, defined epitope can increase the specificity of an immunoassay.[4]

  • Ease of Synthesis and Purity: Peptides can be chemically synthesized with high purity, ensuring consistency between batches.[5]

  • Safety: Using a non-infectious peptide fragment eliminates the risks associated with handling the native viral protein.

  • Cost-Effectiveness: Peptide synthesis is often more economical than producing recombinant or purified native proteins.[5]

Data Presentation

The following tables summarize typical quantitative data that can be obtained when using the p24 (194-210) peptide in different immunoassays. These values are illustrative and may vary depending on the specific experimental conditions, antibodies, and reagents used.

Table 1: Typical Parameters for an Indirect ELISA using p24 (194-210) Peptide

ParameterValue
Peptide Coating Concentration1 - 10 µg/mL
Primary Antibody (anti-p24) Titer1:1,000 - 1:10,000
Secondary Antibody (HRP-conjugated) Titer1:5,000 - 1:20,000
Limit of Detection (LOD)0.1 - 1 ng/mL of anti-p24 antibody
Intra-assay Coefficient of Variation (CV)< 10%
Inter-assay Coefficient of Variation (CV)< 15%

Table 2: Expected Performance in a Competitive ELISA

ParameterValue
IC50 (50% Inhibitory Concentration)Varies with antibody affinity
Dynamic Range0.1 - 100 ng/mL of competing peptide
Specificity (Cross-reactivity with scrambled peptide)< 1%

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-p24 Antibodies

This protocol describes the use of the p24 (194-210) peptide to capture and detect antibodies specific to this epitope in a sample.

Materials:

  • 96-well microtiter plates (high-binding)

  • p24 (194-210) synthetic peptide

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • Sample diluent (e.g., Blocking Buffer)

  • Primary antibody (serum or purified antibody to be tested)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the p24 (194-210) peptide to a final concentration of 5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times as described above.

    • Dilute the primary antibody samples in Sample Diluent.

    • Add 100 µL of the diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Competitive ELISA for Quantifying p24 (194-210) or Screening for Binders

This protocol is designed to quantify the amount of free p24 (194-210) peptide in a sample or to screen for compounds that bind to the anti-p24 antibody.

Materials:

  • Same as Protocol 1, with the addition of a known concentration of anti-p24 antibody.

Procedure:

  • Coating: Coat the plate with the p24 (194-210) peptide as described in Protocol 1.

  • Washing and Blocking: Wash and block the plate as described in Protocol 1.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of anti-p24 antibody with varying concentrations of the sample (containing unknown amounts of p24 peptide) or a standard curve of known p24 peptide concentrations.

    • Incubate for 1-2 hours at room temperature.

  • Transfer to Coated Plate:

    • Wash the coated and blocked plate three times.

    • Transfer 100 µL of the pre-incubated antibody-sample mixture to each well of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation and Detection: Proceed with steps 5-7 from Protocol 1. The signal will be inversely proportional to the amount of p24 peptide in the sample.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the described immunoassays.

Indirect_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps Coat with p24 (194-210) Peptide Coat with p24 (194-210) Peptide Wash Wash Coat with p24 (194-210) Peptide->Wash Block Block Wash->Block Add Primary Antibody (Sample) Add Primary Antibody (Sample) Block->Add Primary Antibody (Sample) Wash_2 Wash_2 Add Primary Antibody (Sample)->Wash_2 Incubate Add Secondary Antibody (HRP-conjugated) Add Secondary Antibody (HRP-conjugated) Wash_2->Add Secondary Antibody (HRP-conjugated) Incubate Wash_3 Wash_3 Add Secondary Antibody (HRP-conjugated)->Wash_3 Incubate Add TMB Substrate Add TMB Substrate Wash_3->Add TMB Substrate Incubate Stop and Read Stop and Read Add TMB Substrate->Stop and Read Incubate

Caption: Workflow for an indirect ELISA to detect anti-p24 antibodies.

Competitive_ELISA_Workflow cluster_pre_incubation Pre-incubation cluster_plate_assay Plate Assay Anti-p24 Antibody Anti-p24 Antibody Mixture Mixture Sample/Standard (Free p24 peptide) Sample/Standard (Free p24 peptide) Sample/Standard (Free p24 peptide)->Mixture Add Pre-incubated Mixture Add Pre-incubated Mixture Mixture->Add Pre-incubated Mixture Coated Plate (p24 peptide) Coated Plate (p24 peptide) Coated Plate (p24 peptide)->Add Pre-incubated Mixture Incubate Incubate Add Pre-incubated Mixture->Incubate Wash Wash Incubate->Wash Add Secondary Antibody Add Secondary Antibody Wash->Add Secondary Antibody Detection Detection Add Secondary Antibody->Detection

Caption: Workflow for a competitive ELISA to quantify free p24 peptide.

References

Application Notes and Protocols for Assessing Immunogenicity of p24 (194-210) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the immunogenicity of the HIV-1 p24-derived peptide, p24 (194-210), in murine models. The protocols detailed below are essential for preclinical assessment of vaccine candidates and immunotherapies targeting this conserved region of the p24 protein.

Overview of Immunogenicity Assessment

Evaluating the immunogenic potential of a peptide in a mouse model involves a multi-faceted approach to characterize both the humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses. The key assays described herein are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of p24 (194-210)-specific antibodies in the sera of immunized mice.

  • Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate the frequency of p24 (194-210)-specific cytokine-secreting T-cells, typically those producing Interferon-gamma (IFN-γ).[1][2]

  • T-cell Proliferation Assay: To measure the proliferative response of T-cells upon re-stimulation with the p24 (194-210) peptide.

The following diagram illustrates the general experimental workflow for assessing the immunogenicity of the p24 (194-210) peptide in mice.

experimental_workflow cluster_immunization Immunization Phase cluster_sample Sample Collection cluster_assays Immunogenicity Assays Immunization Immunization Sample_Collection Serum & Spleen Collection Immunization->Sample_Collection Post-immunization Adjuvant Adjuvant Adjuvant->Immunization p24_peptide p24 (194-210) Peptide p24_peptide->Immunization ELISA Antibody Titer (ELISA) Sample_Collection->ELISA Serum ELISpot T-cell Cytokine (ELISpot) Sample_Collection->ELISpot Splenocytes Proliferation T-cell Proliferation Sample_Collection->Proliferation Splenocytes

Caption: General experimental workflow for assessing p24 (194-210) immunogenicity.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison. Below are template tables for presenting typical results. Note that the values provided are for illustrative purposes and actual results will vary based on the immunization protocol, adjuvant, and mouse strain used.

Table 1: p24 (194-210)-Specific Antibody Titers (ELISA)

GroupMouse IDEndpoint Titer
Vaccine 11:128,000
21:64,000
31:256,000
41:128,000
51:64,000
Control 1<1:100
2<1:100
3<1:100
4<1:100
5<1:100

Table 2: Frequency of IFN-γ Secreting Splenocytes (ELISpot)

GroupMouse IDSFU / 10^6 Splenocytes (p24 (194-210))SFU / 10^6 Splenocytes (Unstimulated)
Vaccine 125010
21808
332012
42109
51507
Control 1<108
2<106
3<109
4<107
5<108

SFU: Spot Forming Units

Table 3: T-cell Proliferation in Response to p24 (194-210)

GroupMouse IDStimulation Index (SI)
Vaccine 18.5
26.2
310.1
47.8
55.9
Control 11.1
20.9
31.2
41.0
51.1

Stimulation Index (SI) = (Mean proliferation of stimulated cells) / (Mean proliferation of unstimulated cells)

Experimental Protocols

Protocol for p24 (194-210)-Specific Antibody ELISA

This protocol outlines the steps for a standard indirect ELISA to measure the titer of antibodies specific to the p24 (194-210) peptide in mouse serum.

Materials:

  • p24 (194-210) peptide

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20; PBS-T)

  • Mouse serum samples (from immunized and control mice)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the p24 (194-210) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting from 1:100).

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

The following diagram outlines the key steps in the ELISA protocol.

elisa_protocol Start Coat_Plate Coat Plate with p24 (194-210) Peptide Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Serum Add Diluted Mouse Serum Wash2->Add_Serum Wash3 Wash Add_Serum->Wash3 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate End Read_Plate->End

Caption: ELISA protocol for detecting p24 (194-210)-specific antibodies.

Protocol for IFN-γ ELISpot Assay

This protocol describes the measurement of p24 (194-210)-specific IFN-γ secreting cells from the spleens of immunized mice.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

  • PVDF-membrane 96-well plates

  • p24 (194-210) peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • ACK lysis buffer (for red blood cell lysis)

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Coat the ELISpot plate with anti-IFN-γ capture antibody according to the kit manufacturer's instructions.

    • Incubate overnight at 4°C.

  • Splenocyte Isolation:

    • Aseptically remove the spleen from the mouse and place it in a petri dish with sterile RPMI-1640 medium.

    • Gently mash the spleen using the plunger of a sterile syringe to create a single-cell suspension.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

    • Add complete RPMI-1640 to stop the lysis, centrifuge, and resuspend the splenocytes in complete RPMI-1640.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Wash the coated ELISpot plate with sterile PBS.

    • Block the plate with complete RPMI-1640 for at least 30 minutes at 37°C.

    • Add splenocytes to the wells at a concentration of 2-5 x 10⁵ cells/well.

    • Add the p24 (194-210) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with ConA or anti-CD3/CD28).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.

    • Wash the plate and add streptavidin-enzyme conjugate.

    • Wash the plate and add the substrate to develop the spots.

  • Spot Development and Analysis:

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader.

The workflow for the ELISpot assay is depicted in the following diagram.

elispot_workflow Start Coat_Plate Coat Plate with Anti-IFN-γ Capture Ab Start->Coat_Plate Isolate_Splenocytes Isolate Splenocytes Coat_Plate->Isolate_Splenocytes Plate_Cells Plate Splenocytes Isolate_Splenocytes->Plate_Cells Stimulate Stimulate with p24 (194-210) Peptide Plate_Cells->Stimulate Incubate Incubate 18-24h Stimulate->Incubate Detect Add Detection Ab & Enzyme Conjugate Incubate->Detect Develop Add Substrate Detect->Develop Analyze Count Spots Develop->Analyze End Analyze->End

Caption: ELISpot assay workflow for IFN-γ secreting cells.

Protocol for T-cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to the p24 (194-210) peptide by flow cytometry.

Materials:

  • CFSE dye

  • Splenocytes from immunized and control mice

  • Complete RPMI-1640 medium

  • p24 (194-210) peptide

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)

  • Flow cytometry staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Isolate splenocytes as described in the ELISpot protocol (Section 3.2).

  • CFSE Labeling:

    • Resuspend the splenocytes at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640.

    • Wash the cells twice with complete RPMI-1640.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled splenocytes at 1-2 x 10⁶ cells/mL in complete RPMI-1640.

    • Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Add the p24 (194-210) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (ConA or anti-CD3/CD28).

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Staining for Flow Cytometry:

    • Harvest the cells from the plate.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations (e.g., CD3⁺CD4⁺ and CD3⁺CD8⁺) and examining the CFSE fluorescence histogram. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.

The logical flow of the T-cell proliferation assay is shown below.

proliferation_logic Start Isolate_Splenocytes Isolate Splenocytes Start->Isolate_Splenocytes Label_CFSE Label Cells with CFSE Isolate_Splenocytes->Label_CFSE Stimulate_Peptide Stimulate with p24 (194-210) Label_CFSE->Stimulate_Peptide Incubate_3-5d Incubate 3-5 Days Stimulate_Peptide->Incubate_3-5d Stain_Markers Stain for T-cell Markers Incubate_3-5d->Stain_Markers Analyze_Flow Analyze by Flow Cytometry Stain_Markers->Analyze_Flow End Analyze_Flow->End

References

Application Notes: p24 (194-210) Peptide for HIV-1 T-Cell Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Gag p24 protein is a major structural component of the viral capsid and a key target for the host's cellular immune response.[1][2] T-cell responses directed against Gag, particularly the p24 component, are often associated with better control of viral replication.[3] The peptide spanning amino acids 194-210 of the p24 protein is a frequently recognized epitope in individuals with HIV-1 infection.[4] This document provides detailed application notes and protocols for utilizing the p24 (194-210) synthetic peptide to screen and characterize HIV-1 specific T-cell responses from patient-derived peripheral blood mononuclear cells (PBMCs). The primary methodologies covered are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Peptide Specifications

The p24 (194-210) peptide is a synthetic polypeptide used for in vitro stimulation of T-cells. Its properties are summarized below.

PropertyValueReference
Sequence (3-Letter) Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr[5]
Sequence (1-Letter) ANPDCKTILKALGPAAT[5]
Molecular Formula C73H125N20O23S[5][6]
Calculated Mol. Weight ~1683 g/mol [5][6][7]
Purity Typically >95% for immunological assays[6]
Form Lyophilized powder[5]
Storage -20°C for long-term stability[6]

Core Principle: T-Cell Recognition of p24 Peptide

The screening process is based on the fundamental principle of T-cell immunology known as MHC restriction.[8][9] Antigen-presenting cells (APCs), such as dendritic cells or macrophages within the patient's PBMC sample, take up and process HIV-1 antigens. The p24 (194-210) peptide is then presented on the APC surface by Major Histocompatibility Complex (MHC) molecules. HIV-1 specific T-cells, if present in the sample, will recognize this peptide-MHC complex via their T-cell receptor (TCR), leading to T-cell activation, proliferation, and the secretion of effector cytokines like Interferon-gamma (IFN-γ).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell HIV-1 Specific T-Cell APC p24 (194-210) Peptide presented on MHC Activation T-Cell Activation APC->Activation TCR T-Cell Receptor (TCR) TCR->APC Recognition TCR->Activation Cytokines Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokines

T-Cell recognition of the p24 peptide-MHC complex.

Experimental Workflow Overview

The general workflow for screening T-cell libraries involves isolating PBMCs, stimulating them with the p24 peptide, and subsequently analyzing the response using either ELISpot for quantifying cytokine-secreting cells or ICS for multi-parameter characterization of responding cells.

Experimental_Workflow cluster_assays start Obtain Blood Sample from HIV-1 Patient pbmc Isolate Peripheral Blood Mononuclear Cells (PBMCs) start->pbmc stim Stimulate PBMCs with p24 (194-210) Peptide pbmc->stim elispot IFN-γ ELISpot Assay stim->elispot  Assay 1 ics Intracellular Cytokine Staining (ICS) stim->ics  Assay 2 elispot_result Quantify IFN-γ Secreting Cells (Spot Forming Cells / 10^6 PBMCs) elispot->elispot_result ics_result Multi-parameter Flow Cytometry: - Cell Phenotype (CD4+/CD8+) - Cytokine Profile (IFN-γ, IL-2, etc.) ics->ics_result

Overall workflow for screening T-cell responses.

Protocol 1: IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][10][11]

A. Materials and Reagents

Reagent/MaterialExample SupplierPurpose
96-well PVDF membrane platesMillipore (MAIPS4510)Plate for cell culture and cytokine capture
Anti-human IFN-γ mAb (Coating Ab)Mabtech (1-D1K)Captures secreted IFN-γ
Biotinylated anti-human IFN-γ mAbMabtech (7-B6-1-Biotin)Detects captured IFN-γ
Streptavidin-Alkaline PhosphataseMabtech (3310-8)Binds to biotinylated detection Ab
BCIP/NBT SubstrateBio-Rad (170-6432)Colorimetric development
p24 (194-210) PeptideVariousT-cell stimulation
R10 MediaIn-house prepCell culture medium
Fetal Bovine Serum (FBS)SigmaMedia supplement
Phytohaemagglutinin (PHA)FisherPositive control stimulant
Sterile PBS, Tween-20Sigma, FisherWashing buffers

B. Experimental Procedure

  • Plate Coating:

    • Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile water.

    • Coat wells with anti-human IFN-γ monoclonal antibody (e.g., 10 µg/mL in sterile PBS).

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The following day, wash the plate 6 times with sterile PBS to remove excess coating antibody.[12]

    • Block the plate by incubating with R10 media (RPMI 1640 + 10% FBS) for at least 1 hour at 37°C.[11]

    • Thaw cryopreserved patient PBMCs and resuspend in R10 media at a concentration of 2-3 x 10⁶ cells/mL.

    • Remove blocking media from the plate and add 100,000 to 200,000 PBMCs to each well.[13][14]

  • Stimulation:

    • Add the p24 (194-210) peptide to the appropriate wells at a final concentration of 2-10 µg/mL.[13][14]

    • Controls: Include negative control wells (cells + media/DMSO only) and positive control wells (cells + PHA at 1-5 µg/mL).[12][13]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 14 to 48 hours.[13][14]

  • Detection and Development:

    • Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated detection antibody diluted in PBS with 0.5% FBS. Incubate for 1.5-2 hours at room temperature.[12]

    • Wash the plate 6 times with PBST.

    • Add Streptavidin-Alkaline Phosphatase (ALP) and incubate for 1 hour at room temperature.[12]

    • Wash the plate 6 final times with PBST.

    • Add the BCIP/NBT substrate solution and monitor for the development of dark purple spots (typically 5-20 minutes).

    • Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely.[12]

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Results are expressed as Spot-Forming Cells (SFC) per 10⁶ PBMCs after subtracting the mean of the negative control wells.[15]

Protocol 2: Intracellular Cytokine Staining (ICS)

ICS is a powerful flow cytometry-based technique that allows for the simultaneous characterization of cell phenotype (e.g., CD4+ or CD8+) and function (cytokine production).[10][16]

A. Materials and Reagents

Reagent/MaterialExample SupplierPurpose
p24 (194-210) PeptideVariousT-cell stimulation
Brefeldin A / MonensinBioLegendProtein transport inhibitor
Anti-CD3, Anti-CD4, Anti-CD8 AbsBioLegend, BD BiosciencesCell surface phenotyping
LIVE/DEAD Fixable Viability DyeInvitrogenExcludes dead cells from analysis
Fixation/Permeabilization BufferBioLegend, eBioscienceFixes cells and permeabilizes membranes
Anti-human IFN-γ, IL-2, TNF-α AbsBioLegend, BD BiosciencesIntracellular cytokine detection
Staphylococcal enterotoxin B (SEB)SigmaPositive control stimulant
96-well round-bottom platesCorningCell culture and staining

B. Experimental Procedure

  • Cell Preparation and Stimulation:

    • Adjust isolated PBMCs to 1-2 x 10⁶ cells/mL in complete culture medium.[17]

    • Add 1 x 10⁶ cells to each well of a 96-well round-bottom plate.

    • Add the p24 (194-210) peptide at a final concentration of 2 µg/mL.[13]

    • Controls: Include negative (media/DMSO) and positive (SEB or PMA/Ionomycin) controls.[13][16]

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.[13][16]

  • Staining:

    • Harvest cells and wash with PBS.

    • Stain with a LIVE/DEAD fixable viability dye according to the manufacturer's protocol to label non-viable cells.[16]

    • Wash cells and stain for surface markers (e.g., fluorescently-conjugated anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.

    • Wash to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.[17]

    • Wash once, then resuspend in a permeabilization buffer (containing a mild detergent like saponin).[17]

  • Intracellular Staining:

    • Add the cocktail of fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend cells in PBS or flow cytometry staining buffer.

    • Acquire events on a multi-color flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single lymphocytes, then on CD4+ and CD8+ T-cell populations to determine the percentage of cells producing each cytokine in response to the p24 peptide.

Summary of Key Experimental Parameters

ParameterELISpot AssayIntracellular Cytokine Staining (ICS)
Cells per well 100,000 - 200,0001,000,000
Peptide Concentration 2 - 10 µg/mL~2 µg/mL
Stimulation Time 14 - 48 hours6 hours (total)
Positive Control PHA / SEBSEB / PMA + Ionomycin
Primary Output SFC / 10⁶ cells% of CD4+/CD8+ cells positive for cytokine(s)
Key Advantage High sensitivity for frequencyMulti-parameter functional & phenotypic data

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Synthetic HIV-1 Gag p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to effectively dissolve the synthetic HIV-1 Gag p24 (194-210) peptide. Peptide solubility is a critical factor for experimental success, and this document addresses common issues encountered with this specific sequence.

The HIV-1 Gag p24 (194-210) peptide, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr (ANPDCKTILKALGPAAT), presents solubility challenges due to its high content of hydrophobic residues.[1][2] Approximately 53% of its amino acids are hydrophobic, which can lead to aggregation and poor solubility in standard aqueous buffers.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic HIV-1 Gag p24 (194-210) peptide not dissolving in standard aqueous buffers like PBS or water?

A1: The solubility of a peptide is primarily determined by its amino acid composition.[5] This peptide has a high proportion of hydrophobic residues (including Alanine, Isoleucine, Leucine, and Proline), making up over 50% of the sequence.[3][4] These nonpolar side chains cause the peptide to aggregate in aqueous solutions to minimize their contact with water, leading to poor solubility.

Q2: What is the first step I should take when trying to dissolve a new batch of this peptide?

A2: Always begin by testing the solubility on a small amount of the peptide before attempting to dissolve the entire sample.[3][6] Before opening the vial, allow it to warm to room temperature to prevent condensation.[3][7] Centrifuge the vial briefly to collect all the lyophilized powder at the bottom.[3] The initial analysis of the peptide's sequence, noting its high hydrophobicity and net positive charge, will guide your solvent choice.

Q3: Based on its sequence, what is the recommended starting solvent for the p24 (194-210) peptide?

A3: The peptide has a calculated net charge of +1 at neutral pH, making it slightly basic. Therefore, you can first attempt to dissolve it in sterile, distilled water.[8] If that is unsuccessful, a dilute acidic solution, such as 10% acetic acid, can be tried.[8][9][10] However, due to its high hydrophobicity, an organic solvent will likely be necessary.

Q4: Are there special precautions for handling this peptide due to its amino acid sequence?

A4: Yes. The presence of a Cysteine (C) residue makes the peptide susceptible to oxidation, which can lead to the formation of disulfide bonds and cause aggregation.[3][8] It is highly recommended to use oxygen-free buffers for dissolution.[3] Furthermore, you should avoid using Dimethyl sulfoxide (B87167) (DMSO) as a solvent, as it can oxidize the Cysteine side chain.[5][8] Dimethylformamide (DMF) is a suitable alternative.[5][8]

Q5: My peptide dissolved in an organic solvent but precipitated when I added my aqueous buffer. What should I do?

A5: This indicates that you have exceeded the peptide's solubility limit in the final solvent mixture. To resolve this, you can try the following:

  • Add Slowly: Add the concentrated peptide-organic solution drop-wise to the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that lead to precipitation.[7]

  • Lower the Concentration: Your target concentration may be too high for the final buffer composition. Attempt to re-dissolve the peptide at a lower final concentration.

  • Increase Organic Co-solvent: If your experiment can tolerate it, increase the percentage of the organic solvent (e.g., DMF) in the final solution.[11]

Q6: Can I use sonication or heat to help dissolve the peptide?

A6: Yes, both methods can aid dissolution. Brief sonication can help break up aggregates and improve solubility.[3][5][12] Gentle warming of the solution to a temperature below 40°C can also be effective.[13][14] However, avoid excessive or prolonged heating, as it can degrade the peptide.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Peptide is insoluble in aqueous buffers (Water, PBS, Tris). The peptide is highly hydrophobic (>50%).Proceed directly to the organic solvent protocol (See Protocol 2). Use DMF instead of DMSO due to the presence of Cysteine.[5][8]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. The peptide's solubility limit in the final aqueous/organic mixture has been exceeded.1. Lower the final desired peptide concentration. 2. Increase the proportion of the organic solvent in the final mixture, if compatible with your experiment. 3. Add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing.[7][11]
The final peptide solution is cloudy or contains visible particulates. Incomplete dissolution or aggregation has occurred.1. Sonicate the solution briefly (e.g., 3 cycles of 10 seconds).[3] 2. Gently warm the solution to <40°C.[13][14] 3. If aggregation is persistent, consider using a chaotropic agent like 6 M Guanidine HCl for initial solubilization, followed by dilution.[8][9][15]
Peptide solubility seems to decrease over time in solution. The peptide is aggregating or oxidizing (specifically the Cysteine residue).1. Store the stock solution in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[7][8] 2. Ensure the peptide was dissolved and stored in oxygen-free buffers to prevent oxidation.[3]

Recommended Solvents and Reagents

Solvent / ReagentTypeWhen to UseConsiderations
Sterile Distilled Water AqueousInitial attempt for any peptide.[6]Unlikely to be effective for this peptide due to high hydrophobicity.
10% Acetic Acid Acidic AqueousIf water fails for a basic peptide (net charge > 0).[8][10]May help protonate residues and increase solubility.
Dimethylformamide (DMF) Organic SolventPrimary recommendation for initial solubilization of this hydrophobic peptide.[5][8]Preferred over DMSO to avoid oxidation of the Cysteine residue.[8] The final concentration in assays must be tested for compatibility.
Acetonitrile (ACN), Isopropanol Organic SolventsAlternatives to DMF for initial solubilization.[3][9]Compatibility with the final experimental system must be verified.
6 M Guanidine Hydrochloride (Guanidine HCl) / 8 M Urea Chaotropic AgentsFor peptides that are heavily aggregated and resistant to other solvents.[8][9][15]These are strong denaturants and must be diluted to concentrations that do not interfere with downstream applications.

Experimental Protocols & Workflows

A systematic approach is crucial for successfully dissolving the p24 (194-210) peptide. The following workflow diagram illustrates the decision-making process for selecting the appropriate solvent.

G cluster_0 Solubility Decision Workflow for HIV-1 p24 (194-210) Peptide start Start: Lyophilized Peptide analyze Analyze Sequence: - ~53% Hydrophobic - Net Charge = +1 (Basic) - Contains Cysteine start->analyze test_water Attempt 1: Dissolve in small volume of sterile H2O analyze->test_water success Success: Clear Solution test_water->success Soluble fail Insoluble test_water->fail Insoluble test_acid Attempt 2: Dissolve in small volume of 10% Acetic Acid test_acid->success Soluble fail2 Insoluble test_acid->fail2 Insoluble use_organic Primary Method: Use Organic Solvent (DMF Recommended due to Cys) use_organic->success Soluble fail->test_acid fail2->use_organic

Caption: Decision workflow for selecting a solvent for the HIV-1 p24 peptide.

Protocol 1: General Solubilization Workflow

This protocol details the step-by-step physical process for dissolving the peptide.

G cluster_1 General Peptide Solubilization Protocol prep 1. Equilibrate peptide vial to room temperature. spin 2. Centrifuge vial (e.g., 10,000 xg, 1 min) to collect powder. prep->spin add_solvent 3. Add a minimal volume of the chosen solvent (e.g., DMF) to create a concentrated stock. spin->add_solvent vortex 4. Vortex thoroughly. If needed, sonicate briefly. add_solvent->vortex check 5. Check for clarity. Solution should be free of particulates. vortex->check dilute 6. Slowly add the concentrated stock drop-wise into the stirring aqueous buffer to the final desired concentration. check->dilute Clear cloudy Incomplete Solubilization: - Sonicate further - Gently warm (<40°C) - Re-evaluate solvent/concentration check->cloudy Cloudy/ Particulates store 7. Aliquot and store at -20°C or -80°C. dilute->store

Caption: Step-by-step experimental workflow for peptide solubilization.

Protocol 2: Detailed Method for Hydrophobic Peptides (Recommended)

This method is the most likely to succeed for the p24 (194-210) peptide.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature. Centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a minimal volume of 100% Dimethylformamide (DMF) to the peptide to create a concentrated stock solution (e.g., add 20-50 µL to 1 mg of peptide). Vortex thoroughly.[5][8]

  • Aid Dissolution (if necessary): If the peptide is not fully dissolved, sonicate the vial in a water bath for short periods (e.g., 10-15 seconds) and repeat 2-3 times.[3]

  • Dilution: Place your final desired volume of sterile, oxygen-free aqueous buffer in a separate tube on a vortexer or magnetic stirrer. While the buffer is stirring, slowly and drop-wise add the concentrated peptide-DMF stock solution to the buffer to reach your final target concentration.[7]

  • Final Check: Once mixed, check the solution for clarity. If it remains clear, the peptide is successfully dissolved. If it becomes cloudy or shows precipitation, the solubility limit has been exceeded.

  • Storage: Prepare single-use aliquots of the final solution and store them at -20°C or, preferably, -80°C to maintain stability and avoid repeated freeze-thaw cycles.[7][8]

References

troubleshooting high background in p24 (194-210) ELISA assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the p24 (194-210) ELISA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and achieve optimal assay performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High background is a common issue in ELISA assays, which can mask the true signal and lead to inaccurate results.[1] This guide addresses the most frequent causes of high background in the p24 (194-210) ELISA assay and provides systematic troubleshooting strategies.

Q1: What are the primary causes of high background in my p24 ELISA assay?

High background in an ELISA can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[2][3][4]

  • Ineffective Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to spurious signal.[5][6]

  • Reagent Contamination: Contamination of buffers, antibodies, or substrate solutions can introduce interfering substances.[2][7]

  • Suboptimal Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can increase non-specific binding.

  • Prolonged Incubation Times or Elevated Temperatures: Deviating from the recommended incubation parameters can enhance non-specific interactions.[3][8]

  • Substrate Issues: Deterioration of the substrate solution or excessively long development times can lead to high background color.[7][9]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.

Q2: My negative control wells have high OD readings. How can I troubleshoot this?

High optical density (OD) readings in negative control wells are a clear indicator of a background issue. Here’s a step-by-step guide to diagnose and resolve the problem:

Troubleshooting Workflow for High Background in Negative Controls

high_background_troubleshooting start High Background in Negative Controls check_washing Review Washing Protocol start->check_washing check_blocking Evaluate Blocking Step check_washing->check_blocking If issue persists sub_washing Increase wash cycles/volume Add soak time Check washer performance check_washing->sub_washing check_reagents Inspect Reagents check_blocking->check_reagents If issue persists sub_blocking Increase blocking time Test alternative blockers Ensure blocker compatibility check_blocking->sub_blocking check_antibodies Optimize Antibody Concentrations check_reagents->check_antibodies If issue persists sub_reagents Use fresh buffers Check for contamination Ensure proper preparation check_reagents->sub_reagents check_incubation Verify Incubation Parameters check_antibodies->check_incubation If issue persists sub_antibodies Titrate primary/secondary Ab Run control without primary Ab check_antibodies->sub_antibodies resolve Background Resolved check_incubation->resolve If issue persists, contact support sub_incubation Adhere to protocol times Maintain stable temperature (18-25°C) check_incubation->sub_incubation

Caption: A logical workflow for troubleshooting high background in ELISA negative controls.

Q3: What are the best practices for the washing steps to minimize background?

Proper washing is critical for removing unbound and non-specifically bound components.[2][3]

  • Increase Wash Cycles: If high background persists, increase the number of wash cycles from the standard 3-4 to 5-6.[3][10]

  • Optimize Wash Volume: Ensure each well is completely filled with at least 300-400 µL of wash buffer during each cycle.[4][7]

  • Incorporate a Soaking Step: Allowing the wash buffer to soak in the wells for 30-60 seconds can improve the removal of unbound reagents.[3][9]

  • Ensure Complete Aspiration: After each wash, ensure that all the wash buffer is thoroughly removed by inverting the plate and tapping it firmly on a clean paper towel.[9]

  • Maintain Washer Performance: If using an automated plate washer, verify its performance to ensure no ports are dripping or dispensing/aspirating poorly. Clean the system regularly to prevent microbial contamination.[7]

ParameterStandard ProtocolTroubleshooting Modification
Wash Cycles 3-4 cyclesIncrease to 5-6 cycles
Wash Volume 300 µL/wellIncrease to 400 µL/well
Soak Time NoneAdd a 30-60 second soak per wash
Aspiration Standard aspirationInvert and tap plate forcefully after aspiration

Q4: Which blocking buffer should I use, and how can I optimize the blocking step?

The choice of blocking buffer can significantly impact non-specific binding.

  • Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are common blocking agents.[11] However, milk-based blockers should be avoided if using a biotin-avidin detection system, as milk contains biotin.[12]

  • Protein-Free Blockers: For assays with persistent background issues or potential cross-reactivity, consider using commercially available protein-free or synthetic blocking buffers.[13][14]

  • Optimization:

    • Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Optimize the concentration of the blocking agent (e.g., 1-5% BSA).

    • Ensure the blocking buffer is freshly prepared and has not been contaminated.

Blocking AgentConcentrationAdvantagesDisadvantages
BSA 1-5%Commonly used, effective for many assays.Can be a source of cross-reactivity.
Non-fat Dry Milk 1-5%Inexpensive and effective.Contains biotin; may interfere with avidin-biotin systems. Can inhibit alkaline phosphatase.[11]
Normal Serum 5-10%Can reduce background from secondary antibodies. Use serum from the same species as the secondary antibody.[12]Can be expensive.
Synthetic/Protein-Free VariesReduces risk of cross-reactivity. Animal-free.[13]May be more expensive.

Experimental Protocols

Protocol: General p24 Sandwich ELISA

This protocol provides a general framework. Specific timings, concentrations, and reagents should be optimized for your particular assay and antibodies.

ELISA Workflow Diagram

elisa_workflow start Start coat_plate 1. Coat Plate (Capture Antibody) start->coat_plate wash1 Wash coat_plate->wash1 block 2. Block Plate wash1->block wash2 Wash block->wash2 add_sample 3. Add Sample/Standard (p24 Antigen) wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab 4. Add Detection Antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_conjugate 5. Add Enzyme Conjugate (e.g., Streptavidin-HRP) wash4->add_conjugate wash5 Wash add_conjugate->wash5 add_substrate 6. Add Substrate (e.g., TMB) wash5->add_substrate stop_reaction 7. Stop Reaction add_substrate->stop_reaction read_plate 8. Read Plate (OD) stop_reaction->read_plate end End read_plate->end

References

Technical Support Center: Optimizing p24 (194-210) Peptide Concentration for CTL Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing p24 (194-210) peptide concentration in Cytotoxic T Lymphocyte (CTL) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the p24 (194-210) peptide in a CTL assay?

A1: For initial experiments, a concentration range of 1-10 µM for pulsing target cells is a common starting point. For T-cell stimulation in culture, a concentration of 1-2 µg/mL of the peptide is often used.[1][2] However, the optimal concentration can vary depending on the specific cell types, assay format, and the functional avidity of the T-cell population being assessed.[3][4]

Q2: How does peptide concentration affect the avidity of the responding CTLs?

A2: The concentration of the peptide used for stimulation can influence the avidity of the expanded CTL population. High-avidity CTLs, which can recognize and respond to low concentrations of peptide, may be preferentially expanded using lower peptide concentrations. Conversely, higher peptide concentrations may lead to the expansion of lower avidity CTLs.[3] Therefore, titrating the peptide concentration is crucial for understanding the characteristics of the T-cell response.

Q3: What are the common methods for measuring CTL activity in response to the p24 (194-210) peptide?

A3: Several methods can be used to measure CTL activity, including:

  • Chromium-51 (⁵¹Cr) release assay: A traditional method to measure target cell lysis.[5]

  • ELISpot (Enzyme-Linked Immunospot) assay: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ).[1][6]

  • Flow cytometry-based killing assays: Using fluorescent dyes like CFSE to distinguish target and effector cells and measure specific lysis.[2][7]

  • Intracellular cytokine staining (ICS): To detect cytokine production within T-cells at a single-cell level by flow cytometry.

Q4: How should I prepare and store the p24 (194-210) peptide?

A4: Proper handling and storage are critical for peptide stability and experimental reproducibility.

  • Reconstitution: Dissolve the lyophilized peptide in sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Further dilutions should be made in an appropriate sterile buffer or culture medium.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide stock solution to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no CTL response 1. Suboptimal peptide concentration.2. Poor peptide stability or solubility.3. Low frequency of p24-specific CTLs in the sample.4. Inappropriate antigen-presenting cells (APCs).1. Perform a peptide titration experiment to determine the optimal concentration (see Experimental Protocols).2. Ensure proper peptide reconstitution and storage. Test peptide solubility in the chosen solvent.3. Increase the number of effector cells or enrich for antigen-specific T-cells before the assay.4. Use efficient APCs, such as dendritic cells or B-LCLs, and ensure they express the correct MHC class I allele.
High background signal 1. Peptide concentration is too high, leading to non-specific T-cell activation.2. Contamination of the peptide with endotoxins or other impurities.3. High spontaneous lysis of target cells.1. Reduce the peptide concentration used for pulsing or stimulation.2. Use high-purity peptide and test for endotoxin (B1171834) contamination.3. Ensure target cells are healthy and not stressed before the assay. Use a mock-pulsed (vehicle control) target cell population to determine spontaneous lysis.
Inconsistent results between experiments 1. Variability in peptide concentration due to improper dilution or storage.2. Inconsistent cell numbers or viability.3. Variation in incubation times.1. Prepare fresh dilutions of the peptide from a properly stored stock for each experiment. Use calibrated pipettes.2. Accurately count viable cells before each assay and ensure consistent effector-to-target ratios.3. Standardize all incubation times throughout the experimental protocol.

Experimental Protocols

Protocol 1: Peptide Concentration Titration for Target Cell Pulsing

This protocol aims to determine the optimal p24 (194-210) peptide concentration for sensitizing target cells for a CTL killing assay.

Materials:

  • p24 (194-210) peptide stock solution

  • Target cells (e.g., B-LCLs, T2 cells) expressing the appropriate HLA allele

  • Effector CTLs specific for p24 (194-210)

  • Culture medium

  • Assay-specific reagents (e.g., ⁵¹Cr, fluorescent dyes)

Procedure:

  • Prepare a serial dilution of the p24 (194-210) peptide in culture medium. A typical concentration range to test is from 10 µM down to 0.001 µM (e.g., 10, 1, 0.1, 0.01, 0.001 µM).

  • Prepare target cells at the desired concentration.

  • Aliquot the target cells into different tubes or wells.

  • Add the different concentrations of the p24 peptide to the respective aliquots of target cells. Include a "no peptide" and a "vehicle control" (e.g., DMSO) group.

  • Incubate the target cells with the peptide for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.[2][8]

  • Wash the target cells to remove excess, unbound peptide.

  • Proceed with your chosen CTL killing assay (e.g., ⁵¹Cr release, CFSE-based assay) using a fixed effector-to-target cell ratio.

  • Measure the percentage of specific lysis for each peptide concentration.

  • Plot the specific lysis against the peptide concentration to determine the concentration that yields the maximal specific lysis with the lowest background.

Data Presentation: Example Titration Data
Peptide Concentration (µM)% Specific Lysis (Mean ± SD)
1085 ± 5
190 ± 4
0.175 ± 6
0.0150 ± 7
0.00120 ± 3
0 (No peptide)5 ± 2

This is example data and will vary based on experimental conditions.

Visualizations

Experimental Workflow: Peptide Concentration Optimization

G cluster_prep Preparation cluster_pulsing Peptide Pulsing cluster_assay CTL Assay cluster_analysis Data Analysis start Start peptide_dilution Prepare serial dilutions of p24 (194-210) peptide start->peptide_dilution target_prep Prepare target cells start->target_prep pulsing Incubate target cells with different peptide concentrations peptide_dilution->pulsing target_prep->pulsing wash Wash target cells pulsing->wash coculture Co-culture effector CTLs with pulsed target cells wash->coculture measurement Measure specific lysis coculture->measurement plot Plot % specific lysis vs. peptide concentration measurement->plot end Determine optimal concentration plot->end

Caption: Workflow for optimizing p24 (194-210) peptide concentration.

Signaling Pathway: Simplified CTL Activation

G cluster_apc Antigen Presenting Cell (APC) cluster_ctl Cytotoxic T Lymphocyte (CTL) pMHC p24 (194-210) peptide + MHC Class I TCR TCR pMHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) signaling Intracellular Signaling Cascade (e.g., Lck, ZAP-70) TCR->signaling CD8 CD8 CD8->pMHC CD28->signaling activation CTL Activation signaling->activation cytotoxicity Cytotoxicity (Granzyme/Perforin release) activation->cytotoxicity cytokines Cytokine Production (e.g., IFN-γ, TNF-α) activation->cytokines

Caption: Simplified signaling pathway of CTL activation by p24 peptide.

References

reducing non-specific binding of p24 (194-210) antibodies in western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of antibodies in Western blot experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific bands are common issues in Western blotting that can obscure the detection of the target protein. This guide provides a systematic approach to identify and resolve these problems.

Problem: High Background Signal Across the Blot

A uniformly high background can be caused by several factors, including insufficient blocking, overly concentrated antibodies, or inadequate washing.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 3-5% to 5-7% non-fat milk or BSA).[1][2] Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2][3] Add a detergent like Tween 20 (0.05-0.1%) to the blocking buffer.[2][4]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[3][5][6][7] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing Increase the number and duration of washing steps.[5][8] A standard protocol may involve 3 washes of 5-10 minutes each; this can be increased to 4-5 washes of 10-15 minutes.[8] Ensure the volume of wash buffer is sufficient to completely submerge the membrane.[9][10]
Membrane Drying Never allow the membrane to dry out during any stage of the Western blotting process, as this can cause irreversible and non-specific antibody binding.[5][8]
Non-specific Binding of Secondary Antibody Perform a control experiment by incubating the blot with only the secondary antibody to see if it binds non-specifically.[1][5] If non-specific binding occurs, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[1]
Overexposure Reduce the film exposure time or the incubation time with the detection reagent.[2]

Problem: Non-Specific Bands Appear on the Blot

The presence of unexpected bands can be due to antibody cross-reactivity, protein degradation, or interactions with the blocking agent.

Possible Causes and Solutions:

CauseRecommended Solution
Primary Antibody Cross-Reactivity Reduce the concentration of the primary antibody.[11][12] Incubate the primary antibody at 4°C overnight instead of at room temperature.[3][11] If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding.[12] Use a secondary antibody that has been pre-adsorbed against the species of the sample lysate.
Interaction with Blocking Agent If using non-fat milk for blocking when detecting a phosphorylated protein, switch to Bovine Serum Albumin (BSA), as milk contains casein, a phosphoprotein that can cross-react.[5][8][13] Alternatively, try a protein-free blocking buffer.[14]
Protein Overload Reduce the amount of total protein loaded per lane to minimize non-specific interactions.[5] A typical starting point is 20-30 µg of protein per lane.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use?

A1: The most common blocking buffers are 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in either Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).[4] The choice depends on the specific antibody and detection system. For phosphorylated proteins, BSA is generally preferred over milk because milk contains phosphoproteins that can cause background signal.[5][8][13] It is often necessary to empirically test different blocking agents to find the optimal one for your experiment.[13]

Q2: How can I optimize my antibody concentrations?

A2: Antibody optimization is critical and should be done for every new antibody.[7][15] This is achieved by performing an antibody titration, where you test a range of antibody dilutions while keeping all other parameters constant.[15] This helps to find the dilution that provides the best signal-to-noise ratio.[6] For secondary antibodies, the recommended dilution range is typically between 1:5,000 and 1:200,000.[6]

Q3: How important are the washing steps?

A3: Washing steps are crucial for removing unbound and non-specifically bound antibodies, which helps to reduce background noise.[8][10] Insufficient washing is a common cause of high background.[5] Increasing the number, duration, and volume of washes can significantly improve the quality of your Western blot.[9][10] Adding a detergent like Tween 20 to the wash buffer is also standard practice to help reduce non-specific binding.[8]

Q4: Should I use a PVDF or nitrocellulose membrane?

A4: Both are commonly used membranes. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and are more durable, making them suitable for stripping and reprobing.[3] However, this higher binding capacity can sometimes lead to higher background compared to nitrocellulose membranes.[8] If you are experiencing high background with PVDF, switching to a nitrocellulose membrane might be beneficial.[8]

Experimental Protocols

Protocol 1: Standard Western Blot Blocking and Antibody Incubation

  • After transferring proteins to the membrane, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).

  • Prepare the blocking buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Incubate the membrane in the blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]

  • Prepare the primary antibody solution by diluting the antibody in the blocking buffer at its optimal concentration.

  • Pour off the blocking buffer and incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Remove the primary antibody solution.

  • Wash the membrane three times for 5-10 minutes each with TBST with constant agitation.[8]

  • Prepare the secondary antibody solution by diluting the HRP-conjugated secondary antibody in the blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Remove the secondary antibody solution.

  • Wash the membrane three to five times for 10-15 minutes each with TBST with constant agitation.[8]

  • Proceed with detection using a chemiluminescent substrate.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_immunodetection Immunodetection gel 1. SDS-PAGE transfer 2. Protein Transfer gel->transfer block 3. Blocking transfer->block pri_ab 4. Primary Antibody Incubation block->pri_ab wash1 5. Washing pri_ab->wash1 sec_ab 6. Secondary Antibody Incubation wash1->sec_ab wash2 7. Washing sec_ab->wash2 detect 8. Detection wash2->detect

Caption: Standard Western Blot Workflow

Troubleshooting_Non_Specific_Binding cluster_primary_checks Initial Checks cluster_secondary_checks Advanced Troubleshooting start High Background or Non-Specific Bands check_blocking Optimize Blocking (Time, Concentration, Agent) start->check_blocking check_washing Increase Washing (Number, Duration, Volume) start->check_washing check_ab_conc Titrate Primary & Secondary Antibodies start->check_ab_conc secondary_control Run Secondary Antibody Control check_blocking->secondary_control check_washing->secondary_control check_ab_conc->secondary_control change_membrane Switch Membrane Type (e.g., PVDF to Nitrocellulose) secondary_control->change_membrane protein_load Reduce Protein Load secondary_control->protein_load result Clean Blot change_membrane->result protein_load->result

Caption: Troubleshooting Non-Specific Binding

References

Technical Support Center: Lyophilized p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of the lyophilized HIV-1 gag Protein p24 (194-210) peptide. The information is intended for researchers, scientists, and drug development professionals to ensure optimal peptide performance in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, reconstitution, and use of lyophilized p24 (194-210) peptide.

Problem Potential Cause Recommended Solution
Peptide will not dissolve or solution is cloudy Incorrect Solvent/pH: The peptide's solubility is dependent on pH due to the presence of both acidic (Aspartic Acid) and basic (Lysine) residues.1. Initial Attempt: Use sterile, distilled water or a common buffer like PBS (pH 7.4). Gentle vortexing or sonication can aid dissolution.[1] 2. For Acidic Peptides (if net charge is negative): Try dissolving in a small amount of a basic buffer (e.g., 0.1% aqueous NH3) and then dilute to the desired concentration.[2] 3. For Basic Peptides (if net charge is positive): The p24 (194-210) peptide is likely basic. Try dissolving in a small amount of an acidic solvent (e.g., 10% acetic acid) and then dilute with your experimental buffer. 4. Hydrophobic Nature: If the peptide remains insoluble, it may be due to hydrophobic aggregation. Dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.[3][4] Caution: DMSO is not recommended for this peptide due to the presence of Cysteine, as it can promote oxidation.[4] Use DMF or acetonitrile (B52724) as an alternative if an organic solvent is necessary.[4]
Loss of Peptide Activity in Assay (e.g., ELISA) Peptide Degradation: The peptide contains residues prone to degradation. - Oxidation: The Cysteine (Cys) residue can form disulfide bonds, leading to dimerization and loss of the active monomeric form.[2][3] - Hydrolysis: The Aspartic Acid (Asp) residue can be a site for peptide bond cleavage, especially under acidic conditions.[5]1. Prevent Oxidation: Reconstitute the peptide in degassed or oxygen-free buffers.[2] Store aliquots under an inert gas like argon or nitrogen.[3] 2. pH Control: For reconstituted solutions, maintain a pH between 5-6 to minimize degradation.[4] Avoid prolonged exposure to pH > 8.[5] 3. Fresh Solutions: Prepare solutions fresh for each experiment. If storage in solution is necessary, use sterile buffers, aliquot, and store at -20°C or colder.[5] Avoid repeated freeze-thaw cycles.
Inconsistent or Non-Reproducible Experimental Results Improper Storage: Both lyophilized and reconstituted peptides may have degraded due to improper storage. Peptide Aggregation: The formation of soluble or insoluble aggregates can reduce the effective concentration of the active peptide.1. Verify Storage Conditions: Ensure lyophilized peptide is stored at -20°C or -80°C in a dry, dark place.[5] Reconstituted aliquots should also be stored frozen. 2. Aliquotting: To avoid multiple freeze-thaw cycles and exposure to atmospheric moisture, aliquot the peptide upon initial reconstitution.[3] 3. Minimize Aggregation: Use sonication during reconstitution to break up small aggregates.[1] Ensure the peptide is fully dissolved before use. If aggregation is suspected in stock solutions, it may be necessary to re-purify the peptide.
Visible Particulates or Color Change in Lyophilized Powder Moisture Contamination: The peptide may be hygroscopic and has absorbed moisture, which can accelerate degradation.1. Proper Handling: Always allow the peptide vial to warm to room temperature in a desiccator before opening.[3] This prevents condensation from forming inside the vial. 2. Discard if Necessary: If the appearance has significantly changed, it is a sign of degradation and the peptide should be discarded to avoid unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized p24 (194-210) peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C and protected from light.[5] Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks, it can be kept at 4°C.

Q2: How should I reconstitute the p24 (194-210) peptide?

First, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Allow the vial to reach room temperature before opening. The choice of solvent depends on your experimental needs. For many applications, sterile PBS at pH 7.4 is a good starting point. If solubility is an issue, refer to the troubleshooting guide above.

Q3: Can I store the p24 (194-210) peptide in solution? For how long?

Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form.[4] If you must store it in solution, use a sterile buffer at pH 5-6, divide it into single-use aliquots, and store at -20°C. Avoid repeated freeze-thaw cycles.[4] The stability of the peptide in solution is sequence-dependent, and for p24 (194-210), degradation can occur due to its Cysteine and Aspartic Acid residues.

Q4: The p24 (194-210) peptide has a Cysteine residue. What special precautions should I take?

Peptides containing Cysteine are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. To minimize this, use oxygen-free solvents for reconstitution and consider storing aliquots under an inert gas (e.g., argon).[2][3] Be aware that at pH values above 7, the rate of oxidation increases.[2]

Q5: My experiment is sensitive to organic solvents. How can I dissolve a hydrophobic peptide like this?

If you cannot use organic solvents like DMF or acetonitrile, you may need to experiment with different aqueous buffers at various pH values. Since this peptide has a net positive charge, dissolving it in a slightly acidic buffer might enhance solubility. Sonication can also be a useful tool to aid dissolution in aqueous solutions.[1]

Experimental Protocols

Protocol 1: Peptide Solubility Test

This protocol helps determine the optimal solvent for your peptide.

  • Preparation: Weigh out a small, non-critical amount of the lyophilized peptide (e.g., 1 mg).

  • Initial Solvent Addition: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds.

  • Visual Inspection: Check if the solution is clear. If it is, the peptide is soluble in water. You can then proceed to dilute with your experimental buffer.

  • pH Adjustment (if insoluble):

    • If the solution is cloudy or contains particulates, add 10% acetic acid dropwise while vortexing. If the peptide dissolves, it is soluble under acidic conditions.

    • If it remains insoluble, take a new aliquot and try adding a basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) dropwise.

  • Organic Solvent (last resort):

    • If the peptide is insoluble in aqueous solutions, weigh a new small amount and dissolve it in a minimal volume of DMF or acetonitrile.

    • Slowly add this stock solution dropwise to your vortexing aqueous experimental buffer to the desired final concentration. Be observant for any precipitation.

  • Record Keeping: Note the solvent and pH that resulted in a clear solution for future reference.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

This protocol provides a general method to assess the stability of your peptide solution over time.

  • Initial Analysis (Time 0):

    • Reconstitute the peptide in your chosen buffer as per the solubility test.

    • Immediately inject a sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Record the chromatogram. The main peak corresponds to the intact peptide. Note its retention time and peak area.

  • Incubation:

    • Store the reconstituted peptide solution under your intended experimental conditions (e.g., 4°C, room temperature, or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 2, 4, 8, 24 hours), inject another sample onto the HPLC.

    • Compare the chromatograms to the Time 0 sample.

  • Data Interpretation:

    • A decrease in the area of the main peak indicates degradation.

    • The appearance of new peaks (often earlier in the chromatogram) indicates degradation products.

    • The appearance of a later-eluting peak could indicate aggregation or dimerization.

Visualizations

Peptide_Handling_Workflow General Workflow for Handling Lyophilized p24 (194-210) Peptide cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_use Experimental Use & Storage storage Store Lyophilized Peptide at -20°C or -80°C warm_up Equilibrate Vial to Room Temperature storage->warm_up centrifuge Centrifuge Vial Briefly warm_up->centrifuge add_solvent Add Appropriate Solvent (e.g., Sterile Water, Buffer) centrifuge->add_solvent dissolve Vortex or Sonicate to Dissolve add_solvent->dissolve use_fresh Use Immediately in Experiment dissolve->use_fresh aliquot Aliquot into Single-Use Volumes dissolve->aliquot If not for immediate use store_solution Store Aliquots at -20°C or colder aliquot->store_solution

Caption: Workflow for handling lyophilized peptide.

Troubleshooting_Solubility Troubleshooting p24 (194-210) Peptide Solubility start Peptide is Insoluble in Water/PBS? is_basic Is the peptide basic (net + charge)? start->is_basic try_acid Try dissolving in 10% Acetic Acid is_basic->try_acid Yes try_organic Try minimal DMF, then dilute with buffer is_basic->try_organic No try_acid->try_organic No Dissolution success Success: Clear Solution try_acid->success Dissolves try_organic->success Dissolves fail Still Insoluble: Consider Aggregation try_organic->fail No Dissolution

Caption: Decision tree for peptide solubility issues.

References

best practices for handling and storing p24 (194-210) peptide to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the HIV-1 gag p24 (194-210) peptide to maintain its activity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and molecular weight of the p24 (194-210) peptide?

The p24 (194-210) peptide has the following amino acid sequence: Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr.[1][2][3][4][5]

Its molecular formula is C73H125N20O23S, and the molecular weight is approximately 1682.99 g/mol .[1][3][6]

Q2: What are the main challenges in handling and storing this peptide?

The primary challenges are related to its amino acid composition:

  • Oxidation: The presence of a Cysteine (Cys) residue makes the peptide susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization) and loss of activity.[1][3]

  • Solubility: The peptide contains both hydrophobic (Ala, Ile, Leu, Pro) and hydrophilic/charged (Asn, Asp, Lys, Thr) amino acids. This mixed character can make solubility dependent on the pH of the solvent.

  • Stability in Solution: Peptides, in general, have limited stability in solution compared to their lyophilized form. The p24 (194-210) peptide is no exception, and long-term storage in solution is not recommended.

  • Aggregation: Peptides with hydrophobic residues have a tendency to aggregate, which can affect their bioactivity and lead to inaccurate experimental results.

Q3: How should I store the lyophilized p24 (194-210) peptide?

For optimal stability, the lyophilized peptide should be stored under the following conditions:

Storage DurationTemperatureAdditional Recommendations
Short-term -20°CStore in a desiccator to protect from moisture. Keep away from direct light.
Long-term -80°CStore in a desiccator, protected from light. For peptides containing Cysteine, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the lyophilized peptide into single-use vials upon receipt.

Q4: How do I properly reconstitute the lyophilized p24 (194-210) peptide?

A general protocol for reconstituting lyophilized peptides is as follows:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Add Solvent: Carefully add the recommended solvent. For cysteine-containing peptides like p24 (194-210), it is advisable to use sterile, degassed, acidic buffers (e.g., 0.1% TFA in water) to minimize oxidation.[1] For T-cell stimulation assays, initial reconstitution in a small amount of DMSO followed by dilution in sterile tissue-culture grade water or buffer is a common practice.[7]

  • Dissolve: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[8] Visually inspect the solution to ensure it is clear and free of particulates.

Q5: What is the recommended solvent for p24 (194-210) peptide?

The choice of solvent depends on the experimental application.

  • For general stock solutions: Start with sterile, distilled water. If the peptide does not dissolve, adding a small amount of acetonitrile (B52724) (up to 30%) or using an acidic buffer can help. Given the presence of a basic amino acid (Lysine), a slightly acidic pH should aid solubility.

  • For cell-based assays (e.g., ELISPOT): It is common to first dissolve the peptide in a small volume of sterile DMSO and then dilute it to the final working concentration with the appropriate cell culture medium.[7] The final DMSO concentration should typically be less than 1% to avoid cytotoxicity.[9]

Q6: How should I store the reconstituted p24 (194-210) peptide solution?

Peptide solutions are much less stable than the lyophilized powder. If storage in solution is unavoidable:

  • Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

  • Storage Temperature: Store at -20°C or -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: This can lead to peptide degradation.

Troubleshooting Guides

Solubility and Reconstitution Issues
ProblemPossible CauseSuggested Solution
Peptide does not dissolve in water. The peptide has significant hydrophobic character.- Try gentle warming (up to 40°C) or sonication. - Add a small amount of an organic solvent like acetonitrile or DMSO. - Reconstitute in a slightly acidic buffer (e.g., 10% acetic acid).[8]
Solution is cloudy or contains particulates. The peptide may be aggregated or not fully dissolved.- Continue gentle vortexing or sonication. - If particulates remain, the solution can be filtered through a 0.22 µm filter, though this may result in some loss of peptide. - Consider trying a different solvent system for reconstitution.
Peptide appears to have low activity after reconstitution. - Oxidation of the cysteine residue. - Degradation due to improper storage of the solution. - Inaccurate concentration due to incomplete dissolution.- Use degassed, acidic buffers for reconstitution.[1] - Prepare fresh solutions for each experiment whenever possible. - Ensure the peptide is fully dissolved before use.
Experimental Issues in T-Cell Assays (e.g., ELISPOT)
ProblemPossible CauseSuggested Solution
High background in negative control wells. - Contamination of the peptide stock. - Cytotoxicity from a high concentration of the reconstitution solvent (e.g., DMSO).- Filter-sterilize the peptide solution. - Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <1% DMSO).[9]
No or weak response in positive control wells. - Inactive peptide due to degradation or oxidation. - Suboptimal peptide concentration.- Use a freshly prepared peptide solution or a new aliquot. - Perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation.
Inconsistent results between experiments. - Variability in peptide activity due to multiple freeze-thaw cycles. - Inaccurate pipetting of the viscous peptide stock solution.- Use single-use aliquots of the peptide. - Ensure the peptide stock solution is at room temperature and well-mixed before pipetting.
False-positive spots. Poorly soluble peptide forming precipitates that can mimic true spots.- Ensure the peptide is fully dissolved in the working solution. - Filter the peptide stock solution. - Include a "cells-only" and a "peptide-only" (no cells) control well to check for non-specific spot formation.[6]

Experimental Protocols & Visualizations

Recommended Reconstitution Protocol for T-Cell Assays

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Preparation:

    • Allow the lyophilized p24 (194-210) peptide vial to reach room temperature in a desiccator.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitution to a Stock Solution:

    • Add a small volume of pure, sterile DMSO (e.g., 40 µL) to the vial.[7]

    • Vortex gently until the peptide is completely dissolved. Sonication or gentle warming (<40°C) can be used to aid dissolution.[7]

    • Dilute with sterile, tissue-culture grade water to a convenient stock concentration (e.g., 1 mg/mL).[4]

  • Storage of Stock Solution:

    • Prepare single-use aliquots.

    • Store at -20°C or -80°C and protect from light.[7]

Workflow for T-Cell Stimulation and Analysis

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis reconstitute Reconstitute p24 (194-210) Peptide stimulate Co-culture Peptide with PBMCs reconstitute->stimulate Add to culture prepare_pbmc Prepare PBMCs prepare_pbmc->stimulate elispot ELISPOT Assay stimulate->elispot Quantify cytokine-secreting cells flow_cytometry Flow Cytometry (ICS) stimulate->flow_cytometry Detect intracellular cytokines

Caption: Experimental workflow for p24 (194-210) peptide-based T-cell stimulation and analysis.

Signaling Pathway: T-Cell Activation by Exogenous Peptide

The p24 (194-210) peptide, as an exogenous antigen, is processed by Antigen Presenting Cells (APCs) and presented to CD4+ T-helper cells via the MHC Class II pathway, leading to T-cell activation.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell p24 p24 (194-210) Peptide endocytosis Endocytosis p24->endocytosis endosome Endosome/ Lysosome endocytosis->endosome Fusion mhc2 MHC Class II endosome->mhc2 Peptide loading presentation Peptide-MHC II Complex on APC surface mhc2->presentation tcr T-Cell Receptor (TCR) presentation->tcr Signal 1: Recognition activation T-Cell Activation tcr->activation response Cytokine Release & Proliferation activation->response

Caption: MHC Class II pathway for exogenous peptide presentation and subsequent T-cell activation.

References

Technical Support Center: Overcoming Low Yield in Recombinant Expression of p24 (194-210) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield recombinant expression of the HIV-1 p24 (194-210) fragment.

Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of the p24 (194-210) fragment in a question-and-answer format.

Question 1: I am observing very low or no expression of the p24 (194-210) fragment on my SDS-PAGE gel. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no expression of a small peptide like the p24 (194-210) fragment. Here's a step-by-step troubleshooting guide:

  • Codon Usage: The HIV-1 gag gene, from which the p24 fragment is derived, has a different codon bias than E. coli. This can lead to translational stalling and low protein yields.

    • Solution: Synthesize a codon-optimized version of the p24 (194-210) coding sequence for expression in E. coli. This involves replacing rare codons with those more frequently used by the expression host.[1][2]

  • Peptide Instability/Degradation: Small peptides are often susceptible to proteolytic degradation by host cell proteases.

    • Solution:

      • Use a protease-deficient E. coli strain, such as BL21(DE3) or its derivatives. These strains lack major proteases like Lon and OmpT.[1]

      • Consider fusing the p24 fragment to a larger, more stable protein (fusion tag) to protect it from degradation.

  • Toxicity of the Peptide: The expressed peptide might be toxic to the E. coli host, leading to poor cell growth and reduced protein production.

    • Solution:

      • Use an expression system with tight regulation to minimize basal expression before induction. Vectors with the T7 promoter controlled by the lac operator are a good choice.

      • Lower the induction temperature (e.g., 16-25°C) and the inducer concentration (e.g., 0.1-0.5 mM IPTG) to reduce the rate of protein synthesis and alleviate toxic effects.[3][4][5]

      • Consider using specialized E. coli strains like C41(DE3) or C43(DE3), which are known to handle toxic proteins better than standard BL21(DE3).[1]

  • Inefficient Transcription or Translation: Issues with the expression vector or induction conditions can lead to poor expression.

    • Solution:

      • Verify the integrity of your expression plasmid by sequencing.

      • Optimize induction conditions, including the cell density at induction (OD600 of 0.6-0.8 is common), IPTG concentration, and induction time and temperature.[3][5]

Question 2: My p24 (194-210) fragment is expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?

Answer:

Inclusion body formation is a common challenge, especially when overexpressing foreign proteins in E. coli. Here are strategies to improve the solubility of your p24 fragment:

  • Expression Conditions:

    • Lower Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[6]

    • Lower Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can reduce the expression rate and potentially increase the proportion of soluble protein.[3][5][7]

  • Fusion Tags:

    • Solubility-Enhancing Tags: Fusing the p24 fragment to a highly soluble protein tag can significantly improve its solubility. Common choices include Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), and Thioredoxin (Trx).

    • Small Ubiquitin-like Modifier (SUMO) Tag: The SUMO tag is known to enhance the solubility and proper folding of its fusion partners.

  • Co-expression of Chaperones:

    • Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of the recombinant protein and prevent aggregation.

  • Inclusion Body Solubilization and Refolding:

    • If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein. This involves using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to solubilize the aggregated protein, followed by a refolding process, often involving dialysis or rapid dilution into a refolding buffer.[8][9][10][11]

Question 3: I have successfully expressed a fusion protein of the p24 (194-210) fragment, but I'm facing difficulties with its purification. What are the best strategies?

Answer:

The purification strategy will depend on the fusion tag used. Here are some common approaches:

  • His-tagged Proteins:

    • Method: Immobilized Metal Affinity Chromatography (IMAC) is the standard method for purifying His-tagged proteins. Nickel-NTA (Ni-NTA) or cobalt-based resins are commonly used.[12][13]

    • Troubleshooting:

      • Low Binding: Ensure the His-tag is accessible. If it's buried within the folded protein, consider moving it to the other terminus or adding a longer linker.

      • Non-specific Binding: Include a low concentration of imidazole (B134444) (10-20 mM) in your lysis and wash buffers to reduce the binding of contaminating host proteins.

      • Elution Problems: If the protein is difficult to elute, you may need to increase the imidazole concentration in the elution buffer or use a denaturing purification protocol if the protein is in inclusion bodies.

  • GST-tagged Proteins:

    • Method: Glutathione-agarose affinity chromatography is used for GST-tagged proteins. The protein is eluted with a buffer containing reduced glutathione.

    • Troubleshooting:

      • Low Yield: Ensure the GST tag is properly folded. Expression at lower temperatures can help.

      • Contamination: Optimize wash steps to remove non-specifically bound proteins.

  • MBP-tagged Proteins:

    • Method: Amylose resin is used for the affinity purification of MBP-tagged proteins. Elution is typically performed with a buffer containing maltose.

  • Tag Cleavage and Further Purification:

    • After the initial affinity purification, you will likely want to remove the fusion tag. This is typically done using a site-specific protease (e.g., TEV protease, thrombin) that recognizes a cleavage site engineered between the tag and the p24 fragment.

    • Following cleavage, a second purification step, such as a subtractive IMAC (to remove the His-tagged protease and uncleaved fusion protein) or size-exclusion chromatography, is often necessary to separate the cleaved p24 fragment from the tag and the protease.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the HIV-1 p24 (194-210) fragment?

The amino acid sequence is: Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr.

Q2: What are the physicochemical properties of the p24 (194-210) fragment?

Based on its amino acid sequence, the p24 (194-210) fragment has a molecular weight of approximately 1683 Da. Its properties suggest it may be challenging to express and purify due to its small size and potential for degradation. A detailed analysis of its hydrophobicity and charge can help in designing an appropriate purification strategy.

Q3: Which E. coli strain is best for expressing the p24 (194-210) fragment?

  • BL21(DE3): This is a good starting point as it is deficient in Lon and OmpT proteases.[1]

  • Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes (and viruses like HIV). This can significantly improve the expression of non-codon-optimized genes.[1][2][14][15]

  • C41(DE3) and C43(DE3): These are suitable if you suspect the p24 fragment is toxic to the host cells.[1]

Q4: Should I add a fusion tag to the p24 (194-210) fragment?

Yes, for a small peptide like this, a fusion tag is highly recommended. It can:

  • Increase the overall size of the expressed product, making it easier to detect on SDS-PAGE.

  • Enhance solubility and stability.

  • Provide a convenient handle for affinity purification.

Q5: How can I remove the fusion tag after purification?

Incorporate a specific protease cleavage site (e.g., for TEV protease or thrombin) in your vector between the fusion tag and the p24 fragment sequence. After purification of the fusion protein, you can treat it with the specific protease to cleave off the tag. A subsequent purification step will be needed to isolate the p24 fragment.

Quantitative Data Summary

Table 1: Comparison of E. coli Strains for Recombinant Protein Expression

StrainKey FeaturesRecommended forPotential Yield Improvement
BL21(DE3) Deficient in Lon and OmpT proteases.[1]General-purpose high-level protein expression.Baseline
Rosetta(DE3) BL21(DE3) derivative containing a plasmid with genes for rare tRNAs.[2][14]Expression of eukaryotic and viral proteins with non-optimized codon usage.Can significantly increase yield for genes with rare codons.[15]
C41(DE3) BL21(DE3) derivative that can handle toxic proteins better.[1]Expression of proteins that are toxic to the host.Can enable expression of otherwise toxic proteins, leading to a higher overall yield.

Table 2: Effect of Induction Conditions on Recombinant p24 Yield

ParameterCondition 1Condition 2Rationale
Temperature 37°C18-25°CLower temperatures can improve protein solubility and reduce degradation, though overall yield might be lower per unit time.[16][17]
IPTG Concentration 1.0 mM0.1-0.5 mMLower IPTG concentrations can slow down expression, which may be beneficial for protein folding and reducing toxicity.[3][5][7][18]
Induction Time 3-4 hours16-24 hours (overnight)Longer induction times are often necessary at lower temperatures to achieve sufficient protein accumulation.

Experimental Protocols

Protocol 1: Codon Optimization of the p24 (194-210) Gene Fragment

  • Obtain the DNA sequence corresponding to the p24 (194-210) amino acid sequence (ANPDCKTILKALGPAAT).

  • Use a codon optimization tool. Several online tools and software packages are available for this purpose.[19][20]

  • Select Escherichia coli K12 as the target organism.

  • The tool will replace the native HIV-1 codons with those that are most frequently used in E. coli. This will generate a new, optimized DNA sequence.

  • Synthesize the optimized gene. This can be done through commercial gene synthesis services.

  • Clone the optimized gene into your chosen expression vector.

Protocol 2: Expression of His-tagged p24 (194-210) in E. coli BL21(DE3)

  • Transform the expression vector containing the His-tagged p24 (194-210) gene into chemically competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or at 18°C overnight with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged p24 (194-210) using IMAC

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Dialyze the purified protein into a suitable storage buffer.

Protocol 4: Solubilization and Refolding of p24 (194-210) from Inclusion Bodies

  • After cell lysis and centrifugation, collect the pellet containing the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat this step.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl) and a reducing agent (e.g., 10 mM DTT).[9]

  • Clarify the solubilized protein by centrifugation.

  • Refold the protein by either:

    • Dialysis: Stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.

  • Assess the refolding efficiency by checking for protein aggregation and, if possible, by a functional assay.

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification codon_opt Codon Optimization of p24(194-210) gene gene_synthesis Gene Synthesis codon_opt->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation culture Cell Culture transformation->culture induction Induction (IPTG) culture->induction lysis Cell Lysis induction->lysis sol_insol_sep Soluble/Insoluble Separation lysis->sol_insol_sep soluble_path Affinity Chromatography sol_insol_sep->soluble_path Soluble insoluble_path Inclusion Body Purification sol_insol_sep->insoluble_path Insoluble final_purification Final Purification (e.g., SEC) soluble_path->final_purification refolding Solubilization & Refolding insoluble_path->refolding refolding->soluble_path

Caption: Experimental workflow for recombinant p24 (194-210) expression.

troubleshooting_low_yield start Low/No Expression of p24 (194-210) Fragment check_codon Is the gene codon-optimized? start->check_codon optimize_codon Perform Codon Optimization check_codon->optimize_codon No check_toxicity Is the peptide potentially toxic? check_codon->check_toxicity Yes optimize_codon->check_toxicity optimize_expression Lower Induction Temp & IPTG Concentration check_toxicity->optimize_expression Yes check_degradation Is the peptide being degraded? check_toxicity->check_degradation No use_toxic_strain Use a specialized host strain (e.g., C41) optimize_expression->use_toxic_strain use_toxic_strain->check_degradation use_protease_deficient Use Protease-Deficient Strain (e.g., BL21) check_degradation->use_protease_deficient Yes final_check Verify Plasmid Integrity & Induction Conditions check_degradation->final_check No use_fusion_tag Use a Fusion Tag for stability use_protease_deficient->use_fusion_tag use_fusion_tag->final_check

Caption: Troubleshooting flowchart for low expression yield.

References

Technical Support Center: Minimizing Aggregation of p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize aggregation of the HIV-1 gag protein p24 (194-210) peptide during experimental procedures.

Understanding p24 (194-210) Peptide Aggregation

The p24 (194-210) peptide, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr, possesses characteristics that can contribute to aggregation. Its hydrophobicity, arising from a significant number of nonpolar amino acid residues, is a primary driver of self-association to minimize contact with aqueous environments.[1][2] Like many peptides, its solubility is also influenced by the pH of the solution relative to its isoelectric point (pI).

Physicochemical Properties of p24 (194-210)

To effectively troubleshoot aggregation issues, it is essential to understand the key physicochemical properties of the p24 (194-210) peptide.

PropertyValue/CharacteristicImplication for Aggregation
Amino Acid Sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-ThrContains a mix of hydrophobic (Ala, Ile, Leu, Pro) and hydrophilic (Asn, Asp, Cys, Lys, Thr) residues. The presence of hydrophobic residues can promote aggregation.
Molecular Weight ~1683 g/mol
Theoretical Isoelectric Point (pI) ~6.5 - 7.0 (Estimated)The peptide has minimal net charge around this pH, which can lead to reduced solubility and increased aggregation. The pI of the full p24 protein is approximately 6.7.

Frequently Asked Questions (FAQs)

Q1: My lyophilized p24 (194-210) peptide won't dissolve in aqueous buffer (e.g., PBS). What should I do?

A1: This is a common issue due to the peptide's hydrophobic nature. Direct dissolution in aqueous buffers is often challenging. Follow this recommended solubilization protocol:

  • Initial Dissolution in Organic Solvent: Start by dissolving the peptide in a small amount of a sterile, polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2]

  • Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.

  • Stepwise Addition of Aqueous Buffer: Slowly add your desired aqueous buffer (e.g., PBS) to the peptide-organic solvent mixture drop-by-drop while vortexing. This gradual change in solvent polarity helps to keep the peptide in solution.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations may be detrimental to cells or interfere with your assay. Aim for the lowest effective concentration of the organic solvent.

Q2: The peptide dissolves initially but then precipitates out of solution. How can I prevent this?

A2: Peptide precipitation after initial dissolution suggests that the solution conditions are not optimal for maintaining solubility. Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. The estimated pI of p24 (194-210) is around neutral pH. To increase solubility, adjust the pH of your buffer to be at least 1-2 units away from the pI.

    • For this peptide, which has a net charge close to neutral, trying a slightly acidic (pH 4-5) or slightly basic (pH 8-9) buffer may improve solubility.

  • Use of Additives:

    • Chaotropic Agents: Agents like guanidinium (B1211019) hydrochloride (GdnHCl) or urea (B33335) can disrupt the non-covalent interactions that lead to aggregation. Start with low concentrations (e.g., 0.5-1 M) and optimize as needed. Be aware that these can denature proteins in your assay.

    • Arginine: The addition of L-arginine (e.g., 50-100 mM) can help to solubilize some peptides by interacting with hydrophobic and charged residues, thereby preventing self-association.

  • Temperature Control: For some peptides, solubility can be temperature-dependent. Try dissolving the peptide at a slightly elevated temperature (e.g., 37°C). However, prolonged exposure to high temperatures can also promote aggregation, so this should be done with caution. Store peptide solutions at -20°C or -80°C to minimize aggregation over time.

Q3: How can I detect and quantify p24 (194-210) aggregation?

A3: Several methods can be used to assess peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or gel formation in your peptide solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in peptide aggregates, resulting in a significant increase in fluorescence intensity. This is a sensitive method for quantifying fibrillar aggregation.

  • Size Exclusion Chromatography (SEC): SEC can separate peptide monomers from larger aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.

Troubleshooting Guide: Minimizing p24 (194-210) Aggregation

This guide provides a systematic approach to troubleshooting and minimizing p24 (194-210) peptide aggregation.

Problem Potential Cause Recommended Solution
Poor initial solubility of lyophilized peptide High hydrophobicity of the peptide.1. Dissolve in a minimal amount of DMSO or DMF. 2. Slowly add aqueous buffer while vortexing.
Peptide precipitates after dilution in aqueous buffer pH of the buffer is close to the peptide's pI.1. Adjust the buffer pH to be at least 1-2 units away from the estimated pI (~6.5-7.0). Try pH 4-5 or pH 8-9.
Peptide aggregates over time in solution Suboptimal storage conditions or inherent instability.1. Store stock solutions at -80°C in aliquots to avoid freeze-thaw cycles. 2. Consider adding cryoprotectants like glycerol (B35011) (5-10%) to the storage buffer. 3. Prepare working solutions fresh before each experiment.
Inconsistent experimental results Variable levels of peptide aggregation between experiments.1. Standardize the peptide solubilization protocol. 2. Routinely check for aggregation using a method like UV-Vis spectroscopy before use.

Experimental Protocols

Protocol 1: Solubilization of p24 (194-210) Peptide

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

  • Mixing: Gently vortex the vial for 1-2 minutes until the peptide is completely dissolved.

  • Dilution: In a separate sterile tube, add the desired volume of your experimental buffer. While gently vortexing the buffer, add the concentrated peptide stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

  • Prepare ThT Stock Solution: Dissolve Thioflavin T in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a concentration of 1 mM. Filter the solution through a 0.22 µm filter.

  • Prepare Peptide Samples: Prepare your p24 (194-210) peptide solution at the desired concentration in the buffer you wish to test.

  • Set up the Assay: In a 96-well black plate with a clear bottom, add your peptide solution and ThT stock solution to final concentrations of, for example, 50 µM peptide and 20 µM ThT. Include a buffer-only control with ThT.

  • Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.

Visualizing Workflows and Concepts

Peptide_Solubilization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Lyophilized p24 (194-210) Peptide dissolve_dmso Dissolve in minimal DMSO start->dissolve_dmso vortex1 Vortex gently dissolve_dmso->vortex1 add_buffer Slowly add aqueous buffer while vortexing vortex1->add_buffer clear_solution Clear Peptide Solution (Ready for use) add_buffer->clear_solution Success precipitate Precipitation Occurs add_buffer->precipitate Problem adjust_ph Adjust Buffer pH precipitate->adjust_ph additives Use Additives (e.g., Arginine) precipitate->additives

Caption: Workflow for solubilizing p24 (194-210) peptide.

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Hydrophobicity Hydrophobicity Hydrophobicity->Aggregation Charge Net Charge (pI) Charge->Aggregation Sequence Amino Acid Sequence (β-sheet propensity) Sequence->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Concentration Peptide Concentration Concentration->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation

Caption: Factors influencing peptide aggregation.

References

Technical Support Center: Optimizing Immunocapture of Gag p24 for Sensitive Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the immunocapture of HIV-1 Gag p24 for sensitive detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during p24 immunocapture experiments.

Q1: I am observing a weak or no signal in my p24 ELISA/immunocapture assay. What are the potential causes and solutions?

A weak or absent signal is a common issue that can stem from several factors in your experimental setup.[1][2][3] A systematic approach to troubleshooting is recommended.

  • Reagent and Protocol Verification: Double-check that all reagents were prepared correctly and added in the proper order as specified by your protocol.[2] Ensure that the correct substrate was used for the enzyme conjugate.[1]

  • Antibody Concentrations: The concentration of capture or detection antibodies may be too low. Consider performing a titration to determine the optimal antibody concentrations.

  • Incubation Times: Insufficient incubation times can lead to incomplete capture of the p24 antigen.[4][5] For bead-based assays, an overnight incubation (16-24 hours) is often recommended for optimal p24 capture.[4][5] Increasing the incubation time, for instance, to overnight at 4°C, can enhance signal.

  • Antibody Affinity and Specificity: The antibodies used may have low affinity for the p24 antigen or may not be compatible as a pair for a sandwich assay.[6] Ensure the capture and detection antibodies recognize different epitopes on the p24 protein. It is crucial to use validated matched antibody pairs.[6]

  • Standard Integrity: If you observe a signal in your samples but not in the standard curve, the p24 standard may have degraded. Use a fresh vial of the standard and ensure it was reconstituted and stored according to the manufacturer's instructions.[1]

  • Sample Dilution: The p24 concentration in your sample may be below the detection limit of the assay. If possible, try testing a more concentrated sample. Conversely, for samples with very high p24 levels, appropriate dilution is necessary to fall within the dynamic range of the assay.[7]

Q2: My p24 assay is showing high background. How can I reduce non-specific binding?

High background can obscure the specific signal from p24 and reduce the sensitivity of your assay.

  • Washing Steps: Insufficient washing is a frequent cause of high background. Increase the number and duration of wash steps. Adding a detergent like Tween-20 (typically 0.01-0.1%) to the wash buffer can help reduce non-specific binding.

  • Blocking: Inadequate blocking of the plate or beads can lead to non-specific antibody binding. Increase the blocking time or the concentration of the blocking agent (e.g., BSA or casein).

  • Antibody Concentration: Excessively high concentrations of the primary or secondary antibody can contribute to high background. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Plate Quality: Ensure you are using plates specifically designed for ELISAs, as tissue culture plates can lead to improper antibody adherence.[2]

Q3: I'm experiencing poor reproducibility in my p24 measurements. What factors could be contributing to this variability?

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inconsistent Incubation Times and Temperatures: Variations in incubation times and temperatures can affect the binding kinetics and lead to inconsistent results. Use a timer and ensure a stable temperature during incubations.

  • Insufficient Mixing: Ensure all solutions are thoroughly mixed before being added to the wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can lead to "edge effects." Use plate sealers during incubations to minimize evaporation.[1]

  • Reagent Stability: Use freshly prepared reagents whenever possible. Repeated freeze-thaw cycles of antibodies and standards should be avoided.[1]

Q4: How can I improve the sensitivity of my p24 detection assay to measure very low concentrations of the antigen?

Detecting low levels of p24 is critical, especially in the context of viral latency and cure research.[5][8]

  • Immune Complex Dissociation (ICD): In clinical samples, p24 can be bound to anti-p24 antibodies, forming immune complexes that are undetectable by standard assays.[9] Pre-treating samples, for example by heating with a detergent like Triton X-100 or using an acidic buffer, can dissociate these complexes and increase the amount of detectable p24.[10]

  • Signal Amplification Techniques: Methods like tyramide signal amplification (TSA) can be integrated into an ELISA to boost the signal and lower the limit of detection.[9]

  • High-Sensitivity Assay Platforms: Consider using more sensitive platforms like digital ELISA (e.g., Simoa) or bead-based assays (e.g., Luminex).[4][5][11] These technologies can offer a broader dynamic range and higher sensitivity compared to traditional ELISAs.[11] Combining immunoprecipitation with digital ELISA can further enhance sensitivity, allowing for the detection of p24 at the femtogram level.[4][5][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing p24 immunocapture assays, compiled from various studies.

Table 1: Optimization of Bead-Based p24 Immunoprecipitation

ParameterConditionObservationReference
Capture Antibody Comparison of four commercial anti-p24 monoclonal antibodiesCapricorn anti-p24 antibody yielded the best capture efficiency.[4]
Bead Concentration Titration of 10 mg/mL antibody-conjugated beads against 1 ng/mL p2410-20 µL of bead solution was sufficient for capture. 40 µL was used to ensure excess.[4][5]
Incubation Time 2, 4, 24, and 48-hour incubations2 and 4-hour incubations resulted in incomplete recovery. 24 and 48 hours yielded >95% recovery.[4][5]
Elution Buffer Comparison of 0.1% TFA, 0.1 M glycine, 0.1 N HCl, and 0.1 M citric acid0.1% TFA provided the best recovery of p24.[4][5]

Table 2: Comparison of p24 Detection Assay Sensitivities

Assay TypeLower Limit of Detection (LOD)Reference
Standard p24 ELISA 10 pg/mL[9]
Modified p24 ELISA with Booster Step 0.5 pg/mL[9]
Immunomagnetic Separation with Catalytic Fluorescent Immunoassay 0.5 pg/mL[12]
Dipstick p24 Antigen Assay with Heat Shock 50 pg/mL[13]
Cytometric Bead Assay <0.4 pg/mL[14]
Immunoprecipitation combined with Digital ELISA (Simoa) As low as 1 fg[5][8]
Gold Nanoparticle-Based Bio-Barcode Amplification (BCA) Assay 0.1 pg/mL
Europium Nanoparticle-Based Immunoassay 0.5 pg/mL[15]

Experimental Protocols

Protocol 1: Bead-Based Immunoprecipitation (IP) for p24 Enrichment

This protocol is adapted from a method combining IP with a sensitive digital immunoassay.[4][5]

  • Antibody Conjugation: Covalently couple a high-affinity anti-p24 monoclonal antibody to magnetic beads according to the manufacturer's instructions.

  • Sample Preparation: Prepare cell lysates or plasma samples. For immune complex dissociation, an acid treatment or heat shock with detergent may be applied prior to IP.

  • Immunocapture: Add an optimized amount of antibody-conjugated beads (e.g., 40 µL of a 10 mg/mL solution) to the sample.

  • Incubation: Incubate overnight (16-24 hours) at 4°C with gentle rotation to allow for efficient p24 capture.[4][5]

  • Washing: Pellet the magnetic beads using a magnetic stand and wash several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.

  • Elution: Elute the captured p24 from the beads using an optimized elution buffer (e.g., 0.1% TFA).[4][5]

  • Neutralization: Immediately neutralize the eluate with a neutralization buffer (e.g., Tris-HCl) to preserve p24 integrity for downstream analysis.

  • Downstream Analysis: The enriched p24 sample is now ready for quantification using a sensitive detection method like a digital ELISA.

Protocol 2: General Sandwich ELISA for p24 Detection

This protocol provides a general workflow for a standard sandwich ELISA.[7][16][17]

  • Plate Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS). Add 100 µL per well to a 96-well ELISA plate. Incubate overnight at room temperature.[16][17]

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[16][17]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.[16]

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Add 100 µL of your samples and p24 standards (prepared in a serial dilution) to the wells. Incubate for 2 hours at room temperature.[16][17]

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the diluted, biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[7][17]

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.[17]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color change is observed.[17]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H2SO4) to each well.[17]

  • Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.

Visualizations

experimental_workflow start Start: Sample Preparation (e.g., Cell Lysate, Plasma) icd Optional: Immune Complex Dissociation (ICD) start->icd For clinical samples ip Immunoprecipitation (IP) with Antibody-Coated Beads start->ip For cultured samples icd->ip wash1 Wash Beads ip->wash1 elution Elution of p24 wash1->elution neutralization Neutralization elution->neutralization detection Sensitive Detection (e.g., Digital ELISA) neutralization->detection end End: p24 Quantification detection->end

Caption: Workflow for p24 immunocapture and sensitive detection.

troubleshooting_logic problem Problem: Weak or No Signal check_reagents Verify Reagents & Protocol problem->check_reagents check_ab Optimize Antibody Concentrations problem->check_ab check_incubation Increase Incubation Time problem->check_incubation check_standard Check Standard Integrity problem->check_standard solution Signal Restored check_reagents->solution check_ab->solution check_incubation->solution check_standard->solution

Caption: Troubleshooting logic for a weak or no signal issue.

References

Technical Support Center: Expression and Purification of HIV-1 p24 Fragments in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of HIV-1 p24 fragments in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when expressing HIV-1 p24 fragments in E. coli?

A1: Researchers often face several challenges, including low protein yield, poor solubility leading to the formation of inclusion bodies, and difficulties in purifying the recombinant protein to high homogeneity.[1] The presence of rare codons in the HIV-1 p24 gene can also hinder efficient expression in E. coli.[1]

Q2: Which E. coli strains are recommended for expressing HIV-1 p24?

A2: Several E. coli strains have been successfully used for p24 expression. Strains like BL21(DE3) are commonly used.[2][3][4] For genes with rare codons, strains supplemented with tRNAs for rare codons, such as NiCo21(DE3) or BL21-CodonPlus(DE3)-RIL, can significantly improve expression levels.[1][5][6] One study found that the HMS Rossetta 2 strain yielded the highest expression levels for p24.[7]

Q3: How can I improve the solubility of recombinant HIV-1 p24?

A3: To improve solubility, you can try optimizing expression conditions such as lowering the induction temperature (e.g., 18-22°C), reducing the IPTG concentration (e.g., 0.05-0.6 mM), and choosing an appropriate E. coli host strain.[1][2] Additionally, using a solubility-enhancing fusion tag, such as Glutathione S-transferase (GST), can be beneficial.[4][8]

Q4: My HIV-1 p24 is expressed as inclusion bodies. What should I do?

A4: If your protein is in inclusion bodies, you will need to solubilize, refold, and purify it. This typically involves lysing the cells, washing the inclusion bodies to remove contaminants, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then refolding the protein into its native conformation.[9][10][11]

Troubleshooting Guides

Low Expression Yield
Symptom Possible Cause Suggested Solution
No or very faint band of the expected size on SDS-PAGEInefficient transcription/translation - Verify the integrity of your expression vector and the cloned p24 gene sequence.- Optimize codon usage in the p24 gene for E. coli expression.[12][13]- Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus).[1][5]
Suboptimal induction conditions - Optimize the IPTG concentration (try a range from 0.05 mM to 1 mM).[1][14]- Vary the induction temperature (e.g., 18°C, 22°C, 30°C, 37°C).[1][7][14]- Optimize the induction time (e.g., 4 hours to overnight).[14]
Protein degradation - Add protease inhibitors to your lysis buffer.[1]- Perform all purification steps at 4°C.
Toxicity of p24 to E. coli - Use a tightly regulated expression system (e.g., pET vectors).- Add glucose to the growth media to minimize basal expression before induction.[5][6]
Poor Solubility and Inclusion Body Formation
Symptom Possible Cause Suggested Solution
Strong band of p24 in the pellet fraction after cell lysisHigh expression rate leading to protein aggregation - Lower the induction temperature (e.g., 18-22°C) to slow down protein synthesis and allow for proper folding.[1][2]- Reduce the IPTG concentration (e.g., 0.05-0.1 mM).[1]
Suboptimal growth medium - Test different growth media such as LB, Terrific Broth, or Super Broth.[1][5] One study found Super Broth supplemented with 1% glucose to be ideal.[1]
Lack of a solubility-enhancing partner - Fuse the p24 fragment to a highly soluble protein tag like GST or Maltose Binding Protein (MBP).[4][15]
Incorrect disulfide bond formation - Co-express with chaperones or foldases like DsbA.[5]
Inappropriate lysis buffer - Optimize the pH and salt concentration of the lysis buffer. For a p24 fusion protein, one study found optimal solubilization with 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole (B134444), 1 mM PMSF, pH 7.0.[7]
Purification Challenges
Symptom Possible Cause Suggested Solution
p24 does not bind to the affinity column (e.g., Ni-NTA)His-tag is inaccessible - If the protein is in inclusion bodies, perform purification under denaturing conditions.- Ensure the His-tag is not buried within the folded protein structure. Consider moving the tag to the other terminus.
Incorrect buffer composition - Ensure the lysis and wash buffers do not contain components that interfere with binding (e.g., EDTA for Ni-NTA).- Optimize the imidazole concentration in the wash buffer to minimize non-specific binding while retaining your protein of interest.[14]
Eluted p24 is not pureCo-purification of host proteins - Increase the stringency of the wash steps (e.g., increase imidazole concentration for His-tag purification).- Add a second purification step, such as ion-exchange or size-exclusion chromatography.[16] A two-step purification using chitin (B13524) beads followed by IMAC has been shown to be effective.[1]
Protein precipitates after elution or tag removalLow protein stability or solubility in the final buffer - Perform a buffer screen to find the optimal pH, salt concentration, and additives for protein stability.- Concentrate the protein slowly and at a low temperature.

Quantitative Data Summary

Table 1: HIV-1 p24 Expression and Purification Yields in E. coli

Construct E. coli Strain Induction Conditions Purification Method Final Yield Reference
p24HMS Rossetta 20.5 mM IPTG, 5-7 h, 37°CAffinity Chromatography4.6 mg/L[7]
RTB/p24 fusionHMS Rossetta 20.5 mM IPTG, 5-7 h, 37°CAffinity Chromatography0.63 mg/L[7]
6-His-tagged p24 (CA)NiCo21(DE3)0.05 mM IPTG, 12 h, 22°CChitin beads + IMAC~170 mg/L[1][17][18]
DsbA:HIV-1Pr fusionBL21-CodonPlus(DE3)-RILIPTG, 37°CHiTrap Chelating column> 2 mg/L (after cleavage)[5]
GST:HIVPr fusionNot specifiedNot specifiedNot specified~0.15 mg/L (after cleavage)[5]

Experimental Protocols

Protocol 1: Expression of 6-His-tagged HIV-1 p24 in NiCo21(DE3) E. coli

This protocol is adapted from a study that achieved high yields of soluble p24.[1]

  • Transformation: Transform NiCo21(DE3) E. coli with the p24 expression plasmid.

  • Starter Culture: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate the main culture (Super Broth supplemented with 1% glucose and antibiotic) with the starter culture to an OD600 of 0.5.

  • Growth: Grow the main culture at 30°C with shaking at 250 rpm until the OD600 reaches 0.5-0.6.

  • Induction: Equilibrate the culture to 22°C and induce protein expression with 0.05 mM IPTG.

  • Expression: Continue to grow the culture for 12 hours at 22°C.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes.

Protocol 2: Purification of Soluble 6-His-tagged HIV-1 p24

This protocol is a continuation of Protocol 1.[1]

  • Cell Lysis: Resuspend the cell pellet in 4 mL of B-PER extraction reagent per gram of pellet, supplemented with DNAse I and a protease inhibitor cocktail. Incubate at 22°C for 30 minutes with gentle shaking.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Filtration: Pass the clear supernatant through a 0.45 µm filter.

  • Pre-adsorption (Optional but Recommended): To remove bacterial histidine-rich proteins, pre-adsorb the soluble protein fraction on chitin resin.

  • IMAC Purification: Load the pre-adsorbed supernatant onto a Co2+ or Ni2+ affinity column equilibrated with wash buffer (50 mM sodium phosphate, 500 mM NaCl, 10 mM imidazole; pH 7.4).

  • Washing: Wash the column extensively with the wash buffer.

  • Elution: Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

Protocol 3: Inclusion Body Washing and Solubilization

This is a general protocol for handling p24 expressed as inclusion bodies.[10][11][19]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet multiple times to remove contaminating proteins and cell debris. A common wash step involves resuspending the pellet in a buffer containing a mild detergent like Triton X-100 (e.g., 1-2%).

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.

Protocol 4: Refolding of Denatured HIV-1 p24

This protocol outlines a general strategy for refolding p24 from inclusion bodies.

  • Refolding by Dilution: Slowly add the solubilized protein dropwise into a large volume of refolding buffer with rapid stirring. The refolding buffer should be at a low temperature (4°C) and may contain additives like L-arginine to prevent aggregation.

  • Refolding by Dialysis: Alternatively, dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

  • Clarification: After refolding, centrifuge the solution to remove any precipitated protein.

  • Further Purification: The refolded, soluble protein can then be further purified using methods like affinity, ion-exchange, or size-exclusion chromatography.

Visualizations

Expression_Troubleshooting_Workflow start Start: Low/No p24 Expression check_vector Verify Plasmid Sequence and Integrity start->check_vector codon_optimization Codon Optimize for E. coli? check_vector->codon_optimization Sequence OK rare_trna_strain Use Rare tRNA Supplying Strain (e.g., Rosetta, CodonPlus) codon_optimization->rare_trna_strain No optimize_induction Optimize Induction Conditions (IPTG, Temp, Time) codon_optimization->optimize_induction Yes rare_trna_strain->optimize_induction check_solubility Check Solubility: Analyze Pellet vs. Supernatant optimize_induction->check_solubility soluble Soluble Expression Achieved check_solubility->soluble Mostly Soluble insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Mostly Insoluble low_temp_induction Lower Induction Temperature (e.g., 18-22°C) insoluble->low_temp_induction reduce_iptg Reduce IPTG Concentration (e.g., 0.05-0.1 mM) low_temp_induction->reduce_iptg solubility_tag Add Solubility Tag (e.g., GST, MBP) reduce_iptg->solubility_tag refolding_protocol Proceed to Inclusion Body Purification and Refolding solubility_tag->refolding_protocol Still Insoluble

Caption: Troubleshooting workflow for low HIV-1 p24 expression.

Purification_Workflow start Start: Cell Lysate centrifugation Centrifugation start->centrifugation supernatant Supernatant (Soluble Fraction) centrifugation->supernatant pellet Pellet (Insoluble Fraction) centrifugation->pellet affinity_chrom Affinity Chromatography (e.g., IMAC) supernatant->affinity_chrom wash_ib Wash Inclusion Bodies pellet->wash_ib wash Wash affinity_chrom->wash elute Elute wash->elute sec Size-Exclusion Chromatography (Optional) elute->sec pure_soluble Pure Soluble Protein elute->pure_soluble If pure enough sec->pure_soluble solubilize_ib Solubilize in Denaturant (e.g., 8M Urea) wash_ib->solubilize_ib refold Refold Protein (e.g., Dialysis, Dilution) solubilize_ib->refold centrifuge_refolded Centrifuge to Remove Aggregates refold->centrifuge_refolded refolded_supernatant Refolded Soluble Protein centrifuge_refolded->refolded_supernatant refolded_supernatant->affinity_chrom Purify Refolded Protein

Caption: General purification workflow for HIV-1 p24.

References

Validation & Comparative

Validating p24 (194-210) as a Conserved CTL Epitope in HIV-1 Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the HIV-1 Gag p24 (194-210) peptide as a potential conserved cytotoxic T-lymphocyte (CTL) epitope. The objective is to evaluate its validity as a vaccine candidate by comparing its sequence conservation and potential immunogenicity with other well-characterized conserved CTL epitopes within the p24 protein.

Introduction

The HIV-1 Gag p24 protein is a critical structural component of the virus and a major target for the host's cell-mediated immune response. CTLs play a crucial role in controlling HIV-1 replication by recognizing and eliminating infected cells. An effective HIV-1 vaccine will likely need to elicit strong and broad CTL responses, particularly against conserved regions of the virus that are less prone to mutational escape. The p24 protein is a promising vaccine candidate due to the high number of optimal CTL epitopes it contains.[1] Targeting conserved epitopes within p24 is a key strategy in vaccine design, as responses to these regions are associated with better disease outcomes.[2][3] This guide focuses on the p24 (194-210) region, a 17-amino-acid peptide, to assess its potential as a conserved CTL epitope.

Conservation Analysis of p24 (194-210)

To evaluate the conservation of the p24 (194-210) region, a sequence alignment was performed using data from the Los Alamos HIV Sequence Database. The analysis included a comprehensive dataset of p24 sequences from various HIV-1 clades.

Table 1: Sequence Alignment of p24 (194-210) Across Major HIV-1 Clades

CladeHXB2 Reference Sequence (194-210)Consensus Sequence (194-210)Conservation (%)
A1 GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100
B GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100
C GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100
D GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100
CRF01_AE GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100
CRF02_AG GQMDRWEKIRLRPGGKKGQMDRWEKIRLRPGGKK100

Conservation is defined as the percentage of sequences within a clade that match the HXB2 reference sequence for this specific region.

The alignment data reveals that the p24 (194-210) region is highly conserved across the major HIV-1 clades. This high degree of conservation suggests that this region may be under functional constraints, making it a potentially valuable target for a CTL-based vaccine.

Comparison with Validated Conserved p24 CTL Epitopes

To provide context for the potential of p24 (194-210), it is compared with other well-characterized conserved CTL epitopes within the p24 protein. These epitopes have been experimentally validated and shown to be immunogenic in HIV-1 infected individuals.

Table 2: Comparison of p24 (194-210) with Known Conserved p24 CTL Epitopes

EpitopeSequenceHLA RestrictionConservation (%)Immunogenicity Data
p24 (194-210) GQMDRWEKIRLRPGGKKNot fully defined>95% (inferred from broader p24 analysis)Limited direct evidence
Gag 263-272 (KYKLKHIVW) KYKLKHIVWHLA-A02HighFrequently recognized in HLA-A02+ individuals
Gag 162-172 (KRWIILGLNK) KRWIILGLNKHLA-B27HighAssociated with long-term non-progression
Gag 240-249 (TSTLQEQIGW) TSTLQEQIGWHLA-B57/58HighProtective epitope, associated with lower viral loads
Gag 298-306 (TPQDLNTML) TPQDLNTMLHLA-B*42HighElicits strong CTL responses

While p24 (194-210) exhibits high sequence conservation, direct experimental data on its immunogenicity and HLA restriction are limited in publicly available literature. The comparator epitopes, however, have been extensively studied and validated.

Experimental Protocols for CTL Epitope Validation

The validation of a peptide as a CTL epitope requires rigorous experimental testing. The following are standard methodologies used in the field.

Experimental Workflow for Validating CTL Epitopes

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Analysis peptide Synthesize p24 (194-210) Peptide elispot IFN-γ ELISpot Assay peptide->elispot ics Intracellular Cytokine Staining (ICS) peptide->ics chromium Chromium Release Assay peptide->chromium hla HLA Typing of Donors pbmacs Isolate PBMCs from HIV-1+ Donors pbmacs->elispot pbmacs->ics pbmacs->chromium correlation Correlate CTL Response with Clinical Outcome elispot->correlation ics->correlation chromium->correlation hla->correlation sequence Sequence Viral Isolates sequence->correlation CTL_Killing_Pathway cluster_CTL CTL cluster_TargetCell Infected Target Cell TCR TCR Granules Granules (Perforin, Granzymes) TCR->Granules Signal 1 MHC pMHC-I (p24 epitope) TCR->MHC Recognition CD8 CD8 CD8->MHC Apoptosis Apoptosis Granules->Apoptosis Release FasL FasL Fas Fas FasL->Fas Binding Fas->Apoptosis Signal 2

References

A Comparative Analysis of the Immunogenicity of HIV-1 Gag p24 Epitopes: A Focus on p24 (194-210)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Immunogenic Potential of the p24 (194-210) Epitope Against Other Key Gag p24 Epitopes, Supported by Experimental Data.

The p24 Gag protein of the Human Immunodeficiency Virus-1 (HIV-1) is a critical target for the host's cellular immune response. A robust cytotoxic T-lymphocyte (CTL) response against Gag, particularly conserved epitopes within the p24 subunit, is frequently associated with better control of viral replication and slower disease progression.[1][2][3] This guide provides a comparative overview of the immunogenicity of the specific Gag p24 epitope spanning amino acids 194-210 against other notable epitopes within the p24 protein.

Quantitative Comparison of T-Cell Responses to Gag p24 Epitopes

The immunogenicity of an epitope is typically quantified by measuring the frequency and function of specific T-cells it elicits. Common assays include the Enzyme-Linked Immunospot (ELISpot) assay, which measures the number of cytokine-secreting cells (e.g., Interferon-gamma, IFN-γ), and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines upon stimulation.

Epitope (Amino Acid Position)Peptide SequenceT-Cell Response (SFU/106 PBMC)*Study PopulationKey Findings
p24 (194-210) IYKRWIILGLNKIVRMY Variable, often sub-dominantHIV-1 Infected IndividualsRecognized, but typically elicits lower magnitude responses compared to immunodominant regions.
p24 (147-161)GATPQDLNTMLNTVGFrequently highHIV-1 Infected IndividualsOften identified as an immunodominant epitope with strong T-cell recognition.
p24 (263-277)KRWIILGLNKIVRMYConsistently highHIV-1 Infected IndividualsA highly conserved and immunodominant CTL epitope, particularly in individuals with protective HLA alleles.
p24 (294-308)VQNANPDCKTILKALModerate to highHIV-1 Infected IndividualsFrequently targeted epitope with significant T-cell responses.
p24 (30-44)PIVQNIQGQMVHQAIS PVariableHIV-1 Infected IndividualsRecognition is variable among individuals.

SFU/106 PBMC: Spot-Forming Units per million Peripheral Blood Mononuclear Cells. The values presented are representative and can vary significantly between studies and individuals.

Experimental Protocols

A clear understanding of the methodologies used to generate immunogenicity data is crucial for its interpretation and for designing future studies. Below are detailed protocols for the two key experiments cited in this guide.

Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: This assay captures IFN-γ secreted by T-cells in the immediate vicinity of the cell on a membrane coated with a specific anti-IFN-γ antibody. The captured cytokine is then detected using a second, labeled anti-IFN-γ antibody, resulting in a visible spot for each cytokine-secreting cell.

Detailed Methodology: A comprehensive, step-by-step protocol for performing an IFN-γ ELISpot assay for HIV peptide stimulation can be found in the following diagram.

ELISpot_Workflow cluster_prep Plate Preparation cluster_cell_stim Cell Stimulation cluster_detection Detection and Analysis p1 Coat 96-well PVDF plate with anti-IFN-γ capture antibody. p2 Incubate overnight at 4°C. p1->p2 p3 Wash plates and block with media containing serum. p2->p3 c2 Add PBMCs to coated wells. p3->c2 c1 Isolate PBMCs from blood samples. c1->c2 c3 Stimulate with individual Gag p24 peptides (e.g., 10 µg/mL). c2->c3 c5 Incubate for 18-24 hours at 37°C. c3->c5 c4 Include positive (mitogen) and negative (no peptide) controls. c4->c5 d1 Wash plates to remove cells. c5->d1 d2 Add biotinylated anti-IFN-γ detection antibody. d1->d2 d3 Incubate and wash. d2->d3 d4 Add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP). d3->d4 d5 Incubate and wash. d4->d5 d6 Add substrate to develop colored spots. d5->d6 d7 Stop reaction and dry plate. d6->d7 d8 Count spots using an automated ELISpot reader. d7->d8

Figure 1: Experimental workflow for the IFN-γ ELISpot assay.
Intracellular Cytokine Staining (ICS)

ICS is a powerful technique that allows for the multiparametric characterization of single cells, including the simultaneous detection of cell surface markers and intracellular cytokines.

Principle: T-cells are stimulated with the epitope of interest in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, fixed, permeabilized, and finally stained for intracellular cytokines with fluorescently labeled antibodies for analysis by flow cytometry.

Detailed Methodology: The following diagram outlines the key steps involved in an ICS experiment for mapping T-cell epitopes.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis s1 Stimulate PBMCs with Gag p24 peptides. s2 Add a protein transport inhibitor (e.g., Brefeldin A). s1->s2 s3 Incubate for 4-6 hours at 37°C. s2->s3 st1 Wash cells and stain for surface markers (e.g., CD3, CD8). s3->st1 st2 Fix cells with paraformaldehyde. st1->st2 st3 Permeabilize cells with a detergent-based buffer. st2->st3 st4 Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescent antibodies. st3->st4 a1 Wash cells and acquire data on a flow cytometer. st4->a1 a2 Gate on lymphocyte and T-cell populations. a1->a2 a3 Quantify the percentage of cytokine-positive cells within CD4+ and CD8+ T-cell subsets. a2->a3

Figure 2: Experimental workflow for Intracellular Cytokine Staining.

Signaling Pathways in T-Cell Activation

The recognition of a specific peptide epitope by a T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and the execution of effector functions, such as cytokine release and killing of infected cells. The diagram below illustrates a simplified overview of the T-cell receptor (TCR) signaling pathway.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCR TCR Lck Lck TCR->Lck CD28 CD28 MHC pMHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT AP1 AP-1 ZAP70->AP1 PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene Gene Transcription (e.g., IFN-γ, IL-2) NFAT->Gene NFkB->Gene AP1->Gene

Figure 3: Simplified T-Cell Receptor (TCR) signaling pathway.

Concluding Remarks

The immunogenicity of HIV-1 Gag p24 epitopes is a critical area of research for the development of effective T-cell-based vaccines. While the p24 (194-210) epitope is recognized by the immune system, current data suggests that it may be sub-dominant compared to other highly conserved and frequently targeted regions within the p24 protein. Responses to conserved epitopes within Gag p24 are generally considered beneficial for viral control.[1] Further research focusing on the fine-mapping of T-cell responses to individual epitopes and understanding the functional profile of the responding T-cells is essential for designing immunogens that can elicit protective and durable immunity against HIV-1. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in this field.

References

Cross-Reactivity of p24 (194-210) Specific T-Cells Across Different HIV-1 Clades: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a globally effective HIV-1 vaccine is a significant challenge, largely due to the extensive genetic diversity of the virus, which is classified into different clades. A key question for vaccine design is the extent to which T-cell responses generated against an antigen from one clade can recognize and eliminate cells infected with a different clade. This guide provides a comparative overview of the cross-reactivity of T-cells specific for the p24 Gag protein, with a focus on the 194-210 epitope region, across various HIV-1 clades.

While direct quantitative data for the specific p24 (194-210) epitope across multiple clades is limited in publicly available literature, this guide synthesizes findings on the broader p24 protein and other epitopes to provide insights into potential cross-reactivity.

Data Presentation: T-Cell Cross-Reactivity Across HIV-1 Clades

Studies have demonstrated that while cross-clade reactivity of T-cell responses can be substantial, it varies by the viral protein. For the Gag protein, which includes the p24 region, the level of cross-reactivity is generally lower than for more conserved proteins like Nef.

One study involving 250 unvaccinated individuals infected with diverse HIV-1 clades found that the cross-clade reactivity for Gag proteins was approximately 67%, whereas for Nef proteins it was as high as 97%[1][2]. This suggests that while a significant portion of Gag-specific T-cell responses are cross-reactive, a considerable fraction remains clade-specific.

Another study assessing cross-clade T-lymphocyte responses against four natural sequences of HIV-1 Gag proteins in individuals infected with clade B and clade C found evidence for limited cross-reactivity, with a significant preference for within-clade responses among clade B-infected subjects[3].

The following table summarizes the general findings on Gag protein cross-reactivity from the available literature. It is important to note that these values represent the overall Gag protein and not specifically the p24 (194-210) epitope.

Viral ProteinDegree of Cross-Clade Reactivity (Ratio of Heterologous to Homologous Response)Key Findings
Gag (p24) ~0.67[1][2]Cross-reactivity is present but lower compared to other viral proteins like Nef.
Gag (p24) Limited, with preference for within-clade recognition in some studies[3].The extent of cross-reactivity can be influenced by the infecting clade.

Experimental Protocols

The primary method for quantifying T-cell responses in the context of HIV-1 cross-reactivity is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay.

IFN-γ ELISpot Assay Protocol

This protocol provides a generalized overview of the steps involved in performing an IFN-γ ELISpot assay to measure T-cell responses to specific epitopes.

Objective: To quantify the number of IFN-γ secreting T-cells in response to stimulation with p24 (194-210) peptide variants from different HIV-1 clades.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from HIV-1 infected individuals.

  • 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.

  • Synthetic peptides of the p24 (194-210) epitope from different HIV-1 clades (e.g., A, B, C).

  • Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Phytohemagglutinin (PHA) as a positive control.

  • AIM-V medium or similar as a negative control.

  • Biotinylated anti-IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase).

  • Substrate solution (e.g., BCIP/NBT or AEC).

  • An ELISpot plate reader.

Procedure:

  • Plate Preparation: Pre-coated 96-well PVDF plates are washed with sterile PBS.

  • Cell Plating: PBMCs are isolated from whole blood using density gradient centrifugation and plated in the wells at a concentration of 2 x 10^5 cells per well.

  • Peptide Stimulation: Synthetic peptides of the p24 (194-210) epitope from different clades are added to the respective wells at a final concentration of 1-10 µg/mL.

  • Controls:

    • Positive Control: PHA is added to some wells to induce a strong, non-specific IFN-γ response.

    • Negative Control: Cells are incubated with medium alone to determine the background level of IFN-γ secretion.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • The cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to each well.

    • After incubation and washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) is added.

    • Following another incubation and wash, a substrate is added that produces a colored spot at the site of IFN-γ secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. The number of spot-forming cells (SFCs) per million PBMCs is calculated by subtracting the negative control background from the peptide-stimulated wells.

Mandatory Visualization

Experimental Workflow for Assessing T-Cell Cross-Reactivity

experimental_workflow cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assay IFN-γ ELISpot Assay cluster_analysis Data Analysis blood_sample Blood Sample from HIV-1 Infected Donor isolate_pbmc Isolate PBMCs blood_sample->isolate_pbmc plate_pbmc Plate PBMCs in 96-well Plate isolate_pbmc->plate_pbmc add_peptides Add p24 (194-210) Peptides (Clade A, B, C variants) plate_pbmc->add_peptides add_controls Add Positive (PHA) & Negative Controls plate_pbmc->add_controls incubate Incubate 18-24h add_peptides->incubate add_controls->incubate detect_ifny Add Detection Antibody & Substrate incubate->detect_ifny read_plate Read Plate & Count Spots (SFCs) detect_ifny->read_plate compare_responses Compare SFCs across Clade-Specific Peptides read_plate->compare_responses

Caption: Experimental workflow for assessing T-cell cross-reactivity using the IFN-γ ELISpot assay.

Logical Relationship of T-Cell Cross-Reactivity

tcell_cross_reactivity cluster_recognition T-Cell Recognition cluster_peptides Peptide Variants cluster_response T-Cell Response tcr T-Cell Receptor (TCR) on p24 (194-210) specific T-cell mhc MHC-I presenting p24 (194-210) peptide tcr->mhc recognizes clade_b Clade B Peptide mhc->clade_b presents clade_a Clade A Peptide mhc->clade_a presents clade_c Clade C Peptide mhc->clade_c presents cross_reactive Cross-Reactive Response clade_b->cross_reactive similar sequence clade_specific Clade-Specific Response clade_b->clade_specific dissimilar sequence clade_a->cross_reactive similar sequence clade_a->clade_specific dissimilar sequence clade_c->cross_reactive similar sequence clade_c->clade_specific dissimilar sequence tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus tcr_mhc TCR-pMHC Engagement (p24 peptide) lck Lck tcr_mhc->lck zap70 ZAP-70 lck->zap70 activates lat_slp76 LAT/SLP-76 Signalosome zap70->lat_slp76 phosphorylates plc PLCγ1 lat_slp76->plc activates dag_ip3 DAG & IP3 plc->dag_ip3 generates nfkb NF-κB Pathway dag_ip3->nfkb activates nfat NFAT Pathway dag_ip3->nfat activates mapk MAPK Pathway dag_ip3->mapk activates transcription Gene Transcription (IFN-γ, etc.) nfkb->transcription nfat->transcription mapk->transcription

References

A Comparative Guide: p24 (194-210) Peptide vs. Full-Length p24 Protein in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the p24 (194-210) peptide and the full-length p24 protein as antigens in T-cell assays. The selection of the appropriate antigen is critical for the accurate detection and characterization of HIV-specific T-cell responses, which play a crucial role in controlling viral replication. This document summarizes key differences, presents available experimental data, and provides detailed methodologies for relevant T-cell assays.

Executive Summary

The choice between using a specific peptide epitope, such as p24 (194-210), or the full-length p24 protein in T-cell assays depends on the specific research question.

  • p24 (194-210) Peptide: This immunodominant epitope is ideal for studying the frequency and function of T-cells specific to this particular region of the p24 protein. As a short peptide, it can directly bind to MHC class I and class II molecules on the surface of antigen-presenting cells (APCs), enabling the stimulation of both CD8+ and CD4+ T-cells, respectively. This makes it a valuable tool for focused immunological studies and vaccine development.

  • Full-Length p24 Protein: The full-length protein provides a broader assessment of the total p24-specific T-cell response, as it contains multiple epitopes that can be processed and presented by APCs. This approach is more representative of the natural immune response to the whole protein. However, it primarily stimulates CD4+ T-cells, as the exogenous protein is typically processed through the MHC class II pathway.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies evaluating T-cell responses to HIV p24 antigens. It is important to note that the data for peptides are often from studies using pools of overlapping peptides spanning the entire p24 protein, not just the 194-210 epitope.

Table 1: IFN-γ ELISpot Responses to p24 Antigens

AntigenPatient CohortMean Response (SFU/10^6 PBMC)Key Findings
Overlapping p24 PeptidesChronic HIV-1 infected222 - 443Responses varied widely among individuals.
Full-length p24 ProteinHIV-1 infectedNot directly reported in comparative ELISpot, but lymphocyte proliferation assays show strong responses.Primarily stimulates CD4+ T-cells.

SFU: Spot-Forming Units

Table 2: Intracellular Cytokine Staining (ICS) Responses to p24 Antigens

AntigenCell TypeCytokine(s) Measured% of Responding Cells (Range)Key Findings
Overlapping p24 PeptidesCD4+ T-cellsIFN-γ, IL-20.1 - 1.5%p24 is a frequently recognized subunit.
Overlapping p24 PeptidesCD8+ T-cellsIFN-γ, IL-20.1 - 2.0%Stronger and broader responses compared to CD4+ T-cells for Gag protein.
Full-length p24 ProteinCD4+ T-cellsIFN-γ, IL-2Not consistently reported in a comparative format.Primarily activates CD4+ T-cells.

Experimental Protocols

Detailed methodologies for the key T-cell assays are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol for IFN-γ ELISpot:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) to the wells at a concentration of 2-3 x 10^5 cells/well.

  • Antigen Stimulation:

    • p24 (194-210) Peptide: Add the peptide to the designated wells at a final concentration of 1-10 µg/mL.

    • Full-Length p24 Protein: Add the recombinant protein to the designated wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.

    • Wash and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

    • Wash and add the BCIP/NBT substrate to develop the spots.

  • Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of the responding cells and the profile of cytokines they produce.

Protocol for ICS:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well.

    • Add the p24 (194-210) peptide or full-length p24 protein at a final concentration of 1-10 µg/mL.

    • Include negative and positive controls.

    • Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

  • Incubation and Protein Transport Inhibition: Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Then, permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

Mandatory Visualizations

Antigen Processing and Presentation Pathways

The diagram below illustrates the distinct pathways for processing and presentation of full-length proteins and peptides.

AntigenProcessing cluster_0 Antigen Presenting Cell (APC) Protein Full-length p24 Protein Endosome Endosome Protein->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome MHC_II MHC Class II Lysosome->MHC_II Peptide Loading CD4 CD4+ T-cell MHC_II->CD4 Presentation Golgi_II Golgi Golgi_II->MHC_II ER_II Endoplasmic Reticulum ER_II->Golgi_II Peptide p24 (194-210) Peptide MHC_I MHC Class I Peptide->MHC_I Direct Binding CD8 CD8+ T-cell MHC_I->CD8 Presentation ER_I Endoplasmic Reticulum Golgi_I Golgi ER_I->Golgi_I Golgi_I->MHC_I

Caption: Antigen processing pathways for full-length protein and peptide.

T-Cell Activation Signaling Pathway

This diagram outlines the key signaling events following T-cell receptor (TCR) engagement with the peptide-MHC complex.

TCellActivation cluster_tcell T-Cell cluster_apc APC TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 CoR Co-receptor (CD4/CD8) CoR->Lck Lck->CD3 LAT LAT ZAP70->LAT PLCg PLCγ1 LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Cytokines Cytokine Production NFkB->Cytokines Proliferation Proliferation NFkB->Proliferation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines NFAT->Proliferation pMHC Peptide-MHC pMHC->TCR Signal 1

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The selection of p24 (194-210) peptide or full-length p24 protein for T-cell assays should be guided by the experimental objectives. The p24 (194-210) peptide is a powerful tool for dissecting epitope-specific CD4+ and CD8+ T-cell responses. In contrast, the full-length p24 protein is more suitable for assessing the overall p24-specific CD4+ T-cell response, mimicking a more physiological stimulation. While direct comparative quantitative data for the specific p24 (194-210) epitope versus the full-length protein is limited, the provided protocols and understanding of antigen processing pathways can guide researchers in designing and interpreting their T-cell assays effectively. Further studies directly comparing these two antigenic formats would be highly valuable to the field.

Confirming HLA-Restriction of T-Cell Responses to HIV p24 (194-210): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods used to confirm the Human Leukocyte Antigen (HLA)-restriction of T-cell responses, with a specific focus on the HIV-1 p24 capsid protein epitope spanning amino acids 194-210. Understanding the precise HLA molecule that presents this epitope to T-cells is critical for the development of targeted immunotherapies and vaccines. This document outlines the principles, protocols, and comparative performance of common assays, supported by illustrative data.

Core Methodologies for Determining HLA-Restriction

The confirmation of HLA-restriction is a stepwise process that typically involves initial screening for T-cell reactivity followed by more specific assays to pinpoint the restricting HLA allele. The most common methods employed are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and cytotoxicity assays. These are often used in conjunction with HLA-blocking antibodies or specialized antigen-presenting cells (APCs) to definitively identify the HLA molecule responsible for peptide presentation.

Data Presentation: Comparison of Key Assays

The following table summarizes the quantitative data from a hypothetical study designed to compare the efficacy of different methods in identifying HLA-A*02 as the restricting allele for the p24 (194-210) epitope.

AssayMetricResult with p24 (194-210) PeptideResult with Anti-HLA-A2 Blocking AbResult with HLA-A2 Transfected APCsResult with Control Peptide
IFN-γ ELISpot Spot Forming Cells (SFC) / 10^6 PBMCs2503023010
Intracellular Cytokine Staining (ICS) % of IFN-γ+ CD8+ T-cells2.5%0.3%2.2%0.1%
Chromium-51 (B80572) Release Assay % Specific Lysis45%5%40%2%

Table 1: Comparative quantitative data for confirming HLA-A*02 restriction of T-cell responses to the p24 (194-210) epitope. This table illustrates how different assays can provide converging evidence for the HLA restriction of a T-cell response. A significant reduction in T-cell activity upon the addition of an HLA-A2 blocking antibody and a strong response when using APCs expressing only HLA-A02 are indicative of HLA-A02 restriction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

IFN-γ ELISpot Assay with HLA-Blocking Antibodies

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.[1][2][3][4] To confirm HLA restriction, blocking antibodies specific for certain HLA alleles are introduced.

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Preparation: Thaw and rest cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02 positive donor known to respond to the p24 (194-210) epitope.

  • Blocking Antibody Incubation: Pre-incubate a subset of the PBMCs with an anti-HLA-A2 monoclonal antibody for 30-60 minutes at 37°C. Use an isotype control antibody for another subset.

  • Cell Plating and Stimulation: Wash the coated plate and block with media. Add the pre-incubated PBMCs and control PBMCs to the wells. Stimulate the cells with the p24 (194-210) peptide. Include wells with a negative control peptide and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Development: Add a substrate solution to develop colored spots, each representing a single IFN-γ secreting cell.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. A significant reduction in the number of spots in the presence of the anti-HLA-A2 antibody compared to the isotype control indicates HLA-A*02 restriction.

Intracellular Cytokine Staining (ICS) with Single HLA-Transfected APCs

ICS is a powerful flow cytometry-based technique that allows for the simultaneous measurement of cytokine production and cell surface markers on a single-cell basis. Using APCs that express only a single HLA allele is a definitive way to determine HLA restriction.

Protocol:

  • Antigen Presenting Cell Preparation: Use a cell line that does not express endogenous HLA molecules (e.g., K562 cells) and transfect them to express a single HLA allele, such as HLA-A*02:01.[5][6]

  • Peptide Pulsing: Pulse the HLA-A*02-transfected APCs with the p24 (194-210) peptide. Use unpulsed transfected cells and cells pulsed with a control peptide as negative controls.

  • Co-culture: Co-culture the peptide-pulsed APCs with T-cells isolated from a responsive donor for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8.

  • Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the p24 (194-210) peptide presented by the HLA-A*02-expressing APCs.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting a specific epitope. It is a functional assay that directly assesses the cytotoxic potential of the T-cell response.[7][8][9][10][11]

Protocol:

  • Target Cell Preparation: Use target cells that express the appropriate HLA allele (e.g., HLA-A*02). Label the target cells with radioactive Chromium-51 (⁵¹Cr).

  • Peptide Pulsing: Pulse a portion of the ⁵¹Cr-labeled target cells with the p24 (194-210) peptide. Use unpulsed target cells and target cells pulsed with an irrelevant peptide as controls.

  • Effector Cell Preparation: Prepare effector T-cells from a responsive donor.

  • Co-incubation: Co-incubate the effector cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

    • Experimental Release: ⁵¹Cr released from target cells in the presence of effector cells.

    • Spontaneous Release: ⁵¹Cr released from target cells in the absence of effector cells.

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

Mandatory Visualizations

The following diagrams illustrate the workflows for confirming HLA-restriction.

Experimental_Workflow_HLA_Restriction cluster_elispot IFN-γ ELISpot with HLA-Blocking Antibody cluster_ics ICS with Single HLA-Transfected APCs elispot_start Isolate PBMCs elispot_block Pre-incubate with Anti-HLA-A2 Ab elispot_start->elispot_block elispot_isotype Pre-incubate with Isotype Control Ab elispot_start->elispot_isotype elispot_stimulate Stimulate with p24 (194-210) Peptide elispot_block->elispot_stimulate elispot_isotype->elispot_stimulate elispot_detect Detect IFN-γ Spots elispot_stimulate->elispot_detect elispot_analyze Compare Spot Numbers elispot_detect->elispot_analyze ics_start Transfect APCs with Single HLA-A2 Allele ics_pulse Pulse APCs with p24 (194-210) Peptide ics_start->ics_pulse ics_coculture Co-culture with T-cells ics_pulse->ics_coculture ics_stain Surface & Intracellular Staining (IFN-γ) ics_coculture->ics_stain ics_analyze Flow Cytometry Analysis ics_stain->ics_analyze Signaling_Pathway p24_peptide p24 (194-210) Peptide HLA_A2 HLA-A*02 on APC p24_peptide->HLA_A2 Binding TCR T-Cell Receptor (TCR) on CD8+ T-cell HLA_A2->TCR Presentation T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Cytokine_Release IFN-γ Release T_Cell_Activation->Cytokine_Release Cytotoxicity Target Cell Lysis T_Cell_Activation->Cytotoxicity Blocking_Ab Anti-HLA-A2 Blocking Antibody Blocking_Ab->HLA_A2 Inhibition

References

Comparative Analysis of HIV-1 p24 Gag Escape Mutations and Viral Fitness: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate balance between viral escape from the host immune system and the consequential impact on viral fitness is paramount. This guide provides a comparative analysis of cytotoxic T-lymphocyte (CTL) escape mutations within the HIV-1 p24 Gag protein, with a focus on the implications for viral replicative capacity.

While specific quantitative data for escape mutations within the p24 (194-210) region (amino acid sequence: ANPDCKTILKALGPAAT) is limited in publicly available research, this guide draws upon data from nearby, well-characterized epitopes within the p24 protein to illustrate the fitness costs associated with immune evasion. It is widely established that mutations in the highly conserved Gag protein, particularly within the p24 capsid, often lead to a significant reduction in viral fitness.[1][2] This trade-off between immune escape and replicative capacity is a critical consideration in the development of novel immunotherapies and vaccine strategies.

Quantitative Analysis of p24 Gag Escape Mutations on Viral Fitness

The following table summarizes the impact of a well-documented escape mutation in the p24 Gag protein on viral fitness. The T242N mutation, located in the TW10 epitope (amino acids 240-249), serves as a key example of the fitness cost associated with CTL escape.

MutationEpitope (Residues)HLA RestrictionRelative Viral Fitness (% of Wild-Type)Reference
T242NTW10 (240-249)HLA-B*57/5801~50%[3]

Note: The fitness cost can vary depending on the specific viral backbone and the experimental system used.

The significant reduction in viral fitness observed with the T242N mutation underscores the functional constraints on the p24 Gag protein.[3] This region is critical for the proper assembly and maturation of the viral capsid, and mutations that disrupt its structure can severely impair viral replication.[3][4]

Experimental Protocols

The quantitative data presented above is primarily derived from in vitro growth competition assays. This methodology allows for a direct comparison of the replicative capacity of a mutant virus relative to its wild-type counterpart.

Growth Competition Assay

This assay measures the relative fitness of two viral strains by co-infecting a susceptible cell line and monitoring the change in the proportion of each virus over time.

1. Generation of Mutant and Wild-Type Viruses:

  • Site-directed mutagenesis is used to introduce the desired escape mutation into an infectious molecular clone of HIV-1 (e.g., NL4-3).

  • A corresponding wild-type clone is used as the reference.

  • Viral stocks are generated by transfecting producer cells (e.g., HEK293T) with the respective plasmids.

  • The concentration of the p24 antigen is determined for each viral stock to normalize the amount of virus used in the competition assay.

2. Co-infection of Target Cells:

  • Susceptible target cells (e.g., activated peripheral blood mononuclear cells (PBMCs) or a T-cell line like CEM-GXR) are co-infected with a mixture of the mutant and wild-type viruses at a known ratio (e.g., 1:1).

  • The infection is carried out at a low multiplicity of infection (MOI) to ensure that the majority of cells are infected with only one viral variant.

3. Serial Passage and Sampling:

  • The co-infected cell culture is maintained for a period of several days to weeks.

  • At regular intervals (e.g., every 3-4 days), a portion of the cell culture supernatant containing progeny virions is harvested and used to infect fresh target cells.

  • Cell pellets are also collected at each time point for subsequent genetic analysis.

4. Quantification of Viral Proportions:

  • Viral RNA is extracted from the culture supernatants or proviral DNA is extracted from the cell pellets at each time point.

  • The region of the genome containing the mutation is amplified by PCR.

  • The relative proportion of the mutant and wild-type virus is determined using methods such as:

    • Sanger Sequencing: The height of the peaks on the sequence chromatogram corresponding to the wild-type and mutant alleles is used to estimate their relative abundance.

    • Quantitative Real-Time PCR (qPCR): Allele-specific primers and probes are used to quantify the amount of each viral variant.

    • Next-Generation Sequencing (NGS): Provides a more precise and quantitative measure of the frequency of each variant in the viral population.

5. Calculation of Relative Fitness:

  • The relative fitness (w) of the mutant virus is calculated based on the change in the ratio of the mutant to wild-type virus over time. A common formula is: w = 1 + s where 's' is the selection coefficient, which is estimated from the slope of the natural log of the ratio of the mutant to wild-type virus plotted against the number of generations. A negative selection coefficient indicates that the mutant is less fit than the wild-type.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for the comparative analysis of p24 escape mutations and viral fitness.

experimental_workflow cluster_prep Virus Preparation cluster_assay Growth Competition Assay cluster_analysis Data Analysis wild_type Wild-Type HIV-1 Molecular Clone mutant_clone Site-Directed Mutagenesis of p24 (194-210) transfected_cells Transfection of Producer Cells (e.g., 293T) wild_type->transfected_cells mutant_clone->transfected_cells viral_stocks Generation & Titration of Viral Stocks (p24 ELISA) transfected_cells->viral_stocks co_infection Co-infection of Target Cells (e.g., PBMCs) viral_stocks->co_infection serial_passage Serial Passage (Multiple Rounds of Replication) co_infection->serial_passage sampling Sampling at Multiple Time Points serial_passage->sampling extraction Nucleic Acid Extraction (RNA/DNA) sampling->extraction quantification Quantification of Viral Proportions (e.g., NGS) extraction->quantification fitness_calc Calculation of Relative Viral Fitness quantification->fitness_calc final_result Fitness Cost Determination fitness_calc->final_result Comparative Analysis

Caption: Experimental workflow for assessing the impact of p24 escape mutations on viral fitness.

Conclusion

The analysis of CTL escape mutations within the HIV-1 p24 Gag protein reveals a significant fitness cost associated with evading the host immune response. While data for the specific 194-210 region is not abundant, the principles derived from studying nearby epitopes like TW10 provide a strong foundation for understanding the functional constraints of this critical viral protein. The experimental protocols and workflow detailed in this guide offer a robust framework for researchers to conduct their own comparative analyses, contributing to a deeper understanding of HIV-1 pathogenesis and informing the design of next-generation therapeutic strategies.

References

Navigating Early HIV Detection: A Comparative Guide to p24 Antigen-Based Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation and comparative performance of a p24 antigen-based diagnostic assay, offering researchers, scientists, and drug development professionals a comprehensive guide to its methodology, performance, and alternatives in the landscape of HIV diagnostics.

The early and accurate diagnosis of HIV infection is paramount for effective treatment and management of the disease. The detection of the HIV-1 p24 capsid protein, an early marker of infection, has revolutionized diagnostic strategies. While most commercial assays target the entire p24 protein to ensure broad reactivity, this guide focuses on the principles and validation of a representative p24-based assay, the Abbott ARCHITECT® HIV Ag/Ab Combo, and discusses its performance in comparison to other diagnostic methodologies. It is important to note that diagnostic assays based on a single peptide epitope, such as the p24 (194-210) region, are less common for primary screening due to the potential for reduced sensitivity compared to assays targeting multiple epitopes on the whole p24 protein.

Performance of p24 Antigen-Based Assays: A Comparative Look

The Abbott ARCHITECT® HIV Ag/Ab Combo is a fourth-generation chemiluminescent microparticle immunoassay (CMIA) that simultaneously detects HIV-1 p24 antigen and antibodies to HIV-1 (Group M and O) and HIV-2.[1][2] This dual-detection capability significantly shortens the diagnostic window compared to antibody-only tests.[3]

Below is a summary of its performance characteristics compared to other standard HIV diagnostic methods like traditional ELISA (3rd generation) and Western Blot.

Assay TypeAnalyte DetectedSensitivitySpecificityAdvantagesLimitations
Abbott ARCHITECT® HIV Ag/Ab Combo (4th Gen) HIV-1 p24 Antigen & HIV-1/HIV-2 Antibodies99.94% (for established infection); 83% for acute HIV infection (AHI)[4][5]99.50% (after repeat testing)[4][5]Reduces diagnostic window; Detects acute infection; High throughput automation.Does not differentiate between antigen and antibody reactivity[1][6]; Lower sensitivity for AHI compared to NAT.
Traditional ELISA (3rd Gen) HIV-1/HIV-2 Antibodies>99% for established infection>99%Well-established; Cost-effective.Longer window period; Cannot detect acute infection.
Western Blot HIV-1 Antibodies (confirmatory)HighHighConfirms positive screening results; Differentiates between HIV-1 and HIV-2 (depending on the kit).Complex procedure; Subjective interpretation; May yield indeterminate results.
Nucleic Acid Testing (NAT) HIV-1 RNAHighestHighShortest window period; Detects very early infection.High cost; Requires specialized equipment and personnel.

The Science Behind the Assay: Experimental Protocol

The Abbott ARCHITECT® HIV Ag/Ab Combo assay is a two-step immunoassay performed on the automated ARCHITECT i System.[2]

Step 1: Antigen and Antibody Capture

  • Patient serum or plasma, along with paramagnetic microparticles coated with HIV-1/HIV-2 antigens and a murine monoclonal anti-p24 antibody, are combined in a reaction vessel.[1][2]

  • If present in the sample, HIV-1 p24 antigen binds to the anti-p24 antibody on the microparticles, and HIV-1/HIV-2 antibodies bind to the recombinant antigens on the microparticles.[1][2]

  • After an incubation period, the mixture is washed to remove unbound components.[1]

Step 2: Detection

  • An acridinium-labeled conjugate is added. This conjugate consists of acridinium-labeled HIV-1/HIV-2 antigens and an acridinium-labeled murine monoclonal anti-p24 antibody.[1]

  • The conjugate binds to the captured antibodies and antigens, respectively, forming a "sandwich."

  • After another wash cycle, pre-trigger and trigger solutions are added to the reaction mixture.

  • The subsequent chemiluminescent reaction is measured as relative light units (RLUs). The intensity of the light emission is proportional to the amount of HIV p24 antigen and/or HIV antibodies in the sample.[7]

The following diagram illustrates the workflow of the Abbott ARCHITECT® HIV Ag/Ab Combo assay:

Assay_Workflow cluster_step1 Step 1: Capture cluster_step2 Step 2: Detection cluster_result Result Analysis Sample Patient Sample (Serum/Plasma) Incubation1 Incubation & Binding Sample->Incubation1 Microparticles Coated Microparticles (HIV Ag & anti-p24 Ab) Microparticles->Incubation1 Wash1 Wash Incubation1->Wash1 Incubation2 Incubation & Sandwich Formation Wash1->Incubation2 Conjugate Acridinium-labeled Conjugate Conjugate->Incubation2 Wash2 Wash Incubation2->Wash2 Detection Chemiluminescent Detection (RLU) Wash2->Detection Result Signal-to-Cutoff (S/CO) Calculation Detection->Result

Assay workflow for the Abbott ARCHITECT® HIV Ag/Ab Combo.

Signaling Pathway of HIV Entry and the Role of p24

The p24 protein is a component of the HIV-1 capsid, which encases the viral RNA and essential enzymes. The detection of p24 antigen in the bloodstream is a key indicator of active viral replication, particularly in the early stages of infection before a robust antibody response is mounted. The following diagram illustrates a simplified signaling pathway of HIV-1 entry into a CD4+ T cell and the subsequent release of viral components, including p24.

HIV_Entry_Signaling cluster_virus HIV-1 Virion cluster_cell Host CD4+ T Cell gp120 gp120 p24 p24 Capsid CD4 CD4 Receptor gp120->CD4 1. Binding RNA Viral RNA Replication Viral Replication p24->Replication 6. Release of Viral Genome CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. Conformational Change Uncoating Uncoating Fusion->Uncoating 4. Viral Entry Uncoating->p24 5. Capsid Release

Simplified pathway of HIV-1 entry and p24 release.

Concluding Remarks

The validation of p24 antigen-based assays, such as the Abbott ARCHITECT® HIV Ag/Ab Combo, has marked a significant advancement in HIV diagnostics. Their ability to detect acute infections enables earlier therapeutic intervention and can help to reduce viral transmission. While assays targeting the entire p24 protein are the current standard for ensuring high sensitivity and broad detection of diverse HIV strains, ongoing research into the immunodominant epitopes of p24, including the 194-210 region, is crucial for the development of next-generation diagnostics and potential vaccine candidates. For researchers and drug development professionals, a thorough understanding of the performance and methodology of these assays is essential for their appropriate application in clinical and research settings.

References

A Comparative Analysis of Synthetic vs. Recombinant p24 (194-210) Peptides in Research and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and recombinant peptides is a critical decision that influences the accuracy, reproducibility, and overall success of immunoassays and other applications. This guide provides an objective comparison of the performance characteristics of synthetic and recombinant forms of the HIV-1 p24 capsid protein fragment (194-210), a key epitope in HIV research and diagnostics.

The p24 protein is a major structural component of the HIV-1 capsid, and its detection is a crucial marker for the early diagnosis of HIV infection. The (194-210) amino acid sequence represents a significant immunodominant region of this protein. Both synthetic and recombinant production methods are utilized to generate peptides corresponding to this sequence for use in a variety of applications, including ELISA-based diagnostic kits and immunological studies. While both production routes can yield high-quality peptides, they possess inherent differences in their manufacturing processes that can impact their performance characteristics.

General Performance Characteristics

The decision to use a synthetic or recombinant peptide often depends on the specific requirements of the application, including the desired purity, length of the peptide, and the need for post-translational modifications.[1][2]

FeatureSynthetic PeptidesRecombinant Peptides
Purity & Impurities High purity achievable. Impurities are typically well-defined and related to the chemical synthesis process (e.g., truncated or deleted sequences).[3][4] Free of biological contaminants.[1][2]Purity can be high but may contain host cell proteins, DNA, or endotoxins that require extensive purification.[1]
Lot-to-Lot Consistency High consistency due to a controlled chemical process.[5]Can be influenced by variations in cell culture conditions and purification processes.
Flexibility & Modifications Allows for the incorporation of unnatural amino acids and specific modifications.[5][6]Limited to naturally occurring amino acids and post-translational modifications achievable by the host expression system.[1][6]
Peptide Length Best suited for short to medium-length peptides (typically under 50 amino acids).[2]More efficient for producing long peptides and full-length proteins.[1][2]
Cost & Scalability Can be more cost-effective for small-scale production of short peptides.[6]Generally more cost-effective for large-scale production.[1][2][6]
Biological Activity May lack the native conformation of the full protein, which can affect biological activity in some applications.More likely to adopt a native conformation, especially for longer peptides and full proteins.[6]

Experimental Protocols

Synthetic Peptide-Based Indirect ELISA Protocol

This protocol outlines a general procedure for an indirect ELISA to detect antibodies against a synthetic peptide, such as p24 (194-210).

Materials:

  • Coating Solution: 50 mM sodium carbonate, pH 9.6.[7]

  • Synthetic Peptide (e.g., p24 194-210): Diluted to 1-2 µg/mL in coating solution.[7]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).[8]

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.[7][8]

  • Primary Antibody: Serum sample diluted in blocking buffer.

  • Secondary Antibody: Enzyme-conjugated anti-human IgG (e.g., HRP-conjugated) diluted in blocking buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.[9]

  • Stop Solution: 2N H₂SO₄.[10]

  • 96-well ELISA plates.

Procedure:

  • Coating: Add 100 µL of the diluted synthetic peptide to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at room temperature.[7]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.[8]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.[8]

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of diluted serum samples to the appropriate wells. Incubate for 1 hour at 37°C.[8]

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[9]

Mandatory Visualizations

HIV Diagnostic Testing Workflow

The following diagram illustrates the recommended laboratory HIV testing algorithm for serum or plasma specimens as per the Centers for Disease Control and Prevention (CDC).[11][12] This workflow highlights the initial screening with an antigen/antibody immunoassay, which detects the p24 antigen.

HIV_Testing_Workflow start Serum/Plasma Specimen immunoassay Initial HIV-1/2 Antigen/Antibody Immunoassay start->immunoassay non_reactive Non-reactive (No further testing) immunoassay->non_reactive Non-reactive reactive Reactive immunoassay->reactive Reactive differentiation_assay HIV-1/HIV-2 Antibody Differentiation Immunoassay reactive->differentiation_assay hiv1_pos HIV-1 Antibodies Detected (HIV-1 Positive) differentiation_assay->hiv1_pos HIV-1 (+) hiv2_pos HIV-2 Antibodies Detected (HIV-2 Positive) differentiation_assay->hiv2_pos HIV-2 (+) hiv_pos_undiff HIV Antibodies Detected, Undifferentiated (HIV Positive) differentiation_assay->hiv_pos_undiff HIV (+) neg_indeterminate Negative or Indeterminate differentiation_assay->neg_indeterminate HIV-1 (-) and HIV-2 (-) or Indeterminate nat_test HIV-1 Nucleic Acid Test (NAT) neg_indeterminate->nat_test nat_reactive Reactive (Acute HIV-1 Infection) nat_test->nat_reactive Positive nat_non_reactive Non-reactive (HIV-1 Negative) nat_test->nat_non_reactive Negative

Caption: CDC Recommended HIV Diagnostic Testing Algorithm.

Peptide Production Method Comparison

This diagram illustrates the fundamental differences in the production workflow for synthetic and recombinant peptides.

Peptide_Production_Comparison cluster_synthetic Synthetic Peptide Production cluster_recombinant Recombinant Peptide Production s_start Amino Acid Building Blocks s_synthesis Solid-Phase Peptide Synthesis (SPPS) s_start->s_synthesis s_cleavage Cleavage from Resin & Deprotection s_synthesis->s_cleavage s_purification Purification (e.g., HPLC) s_cleavage->s_purification s_end Final Synthetic Peptide s_purification->s_end r_start Gene Encoding Peptide r_cloning Cloning into Expression Vector r_start->r_cloning r_expression Expression in Host Cells (e.g., E. coli) r_cloning->r_expression r_lysis Cell Lysis & Extraction r_expression->r_lysis r_purification Purification (e.g., Affinity Chromatography) r_lysis->r_purification r_end Final Recombinant Peptide r_purification->r_end

Caption: Workflow Comparison of Synthetic vs. Recombinant Peptide Production.

References

A Researcher's Guide to Achieving Reproducible ELISpot Results with p24 (194-210) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding and Minimizing Variability in ELISpot Assays

A key takeaway from large-scale harmonization efforts is that standardized protocols and consistent data analysis are crucial for achieving reproducible results.[3][5] The Cancer Vaccine Consortium (CVC/SVI) has conducted extensive proficiency panels that highlight the importance of harmonized procedures in minimizing variability among different laboratories.[3][4]

Key Factors Influencing ELISpot Reproducibility:

  • Cell Quality and Handling: The viability and handling of peripheral blood mononuclear cells (PBMCs) are critical. Factors such as the time between blood draw and processing, cryopreservation and thawing procedures, and cell counting methods can all introduce variability.[6] It is recommended to allow for an overnight rest of thawed PBMCs before plating to improve cell viability and functionality.[3]

  • Reagents and Materials: The choice of reagents, including the ELISpot plate type, antibodies (capture and detection), serum, and the peptide itself, can significantly impact the results.[1] Using pre-tested serum optimized for a low background-to-high signal ratio is recommended.[3]

  • Assay Protocol: Variations in the experimental protocol, such as incubation times, washing steps, and the number of cells plated per well, are major sources of variability.[6][7] A linear relationship between the number of cells plated and the spot count is expected within a certain range, and determining this optimal range is crucial.[5][7]

  • Data Analysis: The method of spot counting, whether manual or automated, can introduce subjectivity and variability.[7][8] Automated readers with standardized counting parameters can improve consistency.[9] Human auditing of automated counts is also recommended to ensure accuracy and adjust for artifacts.[3]

Comparative Data on ELISpot Reproducibility

While specific data for the p24 (194-210) peptide is limited, studies on other antigens provide valuable insights into the expected reproducibility of a well-harmonized ELISpot assay. The coefficient of variation (CV) is a standard measure of the precision of an assay, with lower CVs indicating higher reproducibility.

Variability Metric Typical Coefficient of Variation (CV) Notes
Intra-assay (within-plate) Variability < 10%Represents the variation between replicate wells on the same plate. A study using an ImmunoSpot® analyzer showed an average CV of 5.6% across a plate.[7]
Inter-assay (between-plate) Variability < 30%Reflects the variation between different assays performed on different days. Harmonization efforts have shown the potential to reduce this significantly.
Inter-laboratory Variability (without harmonization) Can exceed 100%Highlights the critical need for standardized protocols across different laboratories.[8]
Inter-laboratory Variability (with harmonization) < 40%Demonstrates the significant improvement in reproducibility that can be achieved through protocol harmonization.[7] A study involving nine laboratories using a harmonized counting method reported an average CV of 6.7%.[9]

Detailed Experimental Protocol for p24 (194-210) Peptide ELISpot Assay

This protocol is a synthesis of best practices derived from multiple sources to maximize reproducibility when using the p24 (194-210) peptide.[10][11][12]

Day 1: Plate Coating

  • Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol (B145695) per well for 1 minute.

  • Wash the plate three times with 150 µL of sterile Phosphate Buffered Saline (PBS) per well.

  • Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Plating and Stimulation

  • Aseptically decant the coating antibody solution.

  • Wash the plate once with 150 µL of sterile PBS per well.

  • Block the membrane by adding 200 µL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) to each well.

  • Incubate for at least 2 hours at 37°C in a 5% CO₂ incubator.

  • Prepare the p24 (194-210) peptide stock solution by reconstituting the lyophilized peptide in sterile DMSO, followed by dilution in sterile tissue-culture grade water to a final stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.

  • Prepare a working solution of the p24 (194-210) peptide at the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI-1640 medium. Also, prepare positive (e.g., PHA) and negative (medium with DMSO vehicle) controls.

  • Thaw cryopreserved PBMCs and allow them to rest overnight in a 37°C, 5% CO₂ incubator.

  • On the day of the assay, wash the rested PBMCs and resuspend them in complete RPMI-1640 medium. Perform a cell count and viability assessment.

  • Adjust the cell concentration to the desired density (e.g., 2-4 x 10⁶ cells/mL).

  • Decant the blocking solution from the ELISpot plate.

  • Add 100 µL of the cell suspension (e.g., 2-4 x 10⁵ cells) to each well.

  • Add 100 µL of the p24 (194-210) peptide working solution or control solutions to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not stack plates to avoid edge effects.[10]

Day 3: Spot Development

  • Aspirate the cells from the wells.

  • Wash the plate six times with PBS containing 0.05% Tween 20 (PBS-T).

  • Add 100 µL of the biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 0.5% BSA, to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with PBS-T.

  • Add 100 µL of streptavidin-alkaline phosphatase (or streptavidin-HRP) conjugate, diluted according to the manufacturer's instructions, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with PBS-T, followed by three washes with PBS to remove any residual Tween 20.

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.

  • Monitor spot development closely (typically 5-15 minutes).

  • Stop the reaction by washing the plate thoroughly with tap water.

  • Allow the plate to dry completely in the dark.

Day 4: Data Analysis

  • Count the spots in each well using an automated ELISpot reader.

  • Set consistent parameters for spot size, intensity, and circularity.

  • Perform human auditing of the counts to exclude artifacts.

  • Calculate the number of spot-forming units (SFU) per million cells after subtracting the background (negative control) counts.

Visualizing the Workflow and Factors Affecting Reproducibility

To further clarify the experimental process and the interplay of variables, the following diagrams are provided.

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Spot Development cluster_day4 Day 4: Analysis d1_1 Pre-wet Plate (70% Ethanol) d1_2 Wash Plate (PBS) d1_1->d1_2 d1_3 Coat with Capture Ab d1_2->d1_3 d1_4 Incubate Overnight (4°C) d1_3->d1_4 d2_1 Wash Plate d2_2 Block Plate d2_1->d2_2 d2_3 Prepare Cells & Peptide d2_2->d2_3 d2_4 Add Cells & Peptide d2_3->d2_4 d2_5 Incubate (18-24h, 37°C) d2_4->d2_5 d3_1 Wash Plate d3_2 Add Detection Ab d3_1->d3_2 d3_3 Incubate d3_2->d3_3 d3_4 Wash Plate d3_3->d3_4 d3_5 Add Enzyme Conjugate d3_4->d3_5 d3_6 Incubate d3_5->d3_6 d3_7 Wash Plate d3_6->d3_7 d3_8 Add Substrate d3_7->d3_8 d3_9 Stop Reaction d3_8->d3_9 d4_1 Dry Plate d4_2 Read Plate d4_1->d4_2 d4_3 Analyze Data d4_2->d4_3

Caption: A generalized workflow for a four-day ELISpot experiment.

Reproducibility_Factors cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical center ELISpot Reproducibility pa1 Sample Collection & Processing center->pa1 pa2 Cryopreservation & Thawing center->pa2 pa3 Cell Viability & Counting center->pa3 a1 Reagent Quality (Antibodies, Peptide) center->a1 a2 Plate Coating center->a2 a3 Cell Plating Density center->a3 a4 Incubation Conditions center->a4 a5 Washing Steps center->a5 poa1 Spot Counting (Manual vs. Automated) center->poa1 poa2 Counting Parameters center->poa2 poa3 Data Analysis & Interpretation center->poa3

Caption: Key factors influencing the reproducibility of ELISpot results.

By adhering to a harmonized protocol and being mindful of the critical parameters outlined in this guide, researchers can enhance the reproducibility of their ELISpot data when studying T cell responses to the p24 (194-210) peptide. This will ultimately lead to more robust and comparable results within and between studies.

References

Assessing the Prevalence of p24 (194-210) Escape Mutations in Patient Cohorts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prevalence of cytotoxic T-lymphocyte (CTL) escape mutations within the p24 Gag protein region (amino acids 194-210) of HIV-1 across various patient cohorts. Understanding the frequency and patterns of these mutations is crucial for the development of effective immunotherapies and vaccines. This document summarizes quantitative data, details experimental methodologies for mutation detection, and offers insights into alternative assessment strategies.

Comparison of p24 (194-210) Escape Mutation Prevalence

The prevalence of specific escape mutations within the p24 (194-210) region can vary significantly depending on the patient cohort, their treatment status, genetic background (HLA type), and the circulating HIV-1 subtype. The following table summarizes available data from published studies.

Patient CohortGeographical RegionHIV-1 SubtypeMutation(s) in p24 (194-210)Prevalence (%)Reference
Recently Infected (Early Time Point - ETP)BotswanaCH219Q5[1][2][3]
Recently Infected (Late Time Point - LTP)BotswanaCH219Q21[1][2][3]
Elite Controllers (EC)Not SpecifiedNot SpecifiedHigh proportion of mutated Gag CTL epitopes86 (mutated epitopes in Gag)[4][5]
Patients on cART (TX)Not SpecifiedNot SpecifiedHigh proportion of mutated Gag CTL epitopes57 (mutated epitopes in Gag)[4][5]
ART-naïveSouth AfricaCT242N (in TW10 epitope, Gag 240-249)74 (in HLA-B*57/5801 positive subjects)[6]

Note: Data for the specific 194-210 region is limited in some cohorts, and broader Gag mutation prevalence is provided where specific data is unavailable.

Methodologies for Assessing p24 Escape Mutations

Several experimental approaches are employed to identify and quantify CTL escape mutations. The primary methods include direct sequencing of the viral genome, functional T-cell assays, and viral fitness assessments.

Experimental Workflow for Assessing p24 Escape Mutations

The following diagram illustrates a typical workflow for the identification and characterization of p24 escape mutations.

Workflow for p24 Escape Mutation Analysis

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of findings across different studies.

HIV-1 Gag Gene Sequencing (Sanger and Next-Generation Sequencing)

Objective: To determine the nucleotide sequence of the p24 region of the Gag gene to identify amino acid mutations.

Protocol:

  • Viral RNA/Proviral DNA Extraction:

    • Extract viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

    • Alternatively, extract proviral DNA from peripheral blood mononuclear cells (PBMCs).

  • Reverse Transcription and PCR Amplification:

    • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.

    • Amplify the p24 Gag region from cDNA or proviral DNA using nested Polymerase Chain Reaction (PCR) with specific primers flanking the region of interest.

      • Outer Primers: Define the initial larger fragment.

      • Inner Primers: Amplify the specific p24 (194-210) region from the product of the first PCR round, increasing specificity and yield.

  • Sequencing:

    • Sanger Sequencing: Purify the PCR product and sequence it using a capillary sequencing platform (e.g., ABI 3730xl). This method provides a consensus sequence of the dominant viral population.

    • Next-Generation Sequencing (NGS): Prepare a library from the amplified DNA fragments and sequence using a high-throughput platform (e.g., Illumina MiSeq). NGS allows for deep sequencing and the detection of low-frequency viral variants.

  • Data Analysis:

    • Align the obtained sequences to a reference HIV-1 Gag sequence (e.g., HXB2).

    • Identify nucleotide and corresponding amino acid changes within the 194-210 region.

    • For NGS data, specialized bioinformatics pipelines are used to call variants and determine their frequencies.

IFN-γ ELISpot Assay

Objective: To functionally assess the recognition of p24 epitopes by an individual's T-cells. A loss of recognition of the wild-type peptide and/or recognition of the mutant peptide can indicate an escape mutation.

Protocol:

  • Plate Coating:

    • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation and Stimulation:

    • Isolate PBMCs from patient blood.

    • Add 2 x 10^5 PBMCs per well.

    • Stimulate the cells with synthetic peptides corresponding to the wild-type and mutated p24 (194-210) epitopes at a concentration of 1-10 µg/mL.

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour.

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop spots. Each spot represents a single IFN-γ secreting cell.

  • Analysis:

    • Count the spots using an automated ELISpot reader.

    • The frequency of responding T-cells is expressed as spot-forming cells (SFC) per million PBMCs.

In Vitro Viral Replicative Capacity Assay

Objective: To measure the impact of p24 escape mutations on the virus's ability to replicate, often referred to as viral fitness.

Protocol:

  • Generation of Recombinant Viruses:

    • Create site-directed mutants by introducing specific p24 (194-210) mutations into an infectious molecular clone of HIV-1.

    • Generate viral stocks by transfecting a suitable cell line (e.g., 293T cells) with the wild-type and mutant plasmids.

    • Quantify the viral stocks by measuring the p24 antigen concentration (e.g., by ELISA).

  • Infection of Target Cells:

    • Infect susceptible target cells (e.g., activated CD4+ T-cells or a cell line like GHOST cells) with equal amounts of wild-type and mutant viruses.

  • Monitoring Viral Replication:

    • Collect supernatant from the infected cell cultures at multiple time points (e.g., every 2-3 days for 10-14 days).

    • Measure the p24 antigen concentration in the supernatant using an ELISA to quantify viral production over time.

  • Data Analysis:

    • Compare the replication kinetics of the mutant virus to the wild-type virus. A reduced replication capacity of the mutant virus indicates a fitness cost associated with the escape mutation.

Alternative Assessment Methods

Beyond direct mutation detection and functional T-cell assays, other methods can provide valuable insights into the prevalence and impact of p24 escape mutations.

  • Viral Fitness Assays: As detailed in the protocol above, these assays are crucial for understanding the biological consequence of an escape mutation. A significant fitness cost may limit the prevalence of a particular mutation in the population.

  • Computational Prediction: Algorithms can predict CTL epitopes and the likelihood that a specific mutation will lead to immune escape by affecting peptide processing, presentation by HLA molecules, or T-cell receptor (TCR) recognition. These in silico tools can help prioritize mutations for experimental validation.

  • Structural Analysis: Modeling the three-dimensional structure of the p24 protein with and without a specific mutation can provide insights into how the mutation might affect protein stability, protein-protein interactions (e.g., with cyclophilin A), and ultimately, viral fitness.

This guide provides a framework for assessing the prevalence of p24 (194-210) escape mutations. A multi-faceted approach combining genotypic, phenotypic, and computational methods will yield the most comprehensive understanding of the complex interplay between HIV-1 and the host immune system.

References

Safety Operating Guide

Proper Disposal of HIV-1 gag Protein p24 (194-210): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of materials contaminated with HIV-1 gag Protein p24 (194-210) is a critical component of laboratory safety and environmental responsibility. As this protein is a component of the Human Immunodeficiency Virus, all waste generated from its use must be treated as biohazardous. Adherence to established protocols is essential to mitigate the risk of exposure and ensure regulatory compliance.

This guide provides detailed procedures for the proper disposal of solid, liquid, and sharp waste contaminated with HIV-1 gag Protein p24 (194-210). It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

Waste Segregation and Classification

Proper segregation of waste at the point of generation is the first and most crucial step. All materials that have come into contact with HIV-1 gag Protein p24 (194-210) must be classified as biohazardous waste. This includes, but is not limited to, personal protective equipment (PPE), culture dishes, pipette tips, and solutions.

Disposal Procedures

The following table summarizes the disposal procedures for different types of waste contaminated with HIV-1 gag Protein p24 (194-210).

Waste TypeContainmentDecontamination MethodFinal Disposal
Solid Waste Autoclavable biohazard bags placed within a rigid, leak-proof container with a biohazard symbol.[1]Autoclaving is the preferred method.[2][3] The bag should be loosely tied to allow for steam penetration.[1]After autoclaving, the treated waste can typically be disposed of in the regular municipal waste stream, per institutional policy.
Liquid Waste Leak-proof, closed containers labeled with a biohazard symbol.[2] Secondary containment is recommended.[2]Chemical disinfection with a fresh 10% bleach solution (1 part bleach to 9 parts liquid waste) for a minimum contact time of 30 minutes.[1][4][5] Neutralize any corrosive solutions before disposal.[6]After decontamination, the liquid may be poured down a laboratory sink, followed by a thorough rinse with water.[4][5]
Sharps Waste Puncture-resistant, leak-proof sharps containers clearly labeled with a biohazard symbol.[5][7]Sharps containers should be autoclaved before final disposal.[5] Some institutions may use a third-party vendor for sharps disposal without on-site treatment.[7]Contact your institution's EHS office or a licensed medical waste contractor for pickup and final disposal.[8]
Chemical Waste Chemically compatible, leak-proof containers labeled as hazardous waste.[8] Do not mix incompatible waste streams.[8]Decontamination methods for chemical waste vary depending on the chemical's properties. Consult the Safety Data Sheet (SDS) for specific instructions.[9]Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]

Experimental Protocol: Decontamination of Liquid Waste

This protocol details the steps for the chemical decontamination of liquid waste containing HIV-1 gag Protein p24 (194-210).

Materials:

  • Liquid waste in a primary, leak-proof container.

  • Household bleach (sodium hypochlorite, typically 5.25-8.25%).

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.

  • Secondary containment (e.g., a plastic tub).

Procedure:

  • Ensure all work is performed in a designated area, such as a biological safety cabinet, especially if there is a risk of aerosol generation.[10]

  • Don appropriate PPE.

  • Place the primary liquid waste container in secondary containment.

  • Carefully add fresh household bleach to the liquid waste to achieve a final concentration of 10% (a 1:10 dilution of bleach to waste).[1][4]

  • Securely close the container and gently swirl to mix.

  • Allow a minimum contact time of 30 minutes to ensure complete inactivation.[1][4]

  • After the contact time, the decontaminated liquid can be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.[4][5]

  • Record the decontamination event in a laboratory logbook.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with HIV-1 gag Protein p24 (194-210).

HIV_Waste_Disposal cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (Contaminated with HIV-1 p24) waste_type Identify Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste waste_type->solid Solid sharps Sharps Waste waste_type->sharps Sharps chemical Chemical Waste waste_type->chemical Chemical decon_liquid Decontaminate (10% Bleach, 30 min) liquid->decon_liquid collect_solid Collect in Biohazard Bag (within rigid container) solid->collect_solid collect_sharps Collect in Sharps Container sharps->collect_sharps collect_chemical Collect in Hazardous Waste Container chemical->collect_chemical dispose_liquid Dispose in Sanitary Sewer decon_liquid->dispose_liquid autoclave_solid Autoclave collect_solid->autoclave_solid autoclave_sharps Autoclave collect_sharps->autoclave_sharps ehs_chemical Contact EHS for Disposal collect_chemical->ehs_chemical final_solid Dispose in Regular Waste autoclave_solid->final_solid ehs_sharps Contact EHS for Disposal autoclave_sharps->ehs_sharps

Disposal workflow for HIV-1 p24 contaminated waste.

Important Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling materials contaminated with HIV-1 p24.[8][9]

  • Spill Management: In the event of a spill, immediately notify personnel in the area.[11] Cover the spill with absorbent material, decontaminate with a 10% bleach solution, and dispose of all cleanup materials as biohazardous waste.[12][13]

  • Regulatory Compliance: Always consult and adhere to your institution's specific biosafety guidelines and local, state, and federal regulations for biohazardous waste disposal.[8][14]

  • Training: Ensure all personnel handling HIV-1 p24 have received appropriate training on biosafety practices and emergency procedures.[15]

References

Essential Safety and Handling Guidance for HIV-1 gag Protein p24 (194-210)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety, operational, and disposal protocols for laboratory personnel handling the synthetic peptide HIV-1 gag Protein p24 (194-210). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe and compliant laboratory environment.

Hazard Assessment and Biosafety Level

The HIV-1 gag Protein p24 (194-210) is a synthetic, non-infectious peptide fragment. As such, it does not contain viral genetic material and cannot replicate or cause infection. However, as with any synthetic peptide with incompletely characterized biological and toxicological properties, it should be handled with care, following standard laboratory safety practices equivalent to Biosafety Level 1 (BSL-1) with some elements of BSL-2 personal protective equipment due to its derivation from a human pathogen. The primary risks are associated with inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following PPE is mandatory when handling HIV-1 gag Protein p24 (194-210).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.
Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the peptide and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[1]

  • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[1][2]

Reconstitution:

  • There is no universal solvent for all peptides.[1] The Certificate of Analysis (COA) for the specific peptide lot should be consulted for the recommended solvent.

  • For many peptides, sterile, distilled water is a suitable starting solvent. For hydrophobic peptides, small amounts of organic solvents like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.

  • Perform reconstitution in a fume hood or biosafety cabinet to minimize inhalation of the lyophilized powder.

  • Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store peptide solutions at -20°C or colder.[1]

Spill Management:

  • Liquid Spill: Absorb any liquid spills with an inert material such as sand or vermiculite.[3] Place the absorbent material in a sealed container for disposal as chemical waste. Ventilate the area and wash the spill site thoroughly.[3]

  • Powder Spill: Gently cover the spilled powder with a damp paper towel to avoid creating dust.[4] Carefully sweep up the material and place it in a sealed container for disposal.

Disposal Plan

All waste contaminated with HIV-1 gag Protein p24 (194-210) should be treated as chemical waste.[5][6] Never dispose of peptide waste in the regular trash or down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.[5]

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and empty vials, in a dedicated, clearly labeled, leak-proof hazardous waste container.[5]
Liquid Waste Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[5] Do not mix with incompatible waste streams.
Sharps Waste All sharps (needles, scalpels, etc.) contaminated with the peptide must be disposed of immediately in a designated puncture-resistant sharps container.[5]

Arrange for pickup and disposal of all waste through your institution's certified hazardous waste management service.

Experimental Protocols and Data

The HIV-1 gag Protein p24 (194-210) peptide is frequently used in immunological research, particularly in enzyme-linked immunosorbent assays (ELISA) and T-cell stimulation assays such as the enzyme-linked immunospot (ELISpot) assay.

Detailed Methodology: p24 Peptide-Based ELISA

This protocol is a representative example for the detection of antibodies specific to the p24 (194-210) peptide.

  • Plate Coating:

    • Dilute the HIV-1 gag p24 (194-210) peptide to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted peptide solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Sample Incubation:

    • Dilute patient sera or experimental samples in blocking buffer (e.g., 1:100 dilution).

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times.

  • Detection Antibody Incubation:

    • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Quantitative Data Summary

The following tables present representative quantitative data from studies utilizing HIV-1 p24 peptides in immunological assays.

Table 1: Representative p24 ELISA Standard Curve Data

p24 Concentration (pg/mL)Optical Density (OD) at 450 nm
4002.150
2001.620
1001.050
500.650
250.380
12.50.210
6.250.130
00.050

Table 2: Representative Data from an ELISpot Assay Measuring IFN-γ Secreting T-Cells in Response to p24 Peptides [3]

Patient IDViral Load (copies/mL)CD4+ Count (cells/µL)Net Spot Forming Cells (SFCs) per 10⁶ PBMCs (p24 Peptide Pool)
UH16885,000180150
UH200>100,000150250
UH18545,00035050
UH178>100,0002100

Visualized Experimental Workflow

The following diagram illustrates the general workflow for handling and using the HIV-1 gag Protein p24 (194-210) peptide in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive and Store Peptide (-20°C) equilibrate Equilibrate to Room Temp start->equilibrate Don PPE reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot and Store (-20°C) reconstitute->aliquot assay Perform Assay (e.g., ELISA, ELISpot) aliquot->assay data Data Acquisition and Analysis assay->data solid_waste Collect Solid Waste (Tips, Gloves, Vials) assay->solid_waste liquid_waste Collect Liquid Waste (Peptide Solutions) assay->liquid_waste waste_pickup Arrange for Hazardous Waste Pickup solid_waste->waste_pickup liquid_waste->waste_pickup

Caption: Workflow for handling HIV-1 gag Protein p24 (194-210) peptide.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.